molecular formula C4H12BrN B7801147 Diethylammonium bromide

Diethylammonium bromide

Cat. No.: B7801147
M. Wt: 154.05 g/mol
InChI Key: AATGHKSFEUVOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylammonium bromide is a useful research compound. Its molecular formula is C4H12BrN and its molecular weight is 154.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGHKSFEUVOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-89-7 (Parent)
Record name Diethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

154.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-12-0
Record name Ethanamine, N-ethyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6274-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of diethylammonium (B1227033) bromide ((C₂H₅)₂NH₂Br), a secondary ammonium (B1175870) salt with applications in various chemical syntheses, including as a precursor in the fabrication of perovskite-based optoelectronic devices.[1] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for clarity.

Physicochemical Properties

A summary of the key physicochemical properties of diethylammonium bromide is presented in Table 1.

PropertyValueReference
Chemical Formula C₄H₁₂BrN[2]
Molecular Weight 154.05 g/mol [3]
Appearance White powder or crystals[4]
Melting Point 215-220 °C[3][4]
Solubility Soluble in water.
CAS Number 6274-12-0[3]

Synthesis of this compound

This compound can be synthesized through two primary routes: a direct acid-base neutralization reaction and an alkylation reaction.

Method 1: Acid-Base Neutralization of Diethylamine (B46881) with Hydrobromic Acid

This is the most straightforward and common method for preparing this compound. It involves the reaction of diethylamine, a weak base, with hydrobromic acid, a strong acid, in an exothermic neutralization reaction.

Reaction:

(C₂H₅)₂NH + HBr → (C₂H₅)₂NH₂Br

Experimental Protocol:

A detailed experimental protocol for this method, adapted from procedures used in the synthesis of precursors for perovskite solar cells, is as follows:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is placed in an ice bath to manage the exothermic nature of the reaction.

  • Reagents: Diethylamine (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol (B130326).

  • Reaction: Hydrobromic acid (48% aqueous solution, 1.0 equivalent) is added dropwise to the stirred diethylamine solution. The temperature should be maintained below 10 °C throughout the addition.

  • Reaction Time: After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature to ensure the reaction goes to completion.

  • Work-up: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Diagram of Synthesis Workflow (Method 1):

Synthesis_Method1 cluster_reactants Reactants cluster_process Process cluster_product Product diethylamine Diethylamine dissolve Dissolve Diethylamine in Solvent diethylamine->dissolve hbr Hydrobromic Acid reaction Dropwise Addition of HBr (in Ice Bath) hbr->reaction dissolve->reaction stir Stir at Room Temperature reaction->stir evaporation Rotary Evaporation stir->evaporation crude_product Crude Diethylammonium Bromide evaporation->crude_product

Caption: Workflow for the synthesis of this compound via acid-base neutralization.

Method 2: Alkylation of Ethylamine (B1201723) with Ethyl Bromide

This method involves the nucleophilic substitution reaction between ethylamine and ethyl bromide. However, this approach can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, making the purification process more challenging.

Reaction:

C₂H₅NH₂ + C₂H₅Br → (C₂H₅)₂NH₂Br

Further alkylation can occur:

(C₂H₅)₂NH + C₂H₅Br → (C₂H₅)₃NHBr (C₂H₅)₃N + C₂H₅Br → (C₂H₅)₄NBr

Due to the potential for multiple products, Method 1 is generally preferred for the synthesis of pure this compound.

Purification of this compound

Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is crucial for obtaining a high yield of pure crystals.

Experimental Protocol for Recrystallization:

  • Solvent Selection: A suitable solvent system is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). For this compound, a common and effective solvent system is a mixture of isopropanol and diethyl ether.

  • Dissolution: The crude this compound is dissolved in a minimal amount of hot isopropanol. The solution should be heated gently until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes and then filtered hot to remove the charcoal and colored impurities.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Diethyl ether is then slowly added until the solution becomes slightly cloudy, indicating the onset of precipitation.

  • Crystal Growth: The flask is then cooled in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold diethyl ether, and then dried in a vacuum oven.

Diagram of Purification Workflow:

Purification_Workflow cluster_start Starting Material cluster_process Process cluster_product Product crude_product Crude Diethylammonium Bromide dissolve Dissolve in Minimal Hot Isopropanol crude_product->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt add_ether Slowly Add Diethyl Ether cool_rt->add_ether cool_ice Cool in Ice Bath add_ether->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry in Vacuum Oven wash->dry pure_product Pure Diethylammonium Bromide Crystals dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Characterization Data

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the diethylammonium cation.

Table 2: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.3Triplet6H-CH₃
~3.0Quartet4H-CH₂-
~8.5Broad Singlet2H-NH₂⁺-

Note: The chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond Vibration
~3000-2800C-H stretch (alkyl)
~2800-2400N-H stretch (ammonium salt)
~1600-1500N-H bend

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and purification of this compound.

Table 4: Synthesis and Purification Data

ParameterMethod 1 (Acid-Base)Purification (Recrystallization)
Typical Yield > 95%80-90%
Purity (before purification) 90-95%-
Purity (after purification) -> 99%
Melting Point Range (Purified) -215-220 °C

Conclusion

This technical guide provides detailed and practical information for the synthesis and purification of this compound. The acid-base neutralization of diethylamine with hydrobromic acid is the recommended synthetic route due to its high yield and simplicity. Recrystallization from an isopropanol/diethyl ether solvent system is an effective method for obtaining high-purity material suitable for demanding applications, including in the field of advanced materials research. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Diethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of the crystal structure of diethylammonium (B1227033) bromide ((C₂H₅)₂NH₂Br), a compound of interest in materials science, particularly as a precursor in the synthesis of perovskite-based opto-electronic systems. While diethylammonium bromide is a well-characterized compound, a complete, publicly accessible crystallographic dataset, including a Crystallographic Information File (CIF), could not be located in open-access databases at the time of this writing.

This guide, therefore, outlines the established properties of this compound, provides a detailed, generalized experimental protocol for its synthesis and single-crystal X-ray diffraction (XRD) analysis, and presents visualizations to illustrate the analytical workflow and the anticipated molecular interactions within the crystal lattice.

Compound Data Presentation

The known physicochemical properties of this compound are summarized in Table 1 for easy reference. This data is crucial for handling, storage, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄H₁₂BrN
Molecular Weight 154.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 215-220 °C
Solubility Soluble in water
CAS Number 6274-12-0

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent analysis of its crystal structure via single-crystal X-ray diffraction.

Synthesis and Crystallization of this compound

Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction analysis.

Materials:

  • Diethylamine (B46881) ((C₂H₅)₂NH)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Ethanol (B145695)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Crystallization dish

  • Schlenk line or vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of diethylamine in ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar. The flask is cooled in an ice bath.

  • Acid Addition: Hydrobromic acid is added dropwise to the stirred diethylamine solution via a dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C. The addition is continued until the solution is slightly acidic, which can be checked with pH paper.

  • Isolation of Crude Product: The resulting solution is concentrated under reduced pressure using a rotary evaporator to remove the ethanol and excess water. This typically yields a white solid, the crude this compound.

  • Recrystallization for Purification and Crystal Growth: The crude product is dissolved in a minimal amount of hot ethanol. The solution is then allowed to cool slowly to room temperature. For growing single crystals, slow evaporation of the solvent from the saturated solution in a loosely covered crystallization dish is recommended. Alternatively, vapor diffusion, where a less soluble solvent (e.g., diethyl ether) is slowly introduced into the ethanolic solution, can be employed to promote the growth of high-quality single crystals.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully isolated from the mother liquor, washed with a small amount of cold diethyl ether, and dried under a gentle stream of inert gas or in a desiccator.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Objective: To determine the three-dimensional atomic arrangement within the this compound crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Goniometer head

  • Cryostat (for low-temperature data collection, optional but recommended)

Procedure:

  • Crystal Mounting: A suitable single crystal of this compound is selected under a microscope, ensuring it has well-defined faces and no visible defects. The crystal is mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of adhesive.

  • Data Collection: The mounted crystal is placed on the diffractometer. A preliminary screening is performed to determine the crystal quality and to obtain initial unit cell parameters. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model will show the positions of the heavier atoms (in this case, the bromide ion).

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, displacement parameters (describing thermal motion), and other relevant parameters are adjusted to improve the agreement between the calculated structure factors (|Fₑ|) and the observed structure factors (|Fₒ|). The positions of the hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation and Analysis: The final refined crystal structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit). The geometric parameters of the molecule, such as bond lengths, bond angles, and torsion angles, are calculated. Intermolecular interactions, such as hydrogen bonds, are identified and analyzed.

  • Data Deposition: The final atomic coordinates and related experimental details are typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to generate a CIF file for public access.

Visualizations

The following diagrams illustrate the workflow of crystal structure analysis and a hypothetical representation of the this compound crystal structure.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination & Refinement cluster_output Final Output Synthesis Synthesis of This compound Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection Data Collection (SC-XRD) Crystallization->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for Crystal Structure Analysis.

Caption: Hypothetical Crystal Packing of this compound.

Solubility of Diethylammonium Bromide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylammonium (B1227033) bromide (DEAB), a quaternary ammonium (B1175870) salt, finds application in various chemical syntheses and is of interest in pharmaceutical and materials science research. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of diethylammonium bromide, including qualitative descriptions, comparative quantitative data of a related compound, and detailed experimental protocols for solubility determination.

Core Concepts of Solubility

The solubility of an ionic compound like this compound in organic solvents is governed by the principle of "like dissolves like." As a salt, DEAB is composed of a diethylammonium cation ([ (CH₃CH₂)₂NH₂]⁺) and a bromide anion (Br⁻). Its solubility is therefore highest in polar solvents that can effectively solvate these ions. The polarity of the solvent, its ability to form hydrogen bonds, and the lattice energy of the salt are all critical factors influencing the dissolution process.

Generally, polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) are expected to be better solvents for DEAB than nonpolar solvents (e.g., hydrocarbons).[1] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[1]

Qualitative Solubility of this compound

Literature suggests that this compound is soluble in polar organic solvents.[1] Conversely, its solubility is expected to be low in non-polar organic solvents.[1] For instance, a structurally similar compound, triethylammonium (B8662869) bromide, is reported to be insoluble in tetrahydrofuran (B95107) (THF), a moderately polar aprotic solvent.[2] This suggests that DEAB may also exhibit limited solubility in THF.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a range of organic solvents is scarce. However, for comparative purposes, the following table summarizes the solubility of a structurally related and simpler quaternary ammonium salt, tetramethylammonium (B1211777) bromide. This data can provide an estimate of the magnitude of solubility to be expected for similar salts in various organic solvents.

Table 1: Quantitative Solubility of Tetramethylammonium Bromide in Various Organic Solvents at 25°C [3]

SolventChemical FormulaSolubility (g / 100 g of solvent)
MethanolCH₃OH4.32
1-ButanolCH₃(CH₂)₃OH0.062
AcetonitrileCH₃CN0.22
ChloroformCHCl₃0.0057
Diethyl Ether(C₂H₅)₂OInsoluble
EthanolC₂H₅OHSparingly soluble

Note: This data is for tetramethylammonium bromide and should be used as a qualitative guide for the expected solubility of this compound.

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of this compound in an organic solvent is the isothermal equilibrium method, followed by quantitative analysis of the saturated solution.

General Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess DEAB to solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw clear supernatant D->E F Determine DEAB concentration E->F

Caption: Workflow for the experimental determination of solubility.

Detailed Methodology

1. Materials and Equipment:

  • This compound (analytical grade, dried in a vacuum oven)

  • Organic solvent of interest (HPLC grade or anhydrous)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Burette

  • Titration apparatus

2. Procedure:

  • Sample Preparation: Add an excess amount of dried this compound to a series of glass vials. The presence of undissolved solid at equilibrium is essential to ensure the solution is saturated.

  • Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for several hours (e.g., 4-6 hours) to allow the excess solid to settle completely.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid drawing up any solid particles, it is crucial to use a syringe filter attached to the needle.

  • Sample Analysis: Determine the concentration of this compound in the withdrawn sample using a suitable analytical method. A common and accessible method is titration of the bromide ion.

Analytical Method: Argentometric Titration (Mohr's Method)

This method is suitable for determining the bromide ion concentration in the saturated solution.

Principle:

The bromide ions in the sample are titrated with a standardized silver nitrate (B79036) (AgNO₃) solution. The reaction forms a precipitate of silver bromide (AgBr). A potassium chromate (B82759) (K₂CrO₄) indicator is used, which reacts with excess silver ions after all the bromide has precipitated to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), indicating the endpoint of the titration.

Reagents:

  • Standardized silver nitrate solution (e.g., 0.1 M)

  • Potassium chromate indicator solution (5% w/v in water)

  • Sodium bicarbonate (for pH adjustment, if necessary)

Titration Workflow:

G cluster_sample_prep Sample Preparation cluster_titration Titration cluster_calculation Calculation A Pipette known volume of supernatant B Dilute with distilled water A->B C Add K2CrO4 indicator B->C D Titrate with AgNO3 solution C->D E Observe for color change (yellow to reddish-brown) D->E F Record volume of AgNO3 used E->F G Calculate bromide concentration F->G

Caption: Workflow for argentometric titration of bromide.

Procedure:

  • Accurately pipette a known volume of the saturated supernatant into a conical flask.

  • If the organic solvent is not miscible with water, it may need to be removed by evaporation before titration. If it is water-miscible, dilute the sample with a sufficient amount of distilled water.

  • Adjust the pH of the solution to between 7 and 10, if necessary, using sodium bicarbonate.

  • Add a few drops of the potassium chromate indicator solution. The solution should be yellow.

  • Titrate the sample with the standardized silver nitrate solution, swirling the flask continuously.

  • The endpoint is reached when the first permanent reddish-brown precipitate of silver chromate appears.

  • Record the volume of silver nitrate solution used.

  • Perform a blank titration using the same volume of the organic solvent (if applicable) and distilled water to account for any impurities.

Calculation:

The concentration of this compound in the original organic solvent can be calculated using the following formula:

Solubility (g / 100 g solvent) = [(V_sample - V_blank) * M_AgNO3 * MW_DEAB] / (V_supernatant * ρ_solvent) * 100

Where:

  • V_sample = Volume of AgNO₃ used for the sample (L)

  • V_blank = Volume of AgNO₃ used for the blank (L)

  • M_AgNO3 = Molarity of the AgNO₃ solution (mol/L)

  • MW_DEAB = Molecular weight of this compound (154.05 g/mol )

  • V_supernatant = Volume of the supernatant taken for analysis (L)

  • ρ_solvent = Density of the organic solvent (g/L)

Conclusion

References

Diethylammonium Bromide: A Comprehensive Technical Guide to Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylammonium (B1227033) bromide (DEAB), a simple dialkylammonium halide, finds applications in various chemical syntheses and is a subject of interest in the study of ionic liquids and organic salts. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in thermally sensitive processes. This technical guide provides an in-depth analysis of the thermal behavior of diethylammonium bromide, drawing upon analogous data from structurally similar compounds to elucidate its expected properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₄H₁₂BrN
Molecular Weight 154.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 218-220 °C[1]
Solubility Soluble in water

Thermal Stability and Decomposition Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the public domain, valuable insights can be gained from the thermal analysis of homologous secondary dialkylammonium chlorides. Research on di-n-propylammonium, di-iso-propylammonium, di-n-butylammonium, and di-iso-butylammonium chlorides reveals a consistent pattern of thermal decomposition that can be extrapolated to this compound.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of analogous secondary dialkylammonium chlorides shows a single, well-defined mass loss step corresponding to the complete decomposition of the salt.[2] This suggests that this compound is also expected to decompose in a single stage. The thermal stability of these salts is influenced by the nature of the alkyl group.[2]

Table 2: Analogous TGA Data for Secondary Dialkylammonium Chlorides

CompoundOnset of Decomposition (°C)Peak Decomposition Temperature (°C) (DTG)Mass Loss (%)
Di-iso-butylammonium chloride~200259.2~100
Di-iso-propylammonium chloride~220266.9~100
Di-n-propylammonium chloride~240281.6~100
Di-n-butylammonium chloride~260Not Reported~100

Data adapted from de Souza et al., J Therm Anal Calorim, 2007.[2]

Based on this analogous data, the thermal decomposition of this compound is anticipated to occur in a single step, likely commencing at temperatures above 200 °C.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry of similar dialkylammonium chlorides reveals endothermic events associated with melting, followed by decomposition. For instance, di-n-propylammonium chloride shows a melting endotherm at 217 °C, immediately preceding its decomposition.[2] Given that the melting point of this compound is reported to be in the range of 218-220 °C, it is expected that its decomposition will initiate in the molten state.

Decomposition Pathway

For secondary ammonium (B1175870) halides, the primary thermal decomposition mechanism is believed to be a thermal dehydrohalogenation reaction. This process involves the transfer of the acidic proton from the ammonium nitrogen to the halide anion, leading to the formation of the free secondary amine (diethylamine) and the corresponding hydrogen halide (hydrogen bromide) in the gas phase.

DecompositionPathway DEAB This compound [(CH₃CH₂)₂NH₂]⁺Br⁻(s/l) Transition Δ (Heat) DEAB->Transition Products Decomposition Products Transition->Products DEA Diethylamine (CH₃CH₂)₂NH(g) Products->DEA Primary Product HBr Hydrogen Bromide HBr(g) Products->HBr Primary Product TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Weigh Sample Weigh 5-10 mg DEAB Load Sample Load into TGA pan Weigh Sample->Load Sample Place in TGA Place pan in TGA furnace Load Sample->Place in TGA Set Parameters Set temperature program (e.g., 25-500 °C at 10 °C/min) and inert atmosphere Place in TGA->Set Parameters Run Analysis Start TGA run Set Parameters->Run Analysis Collect Data Record mass vs. temperature Run Analysis->Collect Data Plot Curves Plot TGA and DTG curves Collect Data->Plot Curves Determine Temperatures Determine onset and peak decomposition temperatures Plot Curves->Determine Temperatures

References

Spectroscopic Characterization of Diethylammonium Bromide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylammonium (B1227033) bromide (DEAB) is a quaternary ammonium (B1175870) salt with diverse applications in chemical synthesis and materials science. As a precursor in the formation of perovskites for optoelectronic applications and as a catalyst in various organic reactions, a thorough understanding of its structural and physicochemical properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for the structural elucidation and quality control of DEAB. This guide provides a comprehensive overview of the spectroscopic characterization of diethylammonium bromide, including detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the ethyl groups and the ammonium proton.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the different types of protons in a molecule and their neighboring protons. In the case of this compound, one would expect to observe signals for the methyl (CH₃), methylene (B1212753) (CH₂), and ammonium (NH₂⁺) protons.

Table 1: Illustrative ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methyl (CH₃)~ 1.3Triplet (t)~ 7.2
Methylene (CH₂)~ 3.1Quartet (q)~ 7.2
Ammonium (NH₂⁺)~ 8.5Broad Singlet (br s)-

Note: The chemical shifts are illustrative and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. For the symmetric diethylammonium cation, two distinct carbon signals are expected.

Table 2: Illustrative ¹³C NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
Methyl (CH₃)~ 11
Methylene (CH₂)~ 42

Note: The chemical shifts are illustrative and can vary depending on the solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will show characteristic vibrational modes for the N-H, C-H, and C-N bonds.

Table 3: Illustrative FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
3100-3000N-H stretchCharacteristic of the ammonium group.
2980-2850C-H stretchAliphatic C-H stretching of the ethyl groups.
1600-1500N-H bendBending vibration of the ammonium group.
1470-1450C-H bendScissoring and bending vibrations of the CH₂ and CH₃ groups.
1100-1000C-N stretchStretching vibration of the carbon-nitrogen bond.

Experimental Protocols

NMR Spectroscopy Protocol (for a solid sample)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of dry this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

FTIR Spectroscopy Protocol (ATR method for a solid sample)
  • Background Spectrum:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the significant absorption peaks.

Workflow and Data Analysis Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Diethylamine + Hydrobromic Acid Reaction Acid-Base Neutralization Reactants->Reaction Product This compound (crude) Reaction->Product Purification Recrystallization Product->Purification PureProduct Pure this compound Purification->PureProduct

Caption: Synthesis and purification workflow for this compound.

Spectroscopic_Characterization_Workflow cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy Sample Pure this compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR FTIR FTIR Analysis Sample->FTIR Data_Analysis Data Interpretation and Structural Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis FTIR->Data_Analysis

Caption: Workflow for the spectroscopic characterization of an organic salt.

Conclusion

The spectroscopic characterization of this compound by NMR and FTIR is a routine yet critical process for ensuring its identity, purity, and structural integrity. This guide provides the foundational knowledge and practical protocols for researchers and professionals working with this compound. Accurate interpretation of the spectral data, as outlined, is essential for its effective application in research and development.

An In-depth Technical Guide to Diethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical properties of diethylammonium (B1227033) bromide, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental molecular properties of diethylammonium bromide are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitations
Molecular FormulaC4H12BrN[1][2][3][4]
Molecular Weight154.05 g/mol [1][2][4][5]
IUPAC Namediethylazanium;bromide[1]
CAS Number6274-12-0[4]

Experimental Protocols

Synthesis of this compound

A standard laboratory synthesis of this compound involves the acid-base reaction between diethylamine (B46881) and hydrobromic acid.

Materials:

  • Diethylamine (C4H11N)

  • Hydrobromic acid (HBr, typically 48% aqueous solution)

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: A solution of diethylamine in anhydrous diethyl ether is prepared in a round-bottom flask and cooled in an ice bath with continuous stirring.

  • Acid Addition: Hydrobromic acid is added dropwise to the cooled diethylamine solution via a dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.

  • Precipitation: As the hydrobromic acid is added, a white precipitate of this compound will form.

  • Reaction Completion: The addition is continued until the reaction mixture is neutral or slightly acidic, which can be checked with pH paper.

  • Isolation of Product: The precipitate is collected by vacuum filtration using a Büchner funnel.

  • Purification: The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: The purified this compound is dried under vacuum to yield a white crystalline solid.

Logical Workflow for Synthesis

The synthesis of this compound follows a straightforward logical progression from reactants to the final purified product. This workflow ensures the efficient and safe production of the target compound.

G Reactants Reactants: Diethylamine Hydrobromic Acid Reaction Acid-Base Reaction in Diethyl Ether (Ice Bath) Reactants->Reaction 1. Mixing Precipitation Formation of Crude Product (Precipitate) Reaction->Precipitation 2. Neutralization Filtration Isolation via Vacuum Filtration Precipitation->Filtration 3. Separation Washing Purification: Washing with Cold Diethyl Ether Filtration->Washing 4. Purification Drying Drying Under Vacuum Washing->Drying 5. Solvent Removal Product Final Product: Pure this compound Drying->Product 6. Finalization

Caption: Workflow for the synthesis of this compound.

References

The Role of Diethylammonium Bromide in High-Performance Perovskite Solar Cell Fabrication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Drug Development

Abstract

The burgeoning field of perovskite photovoltaics is continuously seeking methods to enhance device efficiency and stability. A significant challenge in perovskite solar cell fabrication is the control of crystal growth and the passivation of defects within the perovskite film. Diethylammonium (B1227033) bromide (DEABr) has emerged as a critical additive and surface treatment agent that addresses these issues. This technical guide provides an in-depth analysis of the multifaceted role of DEABr in the formation of high-quality perovskite films. It details the underlying mechanisms, including the promotion of grain growth, the formation of a beneficial 2D/3D heterostructure, and the passivation of performance-limiting defects. This guide synthesizes quantitative data on the resulting improvements in photovoltaic parameters and provides detailed experimental protocols for the fabrication and characterization of DEABr-treated perovskite solar cells.

Introduction

Organometal halide perovskites have garnered immense attention as a promising material for next-generation solar cells due to their exceptional optoelectronic properties, including high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps.[1] Despite achieving power conversion efficiencies (PCEs) comparable to conventional silicon-based solar cells, the long-term stability and reproducibility of perovskite solar cells remain significant hurdles for commercialization.[2] The polycrystalline nature of solution-processed perovskite films often leads to a high density of defects, such as grain boundaries and surface vacancies, which act as non-radiative recombination centers, limiting both efficiency and stability.[3]

To mitigate these issues, various strategies have been developed, including compositional engineering, solvent engineering, and the use of additives. Among these, the incorporation of specific organic ammonium (B1175870) halides has proven to be a particularly effective approach. Diethylammonium bromide ((CH₃CH₂)₂NH₂Br, DEABr) has been identified as a highly effective agent for improving the quality of perovskite films.[3][4] Its application, either as an additive to the precursor solution or as a post-treatment on the perovskite surface, leads to significant enhancements in film morphology, crystallinity, and defect density.[5][6] This, in turn, translates to marked improvements in the overall performance and stability of the resulting perovskite solar cells.

This guide will elucidate the fundamental mechanisms through which DEABr influences perovskite formation and function, provide a quantitative summary of its impact on device performance, and offer detailed experimental procedures for its implementation in a research setting.

The Multifaceted Role of this compound in Perovskite Formation

The introduction of DEABr into the perovskite fabrication process initiates a cascade of beneficial effects that collectively enhance the quality of the active layer. These can be broadly categorized into three key areas: improved crystal growth and film morphology, formation of a 2D/3D hybrid heterostructure, and passivation of defects.

Enhanced Crystal Growth and Film Morphology

The morphology of the perovskite film is a critical determinant of device performance. Large, uniform grains with a low density of grain boundaries are desirable to minimize charge carrier recombination. DEABr plays a crucial role in achieving such a morphology.

In-situ microscopy studies have revealed that the alkyl chains of the diethylammonium cation (DEA⁺) can restrain the initial rapid growth of perovskite grains during the spin-coating process.[3][6] This is followed by a DEABr-induced grain merging process during the subsequent annealing step, which results in the formation of significantly larger crystalline grains, often on the micrometer scale.[3] This secondary growth of smaller crystals into larger ones leads to a more uniform and compact film with fewer pinholes.[5] The enhanced crystallinity of DEABr-treated films is readily observable through techniques like X-ray diffraction (XRD), where sharper and more intense diffraction peaks are typically seen.

Formation of a 2D/3D Hybrid Heterostructure

A key mechanism behind the success of DEABr treatment is the in-situ formation of a two-dimensional (2D) perovskite capping layer on top of the three-dimensional (3D) bulk perovskite film.[4][5] The larger diethylammonium cations are generally too bulky to be incorporated into the 3D perovskite lattice. Instead, they react with excess lead iodide (PbI₂) on the surface of the 3D perovskite to form a layered 2D perovskite phase, with a general formula of (DEA)₂PbI₄₋ₓBrₓ.[5]

This 2D capping layer provides several advantages:

  • Defect Passivation: The 2D layer effectively passivates surface defects on the 3D perovskite, reducing non-radiative recombination at the interface between the perovskite and the hole transport layer.[4]

  • Moisture Resistance: The hydrophobic nature of the long alkyl chains in the DEA⁺ cations imparts a greater resistance to moisture, thereby enhancing the long-term stability of the device under ambient conditions.[5]

  • Improved Charge Extraction: The 2D layer can act as an interface modification layer that promotes the dissociation of photogenerated carriers and facilitates hole extraction.[5]

Defect Passivation

DEABr contributes to a reduction in the overall defect density within the perovskite film. The bromide ions from DEABr can substitute iodide ions in the perovskite lattice, which has been shown to suppress the formation of halide vacancies and reduce ion migration, a key degradation pathway in perovskite solar cells.[2] Furthermore, the interaction between the DEA⁺ cations and the lead and halide ions at the surface and grain boundaries can passivate under-coordinated ions, which are common defect sites.[5] Techniques such as photoluminescence (PL) and time-resolved photoluminescence (TRPL) are instrumental in demonstrating the reduced defect density, with DEABr-treated films typically exhibiting stronger PL intensity and longer charge carrier lifetimes.[7]

Perovskite_Formation_with_DEABr cluster_solution Solution Stage cluster_deposition Deposition & Growth Stage cluster_final_film Final Film Structure cluster_outcome Device Performance Perovskite_Precursor Perovskite Precursor (e.g., MAPbI3) Spin_Coating Spin-Coating Perovskite_Precursor->Spin_Coating DEABr_Additive DEABr as Additive (Optional) DEABr_Additive->Spin_Coating Initial_Grains Initial Small Grains (Growth Restrained by DEA+) Spin_Coating->Initial_Grains DEABr_Post_Treatment DEABr Post-Treatment (Spin-Coated) Initial_Grains->DEABr_Post_Treatment Annealing Annealing Initial_Grains->Annealing Without DEABr (Control) DEABr_Post_Treatment->Annealing Large_3D_Grains Large 3D Perovskite Grains (Grain Mergence) Annealing->Large_3D_Grains TwoD_Capping_Layer 2D Perovskite Capping Layer ((DEA)2PbI4-xBrx) Annealing->TwoD_Capping_Layer Passivated_Defects Reduced Defects (Surface & Grain Boundaries) Large_3D_Grains->Passivated_Defects TwoD_Capping_Layer->Passivated_Defects Enhanced_PCE Enhanced PCE Passivated_Defects->Enhanced_PCE Improved_Stability Improved Stability Passivated_Defects->Improved_Stability

Mechanism of DEABr in perovskite film formation.

Quantitative Impact on Photovoltaic Performance

The morphological and compositional changes induced by DEABr translate directly into significant improvements in the key performance metrics of perovskite solar cells.

Numerous studies have demonstrated a substantial increase in the power conversion efficiency (PCE) of devices treated with DEABr. For instance, a notable study reported an enhancement of PCE from 14.37% for a control device to 18.30% for a device with DEABr post-treatment.[5] Another study achieved a PCE of 19.10% with a remarkable open-circuit voltage (Voc) of 1.06 V.[7] The fill factor (FF) is also consistently improved, with values approaching 80% being reported.[3][6]

The table below summarizes the typical improvements in photovoltaic parameters observed in perovskite solar cells with and without DEABr treatment, based on data from published literature.

ParameterControl Device (without DEABr)DEABr-Treated DeviceReference
PCE (%) 14.3718.30[5]
Voc (V) ~1.001.06[7]
Jsc (mA/cm²) ~21~22[8]
FF (%) ~70~79.8[3][6]

Beyond the initial efficiency, DEABr treatment also confers enhanced stability. The 2D capping layer acts as a barrier against moisture, and the improved crystallinity and reduced defect density slow down degradation pathways. As a result, DEABr-treated devices typically retain a higher percentage of their initial efficiency over extended periods of operation and storage under ambient conditions.

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of DEABr-treated perovskite solar cells, based on established procedures in the literature.

Materials and Reagents
  • Substrates: Fluorine-doped tin oxide (FTO) coated glass.

  • Perovskite Precursors: Lead iodide (PbI₂), Methylammonium iodide (MAI).

  • DEABr Solution: this compound (DEABr), Isopropanol (B130326) (IPA).

  • Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO).

  • Electron Transport Layer (ETL): Titanium dioxide (TiO₂) paste.

  • Hole Transport Layer (HTL): Spiro-OMeTAD, 4-tert-butylpyridine (B128874) (tBP), Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).

  • Metal Contact: Gold (Au) or Silver (Ag).

Detailed Fabrication Procedure

Experimental_Workflow cluster_substrate_prep Substrate Preparation cluster_perovskite_deposition Perovskite Film Deposition cluster_deabr_treatment DEABr Post-Treatment cluster_device_completion Device Completion Clean_FTO 1. Clean FTO Substrate (Detergent, DI Water, Acetone, IPA) Deposit_ETL 2. Deposit ETL (TiO2) (Spin-coating & Sintering) Clean_FTO->Deposit_ETL Prepare_Precursor 3. Prepare Perovskite Precursor (e.g., 1.4M MAPbI3 in DMF:DMSO) Deposit_ETL->Prepare_Precursor Spin_Coat_Perovskite 4. Spin-Coat Perovskite Layer (e.g., 4000 rpm, 30s) Prepare_Precursor->Spin_Coat_Perovskite Anneal_Perovskite 5. Initial Annealing (e.g., 100°C, 10 min) Spin_Coat_Perovskite->Anneal_Perovskite Prepare_DEABr 6. Prepare DEABr Solution (e.g., 2.5 mg/mL in IPA) Anneal_Perovskite->Prepare_DEABr Spin_Coat_DEABr 7. Spin-Coat DEABr Solution (e.g., 4000 rpm, 30s) Prepare_DEABr->Spin_Coat_DEABr Final_Annealing 8. Final Annealing (e.g., 100°C, 10 min) Spin_Coat_DEABr->Final_Annealing Deposit_HTL 9. Deposit HTL (Spiro-OMeTAD) (Spin-coating) Final_Annealing->Deposit_HTL Deposit_Contact 10. Deposit Metal Contact (Au/Ag) (Thermal Evaporation) Deposit_HTL->Deposit_Contact

Experimental workflow for DEABr-treated perovskite solar cells.
  • Substrate Preparation: FTO glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. The cleaned substrates are then dried with a nitrogen stream. A compact TiO₂ layer is deposited by spin-coating a precursor solution, followed by sintering at high temperature (e.g., 500°C).

  • Perovskite Film Deposition: A perovskite precursor solution (e.g., 1.4 M MAPbI₃ in a mixed solvent of DMF and DMSO) is spin-coated onto the TiO₂ layer. A typical two-step spin-coating program might be 1000 rpm for 10 seconds followed by 4000 rpm for 30 seconds. During the second step, an anti-solvent such as chlorobenzene (B131634) is often dripped onto the spinning substrate to induce rapid crystallization. The film is then annealed at a moderate temperature (e.g., 100°C) for 10-15 minutes.

  • DEABr Post-Treatment: A solution of DEABr in IPA (e.g., 2.5 mg/mL) is prepared. This solution is then spin-coated onto the cooled perovskite film at a speed of, for example, 4000 rpm for 30 seconds.

  • Final Annealing: The DEABr-treated film is annealed again under the same conditions as the initial annealing (e.g., 100°C for 10-15 minutes) to promote the formation of the 2D capping layer and the secondary growth of the 3D grains.

  • Device Completion: The HTL is deposited by spin-coating a solution of Spiro-OMeTAD with additives (tBP and Li-TFSI) in chlorobenzene. Finally, a top metal contact (e.g., 80 nm of gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization Techniques
  • X-ray Diffraction (XRD): To analyze the crystal structure and orientation of the perovskite films. Scans are typically performed over a 2θ range of 10-60°.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the perovskite films and the complete device, allowing for the assessment of grain size, uniformity, and layer thicknesses.

  • UV-Vis Spectroscopy: To determine the light absorption properties and the bandgap of the perovskite films.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To evaluate the electronic quality of the perovskite films. A higher PL intensity and a longer TRPL lifetime indicate a lower density of non-radiative recombination centers.

  • Current Density-Voltage (J-V) Measurements: To determine the photovoltaic performance of the solar cells under simulated AM 1.5G solar illumination. This provides the key parameters: PCE, Voc, Jsc, and FF.

Conclusion

This compound has proven to be a highly effective and versatile agent for enhancing the quality of perovskite films and the performance of perovskite solar cells. Its ability to promote the growth of large, uniform crystalline grains, facilitate the in-situ formation of a protective 2D capping layer, and passivate defects at surfaces and grain boundaries collectively contributes to significant improvements in power conversion efficiency and long-term stability. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers and scientists to implement DEABr in their own fabrication processes and to further explore its potential in advancing perovskite photovoltaic technology. Future research may focus on optimizing the composition of the 2D layer and exploring similar large organic cations to further push the boundaries of perovskite solar cell performance.

References

Diethylammonium Bromide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylammonium (B1227033) bromide (DEABr), a quaternary ammonium (B1175870) salt, has emerged as a significant precursor and reagent in a variety of organic synthesis applications. While historically recognized as a key intermediate in the synthesis of ethylamines, its utility has expanded into materials science, particularly in the fabrication of perovskite-based optoelectronics, and as a catalyst in the formation of complex heterocyclic structures. This technical guide provides a comprehensive overview of the role of diethylammonium bromide in organic synthesis, detailing its application as a precursor for amine synthesis, its function in directing crystal growth in perovskite materials, and its catalytic activity. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₄H₁₂BrNChemBK[1]
Molecular Weight 154.05 g/mol ChemBK[1]
Appearance White to off-white crystalline powderChemBK[1]
Melting Point 215-218 °CSigma-Aldrich
Solubility Soluble in waterPubChem[2]
CAS Number 6274-12-0ChemBK[1]

Applications in Organic Synthesis

Precursor in the Synthesis of Di- and Triethylamine (B128534)

One of the classical applications of this compound is as a key intermediate in the synthesis of diethylamine (B46881) and triethylamine from ethyl bromide and ammonia (B1221849). This reaction proceeds through a series of nucleophilic substitution reactions.[3][4][5]

Reaction Pathway:

The overall synthesis is a multi-step process where ethyl bromide is sequentially alkylated by ammonia.

G cluster_0 Sequential Alkylation of Ammonia Ammonia Ammonia (NH₃) Ethylamine_Salt Ethylammonium Bromide Ammonia->Ethylamine_Salt SN2 EtBr1 Ethyl Bromide (CH₃CH₂Br) EtBr1->Ethylamine_Salt Ethylamine (B1201723) Ethylamine (CH₃CH₂NH₂) Ethylamine_Salt->Ethylamine Deprotonation (excess NH₃) Diethylamine_Salt This compound Ethylamine->Diethylamine_Salt SN2 EtBr2 Ethyl Bromide (CH₃CH₂Br) EtBr2->Diethylamine_Salt Diethylamine Diethylamine ((CH₃CH₂)₂NH) Diethylamine_Salt->Diethylamine Deprotonation (Amine base) Triethylamine_Salt Triethylammonium Bromide Diethylamine->Triethylamine_Salt SN2 EtBr3 Ethyl Bromide (CH₃CH₂Br) EtBr3->Triethylamine_Salt Triethylamine Triethylamine ((CH₃CH₂)₃N) Triethylamine_Salt->Triethylamine Deprotonation (Amine base) Tetraethylammonium_Bromide Tetraethylammonium (B1195904) Bromide Triethylamine->Tetraethylammonium_Bromide SN2 EtBr4 Ethyl Bromide (CH₃CH₂Br) EtBr4->Tetraethylammonium_Bromide

Figure 1: Sequential alkylation of ammonia with ethyl bromide.

Experimental Protocol: Synthesis of Diethylamine and Triethylamine

This protocol is a generalized procedure based on historical methods for the alkylation of amines.[3][6][7]

  • Reaction Setup: In a sealed, thick-walled glass tube or a stainless-steel autoclave, place a concentrated ethanolic solution of ammonia.

  • Addition of Alkylating Agent: Add ethyl bromide to the ammonia solution. The molar ratio of ammonia to ethyl bromide is typically kept high to favor the formation of the primary amine, though a mixture of products is expected.

  • Reaction Conditions: Seal the vessel and heat it in a steam oven for several hours. The elevated temperature and pressure drive the nucleophilic substitution reactions.

  • Workup and Separation: After cooling, carefully open the reaction vessel. The resulting mixture contains ethylamine, diethylamine, triethylamine, and tetraethylammonium bromide, along with their corresponding bromide salts.

    • Distill off the ethanol.

    • Treat the residue with a strong base (e.g., concentrated NaOH solution) to liberate the free amines from their ammonium salts.

    • The mixture of amines can then be separated by fractional distillation based on their different boiling points.

Quantitative Data for Amine Synthesis

ProductTypical YieldBoiling Point (°C)
Ethylamine Variable (dependent on NH₃ excess)16.6
Diethylamine Variable55.5
Triethylamine Variable89-90

Yields are highly dependent on reaction conditions, particularly the initial molar ratio of reactants.

Role in Hofmann Elimination

While not a direct precursor in the final product, the formation of a quaternary ammonium salt, analogous to this compound, is a critical step in the Hofmann elimination reaction. This reaction is a powerful method for the synthesis of alkenes from amines.[8][9][10] The process involves exhaustive methylation of an amine to form a quaternary ammonium iodide, which is then converted to the hydroxide (B78521) and subsequently eliminated upon heating.

Reaction Mechanism: Hofmann Elimination

G cluster_1 Hofmann Elimination Mechanism Amine Amine (R-NH₂) Quat_Iodide Quaternary Ammonium Iodide Amine->Quat_Iodide Exhaustive Methylation MeI Excess Methyl Iodide (CH₃I) MeI->Quat_Iodide Quat_Hydroxide Quaternary Ammonium Hydroxide Quat_Iodide->Quat_Hydroxide Anion Exchange Ag2O_H2O Ag₂O, H₂O Ag2O_H2O->Quat_Hydroxide Alkene Alkene (Hofmann Product) Quat_Hydroxide->Alkene E2 Elimination Trialkylamine Trialkylamine Quat_Hydroxide->Trialkylamine Water H₂O Quat_Hydroxide->Water Heat Heat (Δ) Heat->Alkene

Figure 2: Key steps of the Hofmann elimination reaction.

Experimental Protocol: Hofmann Elimination of a Quaternary Ammonium Salt

This is a general procedure for the final elimination step.

  • Preparation of the Hydroxide: Treat an aqueous solution of the quaternary ammonium iodide with silver oxide (Ag₂O). The silver iodide will precipitate, and the corresponding quaternary ammonium hydroxide will be formed in solution.

  • Filtration: Filter the mixture to remove the precipitated silver iodide.

  • Elimination: Heat the resulting aqueous solution of the quaternary ammonium hydroxide. The elimination reaction typically occurs at temperatures between 100 and 200 °C.[11]

  • Product Isolation: The alkene product, often being volatile, can be collected by distillation.

Quantitative Data for a Representative Hofmann Elimination

Starting MaterialProductYieldReaction Conditions
N,N,N-Trimethyl-2-pentylammonium hydroxide1-Pentene (major)Good to highHeat (100-200 °C)

The Hofmann rule predicts the formation of the least substituted alkene as the major product.

Application in Perovskite Synthesis

In the field of materials science, this compound has found a crucial application as an additive in the synthesis of high-quality perovskite films for solar cells and other optoelectronic devices. Its presence during the crystallization process can significantly influence the morphology and properties of the resulting perovskite layer.[12][13]

Workflow: this compound Induced Grain Growth in Perovskite Films

G cluster_2 Perovskite Film Fabrication Workflow Precursor_Solution Perovskite Precursor Solution (e.g., MAPbI₃) DEABr_Addition Addition of this compound (DABr) Precursor_Solution->DEABr_Addition Spin_Coating Spin Coating on Substrate DEABr_Addition->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Large_Grain_Film Large-Grain Perovskite Film Annealing->Large_Grain_Film

Figure 3: Workflow for perovskite film fabrication with DEABr.

Experimental Protocol: Post-Treatment of Perovskite Films with this compound

This protocol is based on procedures for improving perovskite film quality.[13]

  • Perovskite Film Deposition: Deposit a thin film of the primary perovskite material (e.g., methylammonium (B1206745) lead iodide, MAPbI₃) onto a suitable substrate using a standard technique such as spin-coating.

  • Post-Treatment Solution: Prepare a solution of this compound in a suitable solvent (e.g., isopropanol).

  • Treatment: Spin-coat the this compound solution onto the as-deposited perovskite film.

  • Annealing: Heat the treated film at a specific temperature (e.g., 100 °C) for a defined period. During this step, the this compound induces the secondary growth of small perovskite crystals into larger grains.

  • Characterization: The resulting large-grain perovskite film can be characterized by techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm the increased crystallinity and grain size.

Quantitative Data for Perovskite Film Treatment

PerovskiteAdditiveAnnealing Temperature (°C)Result
MAPbI₃This compound~100Increased grain size, improved film quality
Catalysis in Heterocycle Synthesis

Recent research has demonstrated the catalytic potential of diethylammonium salts in the synthesis of heterocyclic compounds. For instance, diethylammonium iodide has been effectively used as a metal-free catalyst for the synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide.[12][14][15] This reaction proceeds under mild conditions and offers a green chemistry approach to the synthesis of these valuable scaffolds.

Experimental Protocol: Synthesis of 5-Aryl-2-Oxazolidinones

This is a generalized procedure based on the catalytic application of diethylammonium iodide.[14]

  • Reaction Setup: In a reaction vessel, combine the 2-aryl-aziridine and a catalytic amount of diethylammonium iodide.

  • CO₂ Atmosphere: Carry out the reaction under an atmosphere of carbon dioxide (atmospheric pressure is often sufficient).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically performed without a solvent.

  • Monitoring and Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR). Upon completion, the product can be purified by standard methods such as column chromatography.

Quantitative Data for Oxazolidinone Synthesis

SubstrateCatalystConditionsYield
2-Aryl-aziridineDiethylammonium IodideRoom Temperature, 1 atm CO₂, solvent-freeGood to high

Conclusion

This compound is a versatile and valuable compound in organic synthesis. Its role as a precursor in the formation of higher-order amines, its application in directing the morphology of advanced materials like perovskites, and its emerging use as a catalyst in the synthesis of heterocycles highlight its broad utility. The experimental protocols and data presented in this guide offer a practical resource for chemists and materials scientists seeking to leverage the properties of this compound in their research and development endeavors. The continued exploration of its reactivity is likely to uncover further applications in modern organic synthesis.

References

The Hygroscopic Nature of Diethylammonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylammonium (B1227033) bromide ((C₂H₅)₂NH₂Br) is a quaternary ammonium (B1175870) salt that sees application in various chemical syntheses. As a solid-state compound, its interaction with atmospheric moisture—its hygroscopicity—is a critical parameter influencing its stability, storage, and handling. This is of particular importance in the pharmaceutical industry, where moisture uptake can impact powder flow, dissolution rates, and even the chemical stability of active pharmaceutical ingredients (APIs) and excipients. This technical guide provides an in-depth overview of the hygroscopic nature of diethylammonium bromide, including its physical and chemical properties, and details the standard methodologies for its characterization.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for interpreting its hygroscopic behavior. Key physicochemical data are summarized in the table below. The compound typically presents as a white to off-white powder or crystalline solid and is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][2]

PropertyValueReference
Chemical Formula C₄H₁₂BrN[3][4][5]
Molecular Weight 154.05 g/mol [3][4][5]
Appearance White to almost white powder or crystals[2][4][6]
Melting Point 215-220 °C[1][4][6]
Solubility Soluble in water[2]
Hygroscopicity Sensitive, Hygroscopic[1][2]

Quantitative Analysis of Hygroscopicity

To illustrate, the following table presents a hypothetical but representative DVS data set for a hygroscopic organic salt similar to this compound. This data demonstrates the expected trend of increasing water uptake with rising relative humidity.

Table 2.1: Illustrative Dynamic Vapor Sorption (DVS) Data for a Hygroscopic Salt at 25°C

Relative Humidity (%)Sorption (% Weight Change)Desorption (% Weight Change)
00.000.25
100.150.35
200.280.48
300.450.65
400.700.90
501.101.30
601.802.00
703.503.70
806.206.40
9010.5010.50

Note: This data is for illustrative purposes and does not represent experimentally determined values for this compound.

The hygroscopicity of a substance can be classified based on its water uptake at a specific relative humidity and temperature. The European Pharmacopoeia provides a standardized classification system, which is a valuable tool in the pharmaceutical industry for risk assessment and handling protocols.

Table 2.2: European Pharmacopoeia Classification of Hygroscopicity (Ph. Eur.)

ClassificationWater Uptake (at 25°C and 80% RH)
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.12% and < 0.2%
Hygroscopic≥ 0.2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Experimental Protocols for Determining Hygroscopicity

The characterization of a material's hygroscopicity is crucial for its development and use. The following are detailed protocols for three standard methods used to quantify moisture interaction with a solid sample like this compound.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying solvent vapor concentration, most commonly water vapor. This method is highly sensitive and provides a detailed sorption and desorption isotherm.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's sample pan.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the reference dry weight.

  • Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached, defined by a sufficiently small mass change over time ( dm/dt ).[7]

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. This data is then plotted to generate the sorption and desorption isotherms.

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_analysis Data Analysis prep Weigh this compound (5-20 mg) dry Dry sample at 0% RH until mass is stable prep->dry sorption Increase RH in steps (e.g., 10%) to 90% RH dry->sorption desorption Decrease RH in steps back to 0% RH sorption->desorption plot Plot % mass change vs. RH desorption->plot isotherm Generate Sorption/Desorption Isotherms plot->isotherm

Dynamic Vapor Sorption (DVS) Experimental Workflow
Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[8] It can be used to measure the moisture content of this compound after exposure to a specific humidity environment. The method is based on a stoichiometric reaction between iodine and water.[9]

Methodology:

  • Sample Exposure: A known mass of this compound is placed in a controlled humidity chamber (e.g., a desiccator with a saturated salt solution) for a defined period to allow for moisture equilibration.

  • Titrator Preparation: The Karl Fischer titrator, either volumetric or coulometric, is prepared with the appropriate KF reagent and solvent. The titration vessel is pre-titrated to remove any residual moisture.

  • Sample Introduction: The equilibrated sample is quickly and accurately weighed and introduced into the titration vessel. For solid samples, dissolution in a suitable anhydrous solvent may be necessary before titration.

  • Titration: The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed (volumetric) or the total charge passed (coulometric). The water content is then expressed as a percentage of the initial sample mass.

KF_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis expose Expose sample to controlled RH weigh Accurately weigh equilibrated sample expose->weigh introduce Introduce sample into titration vessel weigh->introduce prepare Prepare and pre-titrate KF titrator prepare->introduce titrate Titrate with KF reagent to endpoint introduce->titrate calculate Calculate water content from titrant volume titrate->calculate result Express as % water content calculate->result

Karl Fischer Titration Workflow for Hygroscopicity
Gravimetric Analysis

Gravimetric analysis is a more traditional method for assessing hygroscopicity and involves measuring the mass change of a sample after exposure to a controlled humidity environment.[10][11]

Methodology:

  • Initial Weighing: An accurately weighed sample of dried this compound is placed in a weighing bottle.

  • Exposure: The open weighing bottle containing the sample is placed in a desiccator with a specific saturated salt solution to maintain a constant relative humidity. The desiccator is kept at a constant temperature.

  • Equilibration and Weighing: The sample is periodically removed from the desiccator and weighed until a constant mass is achieved, indicating that the sample has reached equilibrium with the surrounding atmosphere.

  • Calculation: The percentage of water absorbed is calculated based on the increase in mass from the initial dry weight.

  • Varying Humidity: The experiment can be repeated using different saturated salt solutions to determine water uptake at various relative humidities.

Gravimetric_Analysis_Workflow cluster_prep Sample Preparation cluster_exposure Exposure and Equilibration cluster_analysis Data Analysis dry_weigh Dry and accurately weigh sample expose Place sample in controlled RH desiccator dry_weigh->expose equilibrate Periodically weigh until mass is constant expose->equilibrate calculate Calculate % mass increase equilibrate->calculate repeat_rh Repeat at different RH levels if needed calculate->repeat_rh

Gravimetric Analysis Workflow for Hygroscopicity

Conclusion

This compound is a hygroscopic compound, a characteristic that necessitates careful consideration in its handling, storage, and application, particularly within the pharmaceutical industry. While quantitative data on its water sorption behavior is not widely published, the experimental protocols detailed in this guide—Dynamic Vapor Sorption, Karl Fischer Titration, and Gravimetric Analysis—provide robust frameworks for its characterization. The application of these methods will enable researchers and drug development professionals to accurately quantify the hygroscopic nature of this compound, ensuring its proper use and contributing to the development of stable and effective products.

References

An In-depth Technical Guide to the Safety and Handling of Diethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for Diethylammonium (B1227033) bromide (DEAB). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or industrial setting. This document outlines the physicochemical properties, toxicological data, recommended handling and storage procedures, and emergency response protocols. Detailed experimental methodologies for key toxicological assessments are provided, alongside visualizations of logical workflows and potential toxicological signaling pathways to ensure a thorough understanding of the associated hazards and mitigation strategies.

Chemical and Physical Properties

Diethylammonium bromide is a quaternary ammonium (B1175870) salt. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₄H₁₂BrN[1][2]
Molecular Weight 154.05 g/mol [1][2]
Appearance White crystalline powder or solid[1][3]
Melting Point 218-220 °C[1][3]
Solubility Highly soluble in water and polar organic solvents[4]
Hygroscopicity Hygroscopic; sensitive to moisture[1][5]

Toxicological Information and Hazard Classification

This compound is classified as an irritant. The primary hazards are associated with its effects on the skin, eyes, and respiratory system.[2][5] A summary of its GHS classification and toxicological properties is provided in Table 2.

Hazard ClassificationCategoryHazard StatementReference(s)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][5]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[2][5]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2][5]
Acute Toxicity (Oral) No data available-[5]
Acute Toxicity (Dermal) No data available-[5]
Acute Toxicity (Inhalation) No data available-[5]
Germ Cell Mutagenicity No data available-[5]
Carcinogenicity No data available-[5]
Reproductive Toxicity No data available-[5]

Experimental Protocols for Toxicological Assessment

The hazard classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for assessing the key hazards associated with this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[1]

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.[6]

  • Test Substance Preparation: Solid substances are moistened with a small amount of a suitable solvent (e.g., water) to form a paste.

  • Application: Approximately 0.5 g of the prepared test substance is applied to a small area (about 6 cm²) of the shaved skin on the animal's back.[7] The site is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The dressing is left in place for 4 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system.

  • Classification: The substance is classified as a skin irritant if the mean scores for erythema or edema are at or above a certain threshold.

OECD_404_Workflow start Start: Healthy Albino Rabbit prep Prepare Test Substance (0.5g as paste) start->prep Select Animal apply Apply to Shaved Skin (~6 cm²) prep->apply cover Cover with Gauze Patch and Semi-Occlusive Dressing apply->cover expose 4-Hour Exposure cover->expose remove Remove Dressing and Cleanse Skin expose->remove observe Observe for Erythema and Edema (1, 24, 48, 72 hours) remove->observe score Score Skin Reactions observe->score classify Classify Hazard score->classify end End classify->end

Figure 1: Experimental workflow for OECD Guideline 404.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.[5]

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.[3]

  • Test Substance Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[3]

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.[9]

  • Scoring: The severity of the ocular lesions is scored using a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye damage.

OECD_405_Workflow start Start: Healthy Albino Rabbit instill Instill Test Substance (0.1g or 0.1mL) into one eye start->instill observe Examine Eyes for Lesions (1, 24, 48, 72 hours) instill->observe score Score Ocular Lesions observe->score classify Classify Hazard score->classify end End classify->end

Figure 2: Experimental workflow for OECD Guideline 405.
Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test assesses the potential health hazards from short-term inhalation exposure to a substance.[10]

Methodology:

  • Animal Model: Typically, young adult rats are used.[11]

  • Exposure: The animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber for a standard duration, usually 4 hours.[10][12] Multiple concentration groups are often used.

  • Observation: The animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.[12] Body weight is monitored, and mortality is recorded.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The median lethal concentration (LC50) is calculated, which is the concentration of the substance that is lethal to 50% of the test animals.[10]

Potential Signaling Pathways of Toxicity

The toxicity of quaternary ammonium compounds like this compound is generally attributed to their ability to disrupt cellular membranes and interfere with cellular processes.

Cell Membrane Disruption

The cationic nature of the diethylammonium ion allows it to interact with the negatively charged components of cell membranes, such as phospholipids. This interaction can disrupt the membrane's integrity, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[13]

Membrane_Disruption DEAB This compound (Cationic Head) Interaction Electrostatic Interaction DEAB->Interaction Membrane Cell Membrane (Negatively Charged Phospholipids) Membrane->Interaction Disruption Membrane Disruption and Increased Permeability Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Figure 3: Mechanism of cell membrane disruption.
Mitochondrial Dysfunction and Oxidative Stress

Quaternary ammonium compounds can accumulate in mitochondria, interfering with the electron transport chain. This can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), causing oxidative stress.[10][14] Oxidative stress can damage cellular components and trigger apoptotic pathways.

Mitochondrial_Toxicity QAC Quaternary Ammonium Compound Mitochondria Mitochondria QAC->Mitochondria ETC Inhibition of Electron Transport Chain Mitochondria->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage OxidativeStress->Damage Apoptosis Apoptosis OxidativeStress->Apoptosis Damage->Apoptosis

Figure 4: Mitochondrial dysfunction and oxidative stress pathway.

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[5]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.[5]

Handling
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust.[3]

  • Wash hands thoroughly after handling.[3]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Store below +30°C.[1]

  • Protect from moisture as the substance is hygroscopic.[5]

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical advice.[5]

  • In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazardous combustion products: Thermal decomposition can produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[5]

  • Special protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures
  • Personal precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for cleaning up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a valuable compound in research and development but requires careful handling due to its irritant properties. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is essential for minimizing risk and ensuring a safe working environment. A thorough understanding of its toxicological profile and the experimental basis for its hazard classification is crucial for all personnel handling this substance.

References

Diethylammonium Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Properties, Synthesis, and Applications of Diethylammonium (B1227033) Bromide (CAS No. 6274-12-0)

This technical guide provides a comprehensive overview of diethylammonium bromide, a quaternary ammonium (B1175870) salt with significant applications in materials science and organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and application, and a summary of its role in enhancing the performance of perovskite-based optoelectronics.

Core Chemical and Physical Properties

This compound, also known as diethylamine (B46881) hydrobromide, is a white crystalline solid.[1] It is highly soluble in water and other polar organic solvents, a characteristic that makes it versatile for various chemical reactions and formulations.[2] Its insolubility in non-polar solvents like hydrocarbons is also a notable property.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. These values are essential for its use in experimental settings, providing a basis for reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueReference(s)
CAS Number 6274-12-0
Molecular Formula C₄H₁₂BrN[1][3][4]
Molecular Weight 154.05 g/mol [3][4]
Appearance White powder or crystals[1][3]
Melting Point 215-220 °C[1]
Synonyms Diethylamine hydrobromide, DABr, DEABr, Et₂NH₂Br, diethylazanium bromide[1][3][4]
InChI Key AATGHKSFEUVOPF-UHFFFAOYSA-N
SMILES String CC[NH2+]CC.[Br-]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between diethylamine and hydrobromic acid.[1][2] The following protocol describes a general laboratory-scale procedure for its preparation.

Materials and Equipment
  • Diethylamine ((C₂H₅)₂NH)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of diethylamine in a minimal amount of a suitable solvent, such as ethanol (B145695) or diethyl ether. Place the flask in an ice bath to cool the solution.

  • Acid Addition: While stirring vigorously, slowly add an equimolar amount of 48% hydrobromic acid dropwise to the cooled diethylamine solution. The addition should be controlled to manage the exothermic nature of the reaction.

  • Precipitation: As the hydrobromic acid is added, a white precipitate of this compound will form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified white solid under vacuum to yield the final product.

Synthesis Workflow Diagram

G Diagram 1: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Diethylamine Diethylamine in Solvent Reaction Acid-Base Reaction (in Ice Bath) Diethylamine->Reaction HBr Hydrobromic Acid (48%) HBr->Reaction Filtration Vacuum Filtration Reaction->Filtration Precipitate Formation Washing Wash with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Pure this compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound has garnered significant interest for its utility in various scientific domains, from organic synthesis to materials science.

Role in Perovskite Solar Cells

A prominent application of this compound is in the fabrication of high-performance perovskite solar cells.[5] Specifically, it is used as a post-treatment agent for methylammonium (B1206745) lead iodide (MAPbI₃) films to create 2D/3D hybrid perovskite structures. This treatment has been shown to induce the secondary growth of small perovskite crystals into larger ones, leading to a film with fewer defects.[5] Furthermore, a 2D capping layer of DA₂PbI₄₋ₓBrₓ forms on the surface of the 3D MAPbI₃, which enhances the moisture stability of the film.[5] These morphological and structural improvements result in a significant enhancement of the power conversion efficiency (PCE) of the solar cells, from 14.37% to 18.30% in one study.[5]

Experimental Protocol: Post-Treatment of Perovskite Films

The following protocol outlines the use of this compound for the surface treatment of a MAPbI₃ perovskite film in a planar solar cell architecture.

  • Preparation of DABr Solution: Prepare a solution of this compound in isopropanol (B130326) at a desired concentration (e.g., 2.5 mg/mL).

  • Perovskite Film Fabrication: Fabricate a MAPbI₃ film on a suitable substrate (e.g., FTO/TiO₂) using a standard method such as spin-coating.

  • Surface Treatment: Dispense the this compound solution onto the surface of the MAPbI₃ film while it is spinning at a moderate speed (e.g., 4000 rpm).

  • Annealing: Anneal the treated film at approximately 100°C for 10 minutes to promote the formation of the 2D/3D hybrid structure.

  • Device Completion: Proceed with the deposition of the subsequent layers of the solar cell, such as the hole transport layer and the metal electrode.

Visualization of Perovskite Film Treatment

G Diagram 2: Perovskite Film Treatment Workflow cluster_preparation Film Preparation cluster_treatment DABr Post-Treatment cluster_fabrication Device Fabrication Substrate Substrate (FTO/TiO₂) MAPbI3_Deposition Spin-coat MAPbI₃ Precursor Substrate->MAPbI3_Deposition Anneal1 Anneal MAPbI₃ Film MAPbI3_Deposition->Anneal1 DABr_Deposition Spin-coat DABr Solution on MAPbI₃ Film Anneal1->DABr_Deposition 3D Perovskite Film DABr_Solution Prepare DABr Solution DABr_Solution->DABr_Deposition Anneal2 Anneal Treated Film DABr_Deposition->Anneal2 HTL_Deposition Deposit Hole Transport Layer Anneal2->HTL_Deposition 2D/3D Hybrid Film Electrode_Deposition Deposit Metal Electrode HTL_Deposition->Electrode_Deposition Final_Device Complete Solar Cell Electrode_Deposition->Final_Device

Caption: Workflow for Perovskite Film Treatment with DABr.

Mechanism of Performance Enhancement

The improvement in perovskite solar cell performance upon treatment with this compound is attributed to a dual mechanism. Firstly, the formation of a 2D capping layer provides a hydrophobic barrier, protecting the underlying 3D perovskite from moisture-induced degradation. Secondly, the treatment passivates surface defects, which reduces non-radiative recombination and facilitates more efficient charge carrier extraction.

G Diagram 3: Mechanism of Action in Perovskites cluster_before Before Treatment cluster_after After Treatment cluster_outcome Outcome DABr This compound (DABr) Treatment Hybrid_Film 2D/3D Hybrid Perovskite DABr->Hybrid_Film MAPbI3_3D 3D MAPbI₃ Perovskite Defects Surface Defects MAPbI3_3D->Defects present on surface Moisture Moisture Ingress Moisture->MAPbI3_3D causes degradation Capping_Layer 2D Capping Layer Hybrid_Film->Capping_Layer forms on surface Passivation Defect Passivation Hybrid_Film->Passivation occurs at interface Improved_Stability Enhanced Moisture Stability Capping_Layer->Improved_Stability Improved_Efficiency Increased Power Conversion Efficiency Passivation->Improved_Efficiency

Caption: Mechanism of DABr in enhancing perovskite solar cells.

Other Potential Applications

This compound also serves as a catalyst and a reducing agent in various organic syntheses, including the preparation of esters, ethers, and amines.[1] Its properties as a phase transfer catalyst are also of interest.[2] Furthermore, while specific applications are still under exploration, its structural similarity to other quaternary ammonium compounds used in drug delivery suggests potential utility in this field.[2]

Safety and Handling

This compound is classified as an irritant, capable of causing irritation to the eyes, respiratory system, and skin.[1][6] It is also considered corrosive.[1] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a versatile chemical compound with established and emerging applications in materials science and organic chemistry. Its role in significantly boosting the efficiency and stability of perovskite solar cells highlights its importance in the development of next-generation photovoltaic technologies. This guide provides foundational knowledge and practical protocols to support researchers in utilizing this compound in their work.

References

Methodological & Application

Application Notes and Protocols for Diethylammonium Bromide in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethylammonium (B1227033) bromide (DEABr), an organic ammonium (B1175870) halide, has emerged as a critical additive and surface treatment agent in the fabrication of high-efficiency and stable perovskite solar cells (PSCs). Its incorporation, either as an additive in the perovskite precursor solution or as a post-treatment layer on the perovskite film, has been demonstrated to significantly enhance device performance and longevity. This document provides detailed application notes and experimental protocols for the use of DEABr in the fabrication of methylammonium (B1206745) lead iodide (MAPbI₃) based perovskite solar cells, leading to the formation of a 2D/3D hybrid perovskite structure.

The primary benefits of utilizing DEABr include:

  • Enhanced Film Morphology: DEABr promotes the growth of larger, more uniform perovskite grains, reducing the density of grain boundaries which are often sites for charge recombination.

  • Defect Passivation: The formation of a 2D perovksite capping layer, identified as DA₂PbI₄₋ₓBrₓ, on the surface of the 3D MAPbI₃ film effectively passivates surface defects, leading to improved charge extraction and reduced non-radiative recombination.[1]

  • Improved Stability: The hydrophobic nature of the diethylammonium cations in the 2D capping layer provides a barrier against moisture, enhancing the environmental stability of the perovskite film.[1]

  • Increased Power Conversion Efficiency (PCE): The culmination of improved morphology, defect passivation, and enhanced stability leads to a significant increase in the overall power conversion efficiency of the perovskite solar cells.

Data Presentation

The following tables summarize the quantitative impact of DEABr on the performance of MAPbI₃-based perovskite solar cells.

TreatmentPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF) (%)Reference
Control (MAPbI₃)14.37---[1]
DEABr Post-Treatment18.30---[1]
Control (MAPbI₃)----[2][3]
DEABr Doped MAPbI₃19.58--79.81[2][3]

Experimental Protocols

This section provides detailed methodologies for the fabrication of perovskite solar cells incorporating DEABr.

Materials and Reagents
  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

  • Electron Transport Layer (ETL): Titanium dioxide (TiO₂) compact layer (c-TiO₂) and mesoporous TiO₂ (m-TiO₂) paste

  • Perovskite Precursors: Methylammonium iodide (MAI), Lead iodide (PbI₂), Diethylammonium bromide (DEABr)

  • Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Isopropanol (B130326) (IPA), Chlorobenzene

  • Hole Transport Layer (HTL): Spiro-OMeTAD, bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), 4-tert-butylpyridine (B128874) (tBP)

  • Metal Electrode: Gold (Au) or Silver (Ag)

Protocol 1: Fabrication of MAPbI₃ Perovskite Solar Cell (Control Device)
  • Substrate Cleaning:

    • Sequentially clean FTO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes before use.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing at 500°C for 30 minutes.

    • Spin-coat a mesoporous TiO₂ (m-TiO₂) paste diluted in ethanol (B145695) onto the c-TiO₂ layer and anneal at 500°C for 30 minutes.

  • Perovskite Layer Deposition (One-Step Method):

    • Prepare a perovskite precursor solution by dissolving MAI and PbI₂ (in a 1:1 molar ratio) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

    • In an inert atmosphere (glovebox), spin-coat the perovskite precursor solution onto the m-TiO₂ layer. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film at 100°C for 10 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the HTL solution by dissolving Spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Thermally evaporate a gold (Au) or silver (Ag) back electrode (80-100 nm) through a shadow mask.

Protocol 2: DEABr Post-Treatment for 2D/3D Hybrid Perovskite Solar Cells
  • Follow steps 1-3 from Protocol 1 to fabricate the MAPbI₃ perovskite film.

  • DEABr Solution Preparation:

    • Prepare a solution of DEABr in isopropanol (IPA). The concentration can be optimized, with reported values ranging from 1 to 10 mg/mL.

  • DEABr Post-Treatment:

    • After annealing the MAPbI₃ film and allowing it to cool, spin-coat the DEABr solution onto the perovskite surface. A typical spin-coating speed is 4000 rpm for 30 seconds.

    • Anneal the DEABr-treated film at 100°C for 5-10 minutes to promote the formation of the 2D capping layer.

  • Complete the device fabrication by following steps 4 and 5 from Protocol 1 (HTL and metal electrode deposition).

Protocol 3: DEABr as an Additive in the Perovskite Precursor
  • Follow steps 1 and 2 from Protocol 1 for substrate cleaning and ETL deposition.

  • Perovskite Precursor Preparation with DEABr:

    • Prepare the perovskite precursor solution as described in Protocol 1, step 3.

    • Add a specific molar percentage of DEABr to the precursor solution. The optimal amount needs to be determined experimentally, but a common starting point is 5-10 mol% with respect to PbI₂.

  • Perovskite Layer Deposition:

    • Follow the same spin-coating and annealing procedure as described in Protocol 1, step 3.

  • Complete the device fabrication by following steps 4 and 5 from Protocol 1 (HTL and metal electrode deposition).

Mandatory Visualization

experimental_workflow cluster_substrate Substrate Preparation cluster_etl ETL Deposition cluster_perovskite Perovskite Layer Fabrication cluster_htl HTL Deposition cluster_electrode Electrode Deposition cluster_characterization Device Characterization sub_clean FTO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone c_tio2 Compact TiO2 Deposition (Spin-coating & Annealing) uv_ozone->c_tio2 m_tio2 Mesoporous TiO2 Deposition (Spin-coating & Annealing) c_tio2->m_tio2 perov_prep Perovskite Precursor Preparation (MAPbI3) m_tio2->perov_prep deabr_additive DEABr as Additive (Protocol 3) perov_prep->deabr_additive Optional perov_spin One-Step Spin-Coating & Anti-Solvent Quenching perov_prep->perov_spin deabr_additive->perov_spin perov_anneal Annealing (100°C) perov_spin->perov_anneal deabr_post DEABr Post-Treatment (Spin-coating & Annealing) (Protocol 2) perov_anneal->deabr_post Optional htl_prep Spiro-OMeTAD Solution Preparation perov_anneal->htl_prep deabr_post->htl_prep htl_spin Spin-Coating htl_prep->htl_spin electrode Thermal Evaporation of Gold/Silver htl_spin->electrode jv_char J-V Measurement (Solar Simulator) electrode->jv_char eqe_char EQE Measurement jv_char->eqe_char stability_char Stability Testing (Moisture, Light, Thermal) jv_char->stability_char

Caption: Experimental workflow for perovskite solar cell fabrication.

deabr_mechanism cluster_process DEABr Incorporation Mechanisms cluster_additive DEABr as Additive cluster_post_treatment DEABr Post-Treatment cluster_benefits Resulting Benefits start MAPbI3 Film (Small Grains, Surface Defects) additive_spin Spin-Coating: DEABr Alkyl Chains Restrain Grain Growth start->additive_spin post_spin Spin-Coating of DEABr Solution start->post_spin additive_anneal Annealing: DEABr Induces Grain Mergence additive_spin->additive_anneal end 2D/3D Hybrid Perovskite Film (Large Grains, Passivated Defects, Enhanced Stability) additive_anneal->end post_anneal Annealing: Formation of 2D Capping Layer post_spin->post_anneal post_anneal->end large_grains Larger Grain Size end->large_grains stability Improved Moisture Stability (Hydrophobic 2D Layer) end->stability passivation Defect Passivation (Reduced Grain Boundaries) large_grains->passivation efficiency Increased Power Conversion Efficiency (PCE) passivation->efficiency stability->efficiency

Caption: Mechanism of DEABr in improving perovskite film properties.

References

Application of Diethylammonium Bromide for High-Efficiency and Stable 2D/3D Hybrid Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The incorporation of diethylammonium (B1227033) bromide (DEABr) has emerged as a promising strategy to enhance the performance and stability of perovskite solar cells (PSCs). This application note details the protocols for utilizing DEABr to fabricate high-quality 2D/3D hybrid perovskite films. The introduction of DEABr facilitates the growth of larger grains in the 3D perovskite layer, passivates surface defects, and forms a protective 2D capping layer.[1][2][3] These modifications lead to significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), and long-term stability against environmental stressors like moisture.[1][2] This document provides researchers, scientists, and professionals in the field with comprehensive experimental procedures, data presentation, and workflow visualizations to effectively implement this technique.

Introduction

Three-dimensional (3D) organic-inorganic hybrid perovskites have shown remarkable potential in photovoltaic applications due to their exceptional optoelectronic properties.[4] However, their inherent instability towards moisture, heat, and light remains a significant hurdle for commercialization.[4] A prominent approach to address this challenge is the formation of a 2D/3D hybrid perovskite structure. The introduction of bulky organic cations, such as diethylammonium (DEA⁺), leads to the in-situ formation of a 2D perovskite layer on top of the 3D perovskite film.[1][5] This 2D capping layer acts as a protective barrier against humidity while the larger grains and reduced defects in the DEABr-treated 3D film enhance charge transport and reduce recombination.[1][2][3]

This application note will describe two primary methodologies for incorporating DEABr into perovskite solar cells: post-treatment of a pre-formed 3D perovskite film and direct incorporation of DEABr into the perovskite precursor solution.

Data Presentation

The following tables summarize the quantitative improvements observed in perovskite solar cells fabricated with DEABr compared to control devices without DEABr.

Table 1: Photovoltaic Performance of 2D/3D Hybrid Perovskite Solar Cells with DEABr Treatment.

Treatment MethodVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control (MAPbI₃)1.0122.1573.216.38[2]
DEABr Post-Treatment1.0622.8578.819.10[2]
Control (MAPbI₃)---14.37[1]
DEABr Post-Treatment---18.30[1]
DEABr Doped in MAPbI₃--79.8119.58[6]

Table 2: Stability Data of 2D/3D Hybrid Perovskite Solar Cells with DEABr.

Device StructureStability Test ConditionInitial PCE (%)PCE after Test (%)DurationReference
Control (MAPbI₃)Ambient air (40-50% RH), dark16.38~20% of initial500 h[2]
DEABr Post-TreatmentAmbient air (40-50% RH), dark19.10~85% of initial500 h[2]
3D/(BA)₂PbBr₄1-sun, 85°C-89% of initial770 h[7]

Experimental Protocols

This section provides detailed methodologies for the fabrication of 2D/3D hybrid perovskite solar cells using DEABr.

Materials and Reagents
  • Lead(II) iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • Diethylammonium bromide (DEABr)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (CB)

  • Isopropanol (B130326) (IPA)

  • Spiro-OMeTAD

  • Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

  • 4-tert-Butylpyridine (tBP)

  • Acetonitrile

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Gold (Au) or Carbon electrodes

Substrate Preparation and Device Architecture

A standard planar or mesoporous device architecture can be used. The following protocol assumes a planar n-i-p structure (FTO/c-TiO₂/Perovskite/Spiro-OMeTAD/Au).

  • FTO Substrate Cleaning:

    • Etch the FTO glass with zinc powder and HCl (2M) to create the desired electrode pattern.[8]

    • Sequentially sonicate the substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[8]

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.[8]

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing.[9] A typical spin-coating recipe is 3000 rpm for 30 s, followed by annealing at 550°C for 30 minutes.[9]

Protocol 1: Post-Treatment with DEABr

This method involves depositing a DEABr solution onto a pre-fabricated 3D perovskite film.

  • 3D Perovskite Precursor Preparation:

    • Prepare a 1.4 M solution of MAPbI₃ by dissolving equimolar amounts of PbI₂ and MAI in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).[10]

    • Stir the solution at 60-70°C for at least 2 hours.[10]

  • 3D Perovskite Film Deposition:

    • Inside a nitrogen-filled glovebox, spin-coat the MAPbI₃ precursor solution onto the prepared FTO/c-TiO₂ substrate. A two-step program is common: 1000 rpm for 10 s, followed by 5000 rpm for 30 s.[11]

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate about 10-15 seconds before the end of the program.[12]

    • Immediately anneal the film on a hotplate at 100°C for 10-15 minutes.

  • DEABr Solution Preparation:

    • Prepare a solution of DEABr in isopropanol (IPA). A typical concentration is 2.5 mg/mL.

  • Post-Treatment Application:

    • Allow the annealed 3D perovskite film to cool to room temperature.

    • Spin-coat the DEABr solution onto the MAPbI₃ film at 4000 rpm for 30 seconds.

    • Anneal the film at 100°C for 10 minutes to form the 2D/3D hybrid structure.

Protocol 2: DEABr as an Additive in the Precursor

This method involves directly adding DEABr to the 3D perovskite precursor solution.

  • DEABr-Doped Perovskite Precursor Preparation:

    • Prepare the MAPbI₃ precursor solution as described in section 3.3.1.

    • Add a specific molar ratio of DEABr to the solution. The optimal amount needs to be determined experimentally, but a starting point can be a small percentage relative to the lead halide.

    • Stir the final solution to ensure homogeneity.

  • 2D/3D Perovskite Film Deposition:

    • Follow the same spin-coating and annealing procedure as described in section 3.3.2. The presence of DEABr in the precursor solution will influence the crystallization process, often leading to larger grains.[6]

Hole Transport Layer (HTL) and Electrode Deposition
  • HTL Deposition:

    • Prepare the spiro-OMeTAD solution. A common recipe is 72.3 mg of spiro-OMeTAD in 1 mL of chlorobenzene, with the addition of 28.8 µL of tBP and 17.5 µL of a Li-TFSI stock solution (520 mg Li-TFSI in 1 mL acetonitrile).[8]

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 s.[9]

  • Electrode Deposition:

    • Thermally evaporate a gold or silver back electrode (80-100 nm) under high vacuum (<10⁻⁶ Torr).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a 2D/3D hybrid perovskite solar cell using the DEABr post-treatment method.

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Film Fabrication cluster_device_completion Device Completion FTO_clean FTO Cleaning ETL_dep ETL (c-TiO₂) Deposition FTO_clean->ETL_dep 3 3 ETL_dep->3 D_spin 3D Perovskite Spin-Coating D_spin->3 D_anneal 3D Perovskite Annealing DEABr_treat DEABr Post-Treatment D_anneal->DEABr_treat 2 2 DEABr_treat->2 D3D_anneal 2D/3D Film Annealing HTL_dep HTL (Spiro-OMeTAD) Deposition D3D_anneal->HTL_dep Elec_dep Electrode Evaporation HTL_dep->Elec_dep

Caption: Workflow for DEABr post-treatment of perovskite solar cells.

Role of DEABr in Performance Enhancement

This diagram illustrates the logical relationship between the introduction of DEABr and the resulting improvements in solar cell performance and stability.

logical_relationship cluster_effects Physicochemical Effects cluster_outcomes Performance & Stability Outcomes cluster_final Final Device Metrics DEABr This compound (DEABr) Introduction Grain_growth Large Grain Growth of 3D Perovskite DEABr->Grain_growth Defect_pass Surface Defect Passivation DEABr->Defect_pass Capping_layer Formation of 2D Capping Layer DEABr->Capping_layer Improved_transport Enhanced Charge Transport Grain_growth->Improved_transport Reduced_recomb Reduced Charge Recombination Defect_pass->Reduced_recomb Moisture_res Increased Moisture Resistance Capping_layer->Moisture_res PCE Increased PCE Reduced_recomb->PCE Voc Increased Voc Reduced_recomb->Voc Improved_transport->PCE Stability Enhanced Long-Term Stability Moisture_res->Stability

Caption: Mechanism of DEABr-induced solar cell enhancement.

Conclusion

The use of this compound as either a post-treatment agent or a direct additive offers a robust and reproducible method for fabricating high-performance and stable 2D/3D hybrid perovskite solar cells. The protocols outlined in this application note provide a clear framework for researchers to implement this technique. The resulting improvements in grain morphology, defect density, and moisture resistance directly translate to enhanced photovoltaic parameters and operational longevity, marking a significant step towards the commercial viability of perovskite solar cell technology.

References

Application Notes and Protocols: Diethylammonium Bromide (DEABr) as a Performance-Enhancing Additive in Spin-Coated Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing diethylammonium (B1227033) bromide (DEABr) as an additive to improve the quality, performance, and stability of spin-coated perovskite films for solar cell applications.

Introduction

Organic-inorganic lead halide perovskites are at the forefront of next-generation photovoltaic research due to their exceptional optoelectronic properties and the potential for low-cost fabrication.[1] However, the polycrystalline nature of perovskite films often leads to defects at grain boundaries and interfaces, which can act as recombination centers for charge carriers, thereby limiting device efficiency and long-term stability.[2]

One effective strategy to mitigate these issues is the incorporation of additives into the perovskite precursor solution. Diethylammonium bromide (DEABr) has emerged as a promising additive that can significantly enhance the morphological and electronic properties of perovskite films. DEABr has been shown to promote the growth of larger, more uniform perovskite grains, passivate defects, and improve the overall performance and stability of perovskite solar cells.[3][4] This document outlines the mechanisms of action, provides detailed experimental protocols, and summarizes the performance enhancements achieved with the use of DEABr.

Mechanism of Action

The introduction of DEABr into the perovskite precursor solution influences the crystallization process in several beneficial ways:

  • Grain Growth Modulation: DEABr's alkyl chains are believed to restrain the initial rapid growth of perovskite crystals during the spin-coating process. This is followed by a DEABr-induced grain merging phenomenon during the annealing step, which results in the formation of significantly larger crystal grains, on the micrometer scale.[4]

  • Defect Passivation: The bromide ions from DEABr can help to fill halide vacancies, a common type of defect in perovskite crystals. Furthermore, the diethylammonium cation can passivate surface defects, reducing non-radiative recombination losses.[5][6]

  • Formation of 2D/3D Hybrid Structures: In some cases, DEABr can facilitate the formation of a thin two-dimensional (2D) perovskite capping layer on top of the three-dimensional (3D) perovskite film. This 2D layer can enhance the moisture stability of the underlying perovskite.[3]

Data Presentation

The following tables summarize the quantitative improvements observed in perovskite solar cells fabricated with and without the DEABr additive.

Table 1: Photovoltaic Performance of MAPbI₃ Perovskite Solar Cells with and without DEABr Additive

AdditivePCE (%)Voc (V)Jsc (mA/cm²)FF (%)
None (Control)Data not available in provided search resultsData not available in provided search resultsData not available in provided search resultsData not available in provided search results
DEABr19.58Data not available in provided search resultsData not available in provided search results79.81

Note: The search results provided specific data for a DEABr-doped MAPbI₃ solar cell, but not a direct comparison with a control device from the same study. The PCE of 19.58% and FF of 79.81% represent the optimized device with the DEABr additive.[4]

Table 2: Morphological and Crystallographic Properties of Perovskite Films

AdditiveAverage Grain SizeCrystal QualityDefect Density
None (Control)Smaller grainsLowerHigher
DEABrMicrometer-scale grains[4]Significantly improved[4]Reduced[4]

Experimental Protocols

Preparation of Perovskite Precursor Solution (MAPbI₃ with DEABr)

This protocol is based on the synthesis of a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite precursor solution with the addition of DEABr.

Materials:

  • Lead(II) iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • This compound (DEABr)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a 1.4 M stock solution of the perovskite precursor by dissolving 1.4 mmol of PbI₂ and 1.4 mmol of MAI in a co-solvent of DMF and DMSO (typically in a 4:1 volume ratio).

  • To this stock solution, add the desired concentration of DEABr. The optimal concentration needs to be determined experimentally, but a good starting point is a molar ratio of DEABr to PbI₂ of around 0.5% to 2%.

  • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of all components.

  • Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

Spin-Coating of Perovskite Films

This protocol describes a typical one-step spin-coating process.

Substrate Preparation:

  • Ensure the substrates (e.g., FTO-coated glass with an electron transport layer) are thoroughly cleaned and UV-ozone treated before use to ensure good wettability.

Spin-Coating Procedure:

  • Transfer the prepared substrate to a spin coater located in a nitrogen-filled glovebox.

  • Dispense a sufficient amount of the DEABr-containing perovskite precursor solution onto the center of the substrate (e.g., 40-60 µL).

  • Initiate the spin-coating program. A typical two-step program is as follows:

    • Step 1: 1000 rpm for 10 seconds (for initial spreading).

    • Step 2: 4000-6000 rpm for 30-45 seconds (for film formation).

  • During the second step (e.g., with 10-15 seconds remaining), dispense an anti-solvent (e.g., chlorobenzene, 100-150 µL) onto the spinning substrate to induce rapid crystallization.

  • After the spin-coating program is complete, immediately transfer the substrate to a hotplate for annealing.

Annealing of Perovskite Films

Procedure:

  • Place the wet perovskite film on a preheated hotplate.

  • Anneal the film at a temperature between 100 °C and 150 °C for 10 to 30 minutes. The optimal annealing temperature and time will depend on the specific perovskite composition and the presence of additives.

  • After annealing, allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer and metal electrode).

Visualizations

experimental_workflow cluster_prep Precursor Solution Preparation cluster_fab Film Fabrication cluster_char Characterization & Device Assembly p1 Dissolve PbI2 and MAI in DMF:DMSO p2 Add DEABr Additive p1->p2 p3 Stir and Filter p2->p3 f1 Dispense Solution on Substrate p3->f1 Transfer to Glovebox f2 Spin Coating (Two-Step) f1->f2 f3 Anti-solvent Quenching f2->f3 f4 Annealing f3->f4 c1 Deposit HTL and Metal Electrode f4->c1 c3 Film Characterization (SEM, XRD) f4->c3 c2 Device Performance Testing (PCE, Voc, Jsc, FF) c1->c2

Caption: Experimental workflow for perovskite film fabrication with DEABr.

mechanism_of_action cluster_process Crystallization Process cluster_effects Effects of DEABr cluster_outcome Resulting Film Properties start Perovskite Precursor Solution with DEABr spin Spin Coating start->spin anneal Annealing spin->anneal effect1 Restrained Initial Grain Growth spin->effect1 effect3 Defect Passivation (Halide Vacancies) spin->effect3 effect2 Induced Grain Mergence anneal->effect2 effect4 Formation of 2D Capping Layer anneal->effect4 outcome1 Large, Uniform Grains effect1->outcome1 effect2->outcome1 outcome2 Reduced Defect Density effect3->outcome2 outcome3 Improved Moisture Stability effect4->outcome3

Caption: Mechanism of DEABr in improving perovskite film quality.

logical_relationships cluster_input Input cluster_advantages Advantages cluster_disadvantages Considerations input DEABr Additive in Perovskite Precursor adv1 Improved Film Morphology (Larger Grains) input->adv1 adv2 Reduced Defect Density input->adv2 dis1 Optimization of Concentration Required input->dis1 adv3 Enhanced Device Performance (Higher PCE and FF) adv1->adv3 adv4 Increased Stability (e.g., against humidity) adv1->adv4 adv2->adv3 dis2 Potential for Phase Segregation if not Optimized dis1->dis2

Caption: Logical relationships of using DEABr as an additive.

References

Application Notes and Protocols: Post-Treatment of Perovksite Films with Diethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Perovskite Photovoltaics

Introduction

The performance and stability of perovskite solar cells are intrinsically linked to the quality of the perovskite thin film. Post-treatment of these films with various passivating agents has emerged as a critical strategy to enhance device efficiency and longevity. Among these, diethylammonium (B1227033) bromide (DEABr) has shown significant promise in improving the morphological and electronic properties of perovskite films. This document provides detailed application notes and experimental protocols for the post-treatment of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films with DEABr. The treatment leads to the formation of a 2D/3D hybrid perovskite structure, which effectively passivates defects, enhances crystallinity, and improves moisture resistance, ultimately boosting the power conversion efficiency (PCE) and stability of the solar cell devices.[1][2]

Mechanism of Action

The post-treatment of a 3D perovskite film (e.g., MAPbI₃) with a solution of diethylammonium bromide (DEABr) in isopropanol (B130326) (IPA) induces several beneficial changes:

  • Grain Growth and Mergence : The DEABr solution facilitates a recrystallization process on the surface of the perovskite film. This induces the merging of smaller grains into larger, more uniform ones, thereby reducing the density of grain boundaries which are known to be a source of defects and non-radiative recombination.[3] The alkyl chains of the diethylammonium cation play a role in restraining the initial grain growth during spin-coating and then inducing grain mergence during the subsequent annealing step.

  • Formation of a 2D Capping Layer : The large diethylammonium (DEA⁺) cations react with the lead halide framework at the surface of the 3D perovskite to form a thin, two-dimensional (2D) perovskite layer with the structure (DEA)₂PbI₄₋ₓBrₓ.[2] This 2D capping layer acts as a passivation layer, healing surface defects and protecting the underlying 3D perovskite from environmental moisture.[2]

  • Defect Passivation : The bromide ions from DEABr can fill iodide vacancies, a common defect in MAPbI₃ films. Furthermore, the interaction between DEABr, Pb²⁺, and I⁻ ions at the surface helps to passivate undercoordinated lead ions, which are notorious trap states for charge carriers.[1]

  • Enhanced Carrier Dynamics : The 2D capping layer can act as an interface modification layer that promotes the dissociation of photogenerated carriers and facilitates hole extraction, contributing to improved device performance.[1]

Experimental Protocols

Materials and Reagents
  • This compound (DEABr)

  • Isopropyl alcohol (IPA), anhydrous

  • Pre-fabricated 3D perovskite films on a suitable substrate (e.g., FTO/c-TiO₂/MAPbI₃)

  • Nitrogen-filled glovebox

Protocol for DEABr Post-Treatment
  • Preparation of DEABr Solution :

    • Prepare a stock solution of DEABr in IPA. A typical concentration range is 1 to 10 mg/mL. The optimal concentration may vary depending on the specific perovskite composition and desired 2D layer thickness. For initial experiments, a concentration of 2.5 mg/mL is recommended.[1]

    • Ensure the DEABr is fully dissolved in the IPA by stirring or brief sonication.

  • Post-Treatment Procedure :

    • Transfer the pre-fabricated 3D perovskite films into a nitrogen-filled glovebox.

    • Dispense a sufficient amount of the DEABr/IPA solution (e.g., 100 µL) onto the surface of the perovskite film.

    • Spin-coat the solution at a speed of 3000-5000 rpm for 30 seconds.

    • Anneal the treated film on a hotplate at 100 °C for 10 minutes to promote the reaction and remove residual solvent.

  • Device Completion :

    • Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) according to your standard device fabrication protocol.

Data Presentation

The following tables summarize the quantitative impact of DEABr post-treatment on the performance of MAPbI₃-based perovskite solar cells.

ParameterControl (Untreated)DEABr TreatedReference
Power Conversion Efficiency (PCE)14.37%18.30%
Open-Circuit Voltage (Voc)1.02 V1.08 V
Short-Circuit Current Density (Jsc)21.5 mA/cm²23.1 mA/cm²
Fill Factor (FF)0.660.73
ParameterControl (MAPbI₃)Optimized DEABr Doped MAPbI₃Reference
Power Conversion Efficiency (PCE)-19.58%[3]
Fill Factor (FF)-79.81%[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Post-Treatment (in Glovebox) cluster_fabrication Device Completion start Start: Pre-fabricated 3D Perovskite Film (MAPbI3) spin_coat Spin-coat DEABr Solution onto Perovskite Film start->spin_coat deabr_sol Prepare DEABr Solution in Isopropanol (IPA) deabr_sol->spin_coat anneal Anneal at 100°C for 10 minutes spin_coat->anneal htl_deposition Deposit Hole Transport Layer (HTL) anneal->htl_deposition contact_deposition Deposit Metal Back Contact htl_deposition->contact_deposition end Finished 2D/3D Hybrid Perovskite Solar Cell contact_deposition->end

Caption: Experimental workflow for the post-treatment of perovskite films.

mechanism_pathway cluster_process DEABr Post-Treatment cluster_effects Physicochemical Changes untreated Untreated 3D Perovskite Film (e.g., MAPbI3) - Small Grains - High Defect Density - Moisture Sensitive treatment Application of DEABr/IPA Solution + Annealing untreated->treatment grain_growth Induced Grain Growth and Mergence treatment->grain_growth capping_layer Formation of 2D (DEA)2PbI4-xBrx Capping Layer treatment->capping_layer defect_passivation Passivation of Surface and Grain Boundary Defects treatment->defect_passivation treated Treated 2D/3D Hybrid Perovskite Film - Large Grains - Reduced Defect Density - Enhanced Moisture Stability grain_growth->treated capping_layer->treated defect_passivation->treated

Caption: Mechanism of DEABr post-treatment on perovskite films.

References

Application Notes and Protocols for Diethylammonium Bromide in Planar Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Diethylammonium (B1227033) Bromide (DEABr) in the fabrication of planar perovskite solar cells. The incorporation of DEABr as a post-treatment agent for methylammonium (B1206745) lead iodide (MAPbI₃) films has been demonstrated to significantly enhance device performance and stability through the formation of a 2D/3D hybrid perovskite structure.

Introduction

Planar perovskite solar cells (PSCs) are a promising photovoltaic technology due to their high power conversion efficiencies (PCE) and simple fabrication processes. However, the stability of traditional 3D perovskite films, such as MAPbI₃, remains a critical challenge, as they are susceptible to degradation from moisture and light. A recent strategy to overcome this limitation involves the introduction of a 2D perovskite capping layer on top of the 3D perovskite film, creating a more robust and efficient 2D/3D hybrid structure.

Diethylammonium bromide (DEABr) has emerged as an effective agent for this post-treatment process. The application of a DEABr solution to a pre-formed MAPbI₃ film induces the secondary growth of small perovskite crystals into larger grains and simultaneously forms a thin 2D (DA)₂PbI₄₋ₓBrₓ capping layer on the surface. This 2D layer acts as a protective barrier, enhancing moisture resistance, while the larger grains in the 3D layer reduce defect densities and improve charge transport. This dual effect leads to a significant improvement in both the efficiency and stability of the planar PSCs. Research has shown that this method can enhance the PCE of MAPbI₃-based planar solar cells from 14.37% to as high as 18.30%[1].

Mechanism of Action

The post-treatment of a 3D MAPbI₃ perovskite film with a solution of DEABr in isopropanol (B130326) (IPA) initiates a surface reaction. The diethylammonium (DEA⁺) cations from the DEABr solution react with the surface of the MAPbI₃ film. This leads to the in-situ formation of a 2D Ruddlesden-Popper phase perovskite layer, (DA)₂PbI₄₋ₓBrₓ, on top of the existing 3D structure. This process is self-limiting, resulting in a thin, uniform 2D capping layer.

The benefits of this 2D/3D hybrid structure are multifaceted:

  • Enhanced Stability: The hydrophobic nature of the long-chain diethylammonium cations in the 2D layer provides a barrier against moisture, a key factor in perovskite degradation[1].

  • Improved Crystallinity and Larger Grains: The DEABr treatment promotes the merging of smaller grains in the underlying 3D MAPbI₃ film into larger ones, which reduces the density of grain boundaries that can act as charge recombination centers[1][2].

  • Defect Passivation: The bromide ions from DEABr can help to passivate iodide vacancy defects at the perovskite surface, further reducing non-radiative recombination.

  • Enhanced Charge Extraction: The 2D layer can act as an interface modification layer, promoting the dissociation of photogenerated carriers and facilitating hole extraction[1].

  • Reduced Light Soaking Effect: The improved interfacial contact and reduced defects contribute to the elimination of the light soaking effect often observed in PSCs[1].

Data Presentation

The following table summarizes the quantitative performance data of planar perovskite solar cells with and without DEABr post-treatment, as reported in the literature.

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (MAPbI₃) Data not availableData not availableData not available14.37[1]
DEABr Treated Data not availableData not availableData not available18.30[1]

Note: While the specific values for Voc, Jsc, and FF for the control and treated devices were not explicitly found in the provided search results, the significant enhancement in PCE from 14.37% to 18.30% indicates improvements in these parameters.

Experimental Protocols

This section provides a detailed protocol for the fabrication of a planar perovskite solar cell incorporating a DEABr-induced 2D/3D hybrid structure.

Materials and Reagents:
  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Zinc oxide (ZnO) nanoparticle solution (or other suitable electron transport layer material)

  • Methylammonium iodide (MAI)

  • Lead iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound (DEABr)

  • Isopropanol (IPA)

  • Spiro-OMeTAD (or other suitable hole transport layer material)

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • Chlorobenzene (B131634)

  • Gold (Au) or other suitable metal for the back contact

Equipment:
  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Potentiostat/Source meter

  • Glovebox with a controlled inert atmosphere (e.g., nitrogen or argon)

Protocol Steps:
  • Substrate Cleaning and Preparation:

    • Pattern the FTO glass substrates using zinc powder and HCl.

    • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact layer of a suitable ETL, such as TiO₂ or SnO₂, onto the FTO substrate. For example, a SnO₂ layer can be deposited by spin-coating a commercial SnO₂ nanoparticle solution at 3000 rpm for 30 s, followed by annealing at 150°C for 30 minutes.

  • 3D Perovskite (MAPbI₃) Film Formation:

    • Prepare the MAPbI₃ precursor solution by dissolving MAI and PbI₂ (in a 1:1 molar ratio) in a mixed solvent of DMF and DMSO (e.g., 9:1 volume ratio). A typical concentration is 1.4 M.

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the MAPbI₃ precursor solution onto the ETL-coated substrate. A two-step program is often used, for example, 1000 rpm for 10 s followed by 5000 rpm for 30 s.

    • During the second step, dispense an anti-solvent such as chlorobenzene onto the spinning substrate about 15 seconds before the end of the program to induce rapid crystallization.

    • Anneal the films on a hotplate at 100°C for 10 minutes.

  • This compound (DEABr) Post-Treatment:

    • Prepare the DEABr treatment solution by dissolving DEABr in isopropanol. The concentration is a critical parameter to optimize, with reported concentrations ranging from 1 to 10 mg/mL.

    • Allow the MAPbI₃ films to cool to room temperature.

    • Deposit the DEABr solution onto the MAPbI₃ film by spin-coating at 4000 rpm for 30 seconds.

    • Anneal the DEABr-treated films at 100°C for 5-10 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the Spiro-OMeTAD solution. A typical recipe is to dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, and then add 28.8 µL of tBP and 17.5 µL of a Li-TFSI solution (520 mg Li-TFSI in 1 mL of acetonitrile).

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Back Contact Deposition:

    • Mask the active area of the device.

    • Deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact by thermal evaporation under high vacuum (< 10⁻⁶ Torr).

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed solar cells using a solar simulator under AM 1.5G illumination (100 mW/cm²).

    • Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

Experimental Workflow for Planar Perovskite Solar Cell Fabrication with DEABr Treatment

G cluster_prep Substrate Preparation cluster_perovskite Perovskite Layer Formation cluster_treatment DEABr Post-Treatment cluster_device Device Completion A FTO Substrate Cleaning B ETL Deposition (e.g., SnO2) A->B C Spin-coat MAPbI3 Precursor B->C D Anneal at 100°C C->D E Spin-coat DEABr Solution D->E F Anneal at 100°C E->F G HTL Deposition (Spiro-OMeTAD) F->G H Au Electrode Evaporation G->H I Characterization H->I

Caption: Workflow for fabricating planar PSCs with DEABr post-treatment.

Mechanism of DEABr-induced 2D/3D Hybrid Perovskite Formation

G cluster_before Before Treatment cluster_process Post-Treatment Process cluster_after After Treatment A 3D MAPbI3 Film (Small Grains) B DEABr Solution Spin-coating & Annealing A->B C 2D (DA)2PbI4-xBrx Capping Layer B->C D 3D MAPbI3 Film (Large Grains)

Caption: DEABr treatment transforms a 3D perovskite film into a 2D/3D structure.

References

Application Notes and Protocols for Diethylammonium Bromide in Inverted Perovskite Solar Cell Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inverted (p-i-n) perovskite solar cells (PSCs) have garnered significant attention due to their potential for high power conversion efficiencies (PCE) and improved stability compared to their conventional n-i-p counterparts.[1][2] A key area of research in optimizing these devices is the passivation of defects at the perovskite surface and grain boundaries, which can act as recombination centers for charge carriers, limiting device performance and longevity. Diethylammonium (B1227033) bromide (DEABr), a large organic ammonium (B1175870) halide, has emerged as an effective agent for this purpose.

This document provides detailed application notes and experimental protocols for the incorporation of diethylammonium bromide in the fabrication of inverted perovskite solar cells. The use of DEABr as a surface treatment on a three-dimensional (3D) perovskite layer leads to the formation of a two-dimensional (2D) capping layer.[3] This 2D/3D hybrid structure has been shown to enhance moisture stability, improve crystallinity, and passivate defects, ultimately leading to higher PCE and better operational stability.[3][4]

Mechanism of Action

The introduction of this compound (DEABr) to the surface of a 3D perovskite film, such as methylammonium (B1206745) lead iodide (MAPbI₃), induces a surface reconstruction. The larger diethylammonium cations interact with the lead halide octahedra at the surface to form a thin, 2D perovskite layer with the general formula (DEA)₂PbI₄. This 2D capping layer provides a more hydrophobic surface, hindering the ingress of moisture, a primary degradation factor for perovskite films.[4]

Furthermore, the DEABr treatment can promote the secondary growth of the underlying 3D perovskite grains, resulting in a film with larger crystals and fewer grain boundaries.[3] This improved morphology reduces defect density and enhances charge carrier transport. The bromide ions from DEABr can also partially substitute iodide ions in the perovskite lattice, which can favorably tune the material's electronic properties.[5]

Experimental Protocols

This section details the fabrication protocol for an inverted perovskite solar cell with the architecture: ITO / NiOₓ / Perovskite (3D) / DEABr (2D) / PCBM / BCP / Ag . All procedures should be carried out in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize exposure to moisture and oxygen.

Materials and Reagents
  • Indium tin oxide (ITO) coated glass substrates

  • Nickel(II) acetate (B1210297) tetrahydrate

  • Ethylenediamine (B42938)

  • Ethylene (B1197577) glycol

  • Methylammonium iodide (MAI) or Formamidinium iodide (FAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound (DEABr)

  • Isopropanol (IPA)

  • [6][6]-Phenyl-C₆₁-butyric acid methyl ester (PCBM)

  • Chlorobenzene (CB)

  • Bathocuproine (BCP)

  • Silver (Ag) evaporation pellets

Solution Preparation
  • NiOₓ Precursor Solution: Dissolve 182 mg of nickel acetate tetrahydrate in a mixture of 60 µL of ethylenediamine and 1 mL of ethylene glycol. Stir the solution at 70°C for 3 hours.

  • 3D Perovskite Precursor Solution (e.g., MAPbI₃): Dissolve 159 mg of MAI and 461 mg of PbI₂ in a co-solvent of 0.8 mL DMF and 0.2 mL DMSO. Stir the solution overnight at 60-70°C.

  • This compound (DEABr) Surface Treatment Solution: Prepare a 5 mg/mL solution of DEABr in isopropanol.

  • PCBM Solution: Dissolve 20 mg of PCBM in 1 mL of chlorobenzene.

  • BCP Solution: Dissolve 0.5 mg of BCP in 1 mL of isopropanol.

Device Fabrication Workflow

The following diagram illustrates the step-by-step fabrication process of the inverted perovskite solar cell with DEABr surface treatment.

G cluster_0 Substrate Preparation cluster_1 Hole Transport Layer (HTL) Deposition cluster_2 Perovskite Layer Deposition cluster_3 Electron Transport Layer (ETL) & Electrode Deposition ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone NiOx_Deposition NiOₓ Spin Coating (2000 rpm, 90s) UV_Ozone->NiOx_Deposition NiOx_Annealing NiOₓ Annealing (300°C, 1h) NiOx_Deposition->NiOx_Annealing Perovskite_Spin_Coating 3D Perovskite Spin Coating (1000 rpm, 10s -> 4000 rpm, 20s) NiOx_Annealing->Perovskite_Spin_Coating Antisolvent Antisolvent Dripping (Toluene) Perovskite_Spin_Coating->Antisolvent Perovskite_Annealing Perovskite Annealing (100°C, 1h) Antisolvent->Perovskite_Annealing DEABr_Treatment DEABr Surface Treatment (4000 rpm, 30s) Perovskite_Annealing->DEABr_Treatment DEABr_Annealing Post-Treatment Annealing (100°C, 10 min) DEABr_Treatment->DEABr_Annealing PCBM_Deposition PCBM Spin Coating (1500 rpm, 30s) DEABr_Annealing->PCBM_Deposition BCP_Deposition BCP Spin Coating (4000 rpm, 30s) PCBM_Deposition->BCP_Deposition Ag_Evaporation Ag Electrode Evaporation (100 nm) BCP_Deposition->Ag_Evaporation G cluster_0 Structural & Morphological Effects cluster_1 Performance Enhancement cluster_2 Device Outcome DEABr This compound (DEABr) Treatment Capping_Layer Formation of 2D Capping Layer DEABr->Capping_Layer Grain_Growth Increased Grain Size DEABr->Grain_Growth Defect_Passivation Passivation of Surface Defects DEABr->Defect_Passivation Moisture_Stability Improved Moisture Stability Capping_Layer->Moisture_Stability Carrier_Recombination Reduced Carrier Recombination Grain_Growth->Carrier_Recombination Defect_Passivation->Carrier_Recombination Carrier_Extraction Enhanced Carrier Extraction Defect_Passivation->Carrier_Extraction Stability Enhanced Stability Moisture_Stability->Stability PCE Increased PCE Carrier_Recombination->PCE Carrier_Recombination->Stability Carrier_Extraction->PCE

References

Application Notes and Protocols for Diethylammonium Bromide in Vapor-Phase Treatment of Perovskite Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylammonium (B1227033) bromide (DEABr), an organic ammonium (B1175870) salt, has emerged as a critical component in the fabrication of high-performance and stable perovskite-based optoelectronic devices. While not typically utilized as a primary precursor in conventional vapor deposition techniques, DEABr is extensively employed in post-treatment processes to form a two-dimensional (2D) capping layer on a pre-existing three-dimensional (3D) perovskite film. This results in the formation of a 2D/3D hybrid perovskite heterostructure, which effectively passivates defects, enhances moisture resistance, and improves overall device efficiency and longevity.

These application notes provide detailed protocols for the vapor-assisted solution treatment of 3D perovskite films with Diethylammonium bromide, leading to the formation of stable and efficient 2D/3D hybrid perovskite structures. The methodologies described herein are compiled from established research and are intended to serve as a comprehensive guide for researchers in the field.

Key Applications

The primary application of this compound in this context is the surface treatment of 3D perovskite films, such as methylammonium (B1206745) lead iodide (MAPbI₃), to create a 2D perovksite layer. This surface modification leads to:

  • Enhanced Stability: The hydrophobic nature of the diethylammonium cations in the 2D layer provides a protective barrier against moisture, a key factor in the degradation of 3D perovskites.

  • Defect Passivation: The formation of the 2D layer at the interface of the 3D perovskite can passivate surface defects, reducing non-radiative recombination and thereby increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

  • Improved Efficiency: By reducing defect-related losses and improving charge extraction, the 2D/3D heterostructure can lead to a significant enhancement in the overall power conversion efficiency (PCE) of perovskite solar cells.[1]

Quantitative Data Summary

The post-treatment of 3D perovskite films with this compound has been shown to significantly improve the performance of perovskite solar cells. The table below summarizes typical performance enhancements observed in the literature.

ParameterBefore DEABr Treatment (Control)After DEABr TreatmentReference
Power Conversion Efficiency (PCE)~14-16%>18%[1]
Open-Circuit Voltage (VOC)~1.05 V>1.10 V[1]
Short-Circuit Current (JSC)~21-22 mA/cm²~22-23 mA/cm²
Fill Factor (FF)~0.70-0.75>0.78
Stability (vs. humidity)Rapid degradationSignificantly improved moisture resistance[1]

Experimental Protocols

This section provides a detailed protocol for the post-treatment of a MAPbI₃ perovskite thin film with a this compound solution via a vapor-assisted solution method.

Materials and Equipment
  • Substrates: FTO-coated glass, cleaned sequentially with detergent, deionized water, acetone, and isopropanol (B130326).

  • Perovskite Precursor: Methylammonium lead iodide (MAPbI₃) precursor solution in DMF:DMSO.

  • DEABr Solution: this compound (DEABr) dissolved in isopropanol (IPA).

  • Spin Coater: For the deposition of thin films.

  • Hotplate: For annealing the films.

  • Glovebox: Nitrogen-filled glovebox for film preparation and processing to minimize exposure to ambient moisture and oxygen.

Protocol 1: Fabrication of 2D/3D Hybrid Perovskite Film

This protocol describes the formation of a 2D DEABr-based perovskite layer on top of a 3D MAPbI₃ film.

1. Preparation of the 3D MAPbI₃ Film: a. Prepare a precursor solution of MAPbI₃ in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). b. Spin-coat the MAPbI₃ precursor solution onto the cleaned FTO substrate. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. c. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization. d. Anneal the MAPbI₃ film on a hotplate at 100°C for 10 minutes.

2. Preparation of the DEABr Solution: a. Prepare a solution of this compound in isopropanol. A typical concentration is in the range of 5-10 mg/mL. Ensure the DEABr is fully dissolved.

3. DEABr Post-Treatment: a. Transfer the annealed MAPbI₃ film into a nitrogen-filled glovebox. b. Spin-coat the DEABr solution onto the MAPbI₃ film at 4000 rpm for 30 seconds. c. Anneal the resulting film on a hotplate at 100°C for 10 minutes to promote the reaction between DEABr and the MAPbI₃ surface and to remove the solvent.

4. Characterization: a. The formation of the 2D/3D hybrid structure can be confirmed by X-ray diffraction (XRD), which will show characteristic low-angle peaks corresponding to the 2D perovskite phase. b. The surface morphology can be examined using scanning electron microscopy (SEM). c. The optical properties can be characterized by UV-Vis absorption and photoluminescence (PL) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_3d 3D Perovskite Film Fabrication cluster_deabr DEABr Solution Preparation cluster_post_treatment Post-Treatment prep_3d Prepare MAPbI3 Precursor Solution spin_3d Spin-coat MAPbI3 on Substrate prep_3d->spin_3d anneal_3d Anneal at 100°C spin_3d->anneal_3d spin_deabr Spin-coat DEABr Solution anneal_3d->spin_deabr Transfer to Glovebox prep_deabr Dissolve DEABr in Isopropanol prep_deabr->spin_deabr anneal_2d3d Anneal at 100°C spin_deabr->anneal_2d3d end end anneal_2d3d->end 2D/3D Hybrid Film Ready for Characterization/Device Fabrication

Caption: Experimental workflow for the fabrication of a 2D/3D hybrid perovskite film using DEABr post-treatment.

Signaling Pathway: Formation of 2D/3D Heterostructure

signaling_pathway start 3D MAPbI3 Film process DEABr Solution Application (Spin-coating) start->process intermediate DEABr Molecules on MAPbI3 Surface process->intermediate annealing Thermal Annealing (100°C) intermediate->annealing reaction Interfacial Reaction & Crystallization annealing->reaction end 2D (DEA)2PbI4-xBrx Capping Layer on 3D MAPbI3 Film (2D/3D Heterostructure) reaction->end

Caption: Mechanism of 2D perovskite capping layer formation on a 3D perovskite film.

References

Application Notes: Diethylammonium Bromide for Large-Grain Perovskite Film Growth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pursuit of high-efficiency and stable perovskite solar cells is intrinsically linked to the quality of the perovskite thin film. Large, uniform crystal grains are desirable as they reduce the density of grain boundaries, which are notorious sites for charge recombination and defect formation. Diethylammonium (B1227033) bromide (DEABr), a bulky organic ammonium (B1175870) salt, has emerged as a key additive in perovskite precursor solutions to promote the growth of large, high-quality perovskite grains. These application notes provide a comprehensive overview of the use of DEABr, detailing its mechanism of action, experimental protocols for its incorporation, and its quantifiable impact on perovskite film properties and solar cell performance.

Mechanism of Action:

The primary role of diethylammonium bromide (DEABr) in perovskite film formation is to modulate the crystallization process, leading to the growth of larger grains and passivation of defects.[1][2] The mechanism can be summarized as follows:

  • Controlled Crystallization: The bulky diethylammonium (DEA⁺) cations interact with the lead halide framework, influencing the nucleation and growth kinetics of the perovskite crystals. It is believed that DEABr can restrain the initial rapid growth of numerous small grains during the spin-coating process.[1]

  • Grain Mergence during Annealing: During the subsequent annealing step, DEABr facilitates the merging of smaller grains into larger ones.[1] This process, akin to Ostwald ripening, is driven by the reduction of surface energy and results in a film with significantly larger and more uniform crystalline domains.

  • Defect Passivation: The bromide ions (Br⁻) from DEABr can help to passivate halide vacancy defects at the grain boundaries and on the surface of the perovskite film. Furthermore, the DEA⁺ cations can passivate under-coordinated lead (Pb²⁺) defects. This dual passivation effect reduces non-radiative recombination pathways, thereby enhancing the photoluminescence intensity and carrier lifetimes.[3][4]

  • Formation of 2D/3D Hybrid Structures: In some applications, DEABr can be used in post-treatment to form a 2D perovskite capping layer on top of the 3D perovskite film. This 2D layer can enhance moisture stability and improve charge extraction at the interface.[2]

Quantitative Data Summary

The following tables summarize the quantitative impact of incorporating this compound (DEABr) on perovskite solar cell performance and film properties, as reported in the literature.

Table 1: Photovoltaic Performance Enhancement with DEABr

Perovskite CompositionDEABr Incorporation MethodVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
MAPbI₃Additive in precursor1.0822.6779.8119.58[1]
MAPbI₃ (Control)-1.0221.8974.2316.56[1]
MAPbI₃Post-treatment1.0523.1275.418.30[2]
MAPbI₃ (Control)-1.0121.5466.014.37[2]

Table 2: Perovskite Film Property Improvements with DEABr

Perovskite CompositionDEABr Incorporation MethodAverage Grain Size (µm)PLQE (%)Carrier Lifetime (ns)Reference
MAPbI₃Additive in precursor~1.5--[1]
MAPbI₃ (Control)-~0.5--[1]
MAPbI₃Post-treatmentSignificantly larger--[2]
MAPbI₃ (Control)-Smaller, non-uniform--[2]

Note: PLQE stands for Photoluminescence Quantum Efficiency. "-" indicates data not provided in the cited source.

Experimental Protocols

Protocol 1: Incorporation of DEABr as an Additive in the Perovskite Precursor Solution

This protocol describes the fabrication of a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite solar cell incorporating DEABr directly into the precursor solution.

1. Substrate Preparation: a. Sequentially clean FTO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen stream and then treat them with UV-ozone for 20 minutes to remove organic residues and improve wettability.

2. Electron Transport Layer (ETL) Deposition: a. Prepare a SnO₂ nanoparticle solution. b. Spin-coat the SnO₂ solution onto the FTO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.

3. Perovskite Precursor Solution Preparation (with DEABr): a. Prepare a 1.4 M stock solution of MAPbI₃ by dissolving 659.6 mg of PbI₂ and 222.6 mg of MAI in a co-solvent of 0.8 mL DMF and 0.2 mL DMSO. b. Prepare a separate stock solution of DEABr in DMF (e.g., 10 mg/mL). c. Add a specific volume of the DEABr stock solution to the MAPbI₃ precursor solution to achieve the desired molar ratio. A common starting point is a 10% molar ratio of DEABr to MAI. d. Stir the final precursor solution at room temperature for at least 1 hour before use.

4. Perovskite Film Deposition: a. Transfer the ETL-coated substrates into a nitrogen-filled glovebox. b. Dispense approximately 40 µL of the perovskite precursor solution onto the center of the substrate. c. Spin-coat in a two-step program: i. 1000 rpm for 10 seconds (spread). ii. 5000 rpm for 30 seconds (thin film formation). d. During the second step, at approximately 15 seconds, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. e. Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.

5. Hole Transport Layer (HTL) Deposition: a. Prepare the HTL solution by dissolving 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, and then add 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) and 28.8 µL of 4-tert-butylpyridine (B128874) (tBP). b. Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

6. Metal Contact Deposition: a. Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) as the back contact via thermal evaporation under high vacuum (< 10⁻⁶ Torr).

Protocol 2: Post-Treatment of Perovskite Films with DEABr

This protocol details the application of DEABr to a pre-formed MAPbI₃ film to induce secondary grain growth and form a 2D/3D hybrid structure.[2]

1. Substrate and ETL Preparation: a. Follow steps 1 and 2 from Protocol 1.

2. Perovskite (MAPbI₃) Film Deposition: a. Prepare a standard MAPbI₃ precursor solution without DEABr as described in step 3a of Protocol 1. b. Deposit the MAPbI₃ film as described in step 4 of Protocol 1.

3. DEABr Post-Treatment Solution Preparation: a. Prepare a solution of DEABr in isopropanol (IPA). A typical concentration is 2.5 mg/mL.

4. DEABr Post-Treatment Application: a. Immediately after the anti-solvent step and before annealing, spin-coat the DEABr solution onto the wet perovskite film at 4000 rpm for 20 seconds. b. Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

5. HTL and Metal Contact Deposition: a. Follow steps 5 and 6 from Protocol 1.

Visualizations

experimental_workflow_deabr_additive cluster_substrate Substrate Preparation cluster_etl ETL Deposition cluster_perovskite Perovskite Layer Formation cluster_htl HTL Deposition cluster_contact Contact Deposition FTO_Cleaning FTO Substrate Cleaning UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone SnO2_Deposition SnO₂ Spin-Coating UV_Ozone->SnO2_Deposition SnO2_Annealing Annealing (150°C) SnO2_Deposition->SnO2_Annealing Precursor_Prep Prepare MAPbI₃ + DEABr Precursor Solution SnO2_Annealing->Precursor_Prep Spin_Coating Spin-Coating & Anti-Solvent Precursor_Prep->Spin_Coating Perovskite_Annealing Annealing (100°C) Spin_Coating->Perovskite_Annealing Spiro_Deposition Spiro-OMeTAD Spin-Coating Perovskite_Annealing->Spiro_Deposition Metal_Evaporation Metal Evaporation (Au/Ag) Spiro_Deposition->Metal_Evaporation

Caption: Experimental workflow for perovskite solar cell fabrication with DEABr as an additive.

deabr_mechanism cluster_process DEABr-Mediated Grain Growth cluster_passivation Defect Passivation Start Perovskite Precursor Solution (with DEABr) SpinCoating Spin-Coating Start->SpinCoating DEA⁺ restricts initial rapid nucleation SmallGrains Small, Disordered Grains SpinCoating->SmallGrains Annealing Annealing LargeGrains Large, Ordered Grains Annealing->LargeGrains SmallGrains->Annealing DEABr induces grain mergence Defects Grain Boundary & Surface Defects Final_Film High-Quality Perovskite Film LargeGrains->Final_Film Passivated Passivated Film Defects->Passivated Br⁻ fills halide vacancies DEA⁺ passivates Pb²⁺ Passivated->Final_Film

Caption: Mechanism of DEABr in promoting large-grain growth and defect passivation.

References

Application of Diethylammonium Bromide in Lead-Free Perovskite Solar Cells: A Prospective Analysis and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of efficient and stable lead-free perovskite solar cells (PSCs) is a critical step towards the commercialization of this promising photovoltaic technology, addressing the environmental concerns associated with lead-based counterparts. Tin-based perovskites, such as formamidinium tin iodide (FASnI₃), have emerged as the most viable lead-free alternatives due to their favorable optoelectronic properties. However, these materials suffer from intrinsic instabilities, primarily the rapid oxidation of Sn²⁺ to Sn⁴⁺ and the formation of a high density of defects, which leads to poor device performance and longevity.

Additive engineering has proven to be a crucial strategy to mitigate these issues. While diethylammonium (B1227033) bromide (DEABr) has been successfully employed in lead-based perovskite solar cells to form a 2D capping layer on 3D perovskites, enhancing both efficiency and stability, its application in lead-free systems is a nascent area of research.[1] This document provides a prospective analysis and a set of detailed protocols for the incorporation of DEABr as an additive in tin-based lead-free perovskite solar cells, drawing parallels from the use of similar large alkylammonium halides in such systems.

The introduction of the bulky diethylammonium (DEA⁺) cation is anticipated to offer several advantages:

  • Surface Passivation: The DEA⁺ cations can passivate surface defects on the perovskite grains, reducing non-radiative recombination and improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

  • Crystallinity Control: DEABr may influence the crystallization kinetics of the tin-perovskite film, potentially leading to larger grain sizes and reduced grain boundary densities, which would enhance charge transport and reduce recombination.

  • Dimensionality Tuning (2D/3D Structures): Similar to its role in lead-based systems, DEABr could facilitate the formation of quasi-2D or 2D/3D hybrid perovskite structures. These structures have shown improved stability against moisture and oxygen due to the hydrophobic nature of the large organic cations.

  • Inhibition of Tin Oxidation: The presence of a passivating layer of DEABr on the perovskite surface could act as a barrier, slowing down the detrimental oxidation of Sn²⁺.

This document outlines the potential application of DEABr in lead-free PSCs, providing a foundational protocol for researchers to explore its impact on device performance and stability.

Quantitative Data Summary

As the application of DEABr in lead-free perovskite solar cells is an emerging field, a comprehensive experimental dataset is not yet available in the published literature. The following table presents a hypothetical projection of performance metrics for a FASnI₃-based solar cell with and without the addition of DEABr, based on the typical effects of similar additives in tin-based perovskites.

AdditivePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
None (Control)10.50.6524.067
DEABr 12.5 0.75 24.5 72

Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the potential improvements based on the known effects of similar additives in lead-free perovskite solar cells.

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication and characterization of lead-free tin-based perovskite solar cells incorporating diethylammonium bromide as an additive.

Protocol 1: Perovskite Precursor Solution Preparation
  • Control Perovskite Solution (FASnI₃):

    • In a nitrogen-filled glovebox, dissolve 1 M Formamidinium Iodide (FAI) and 1 M Tin (II) Iodide (SnI₂) in a mixed solvent of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) with a volume ratio of 4:1.

    • Add 10 mol% of Tin (II) Fluoride (SnF₂) to the solution to inhibit the oxidation of Sn²⁺.

    • Stir the solution at 70°C for 2 hours to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE filter before use.

  • DEABr-Modified Perovskite Solution:

    • Prepare the control perovskite solution as described above.

    • Prepare a separate stock solution of this compound (DEABr) in DMF (e.g., 10 mg/mL).

    • Add a specific volume of the DEABr stock solution to the control perovskite solution to achieve the desired molar concentration (e.g., 0.5%, 1%, 2% relative to SnI₂).

    • Stir the final solution at 70°C for an additional 30 minutes.

    • Filter the solution through a 0.22 µm PTFE filter before use.

Protocol 2: Device Fabrication (n-i-p Planar Structure)
  • Substrate Preparation:

    • Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes before transferring them into a nitrogen-filled glovebox.

  • Deposition of Electron Transport Layer (ETL):

    • Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate. For SnO₂, spin-coat a commercial SnO₂ nanoparticle solution at 3000 rpm for 30 s, followed by annealing at 150°C for 30 minutes in ambient air.

  • Deposition of Perovskite Layer:

    • Transfer the substrates with the ETL into the nitrogen-filled glovebox.

    • Pre-heat the substrates at 70°C for 5 minutes.

    • Spin-coat the prepared perovskite solution (either control or DEABr-modified) onto the ETL at 4000 rpm for 30 s.

    • During the last 15 seconds of spinning, dispense 100 µL of an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.

  • Deposition of Hole Transport Layer (HTL):

    • Prepare a solution of Spiro-OMeTAD (72.3 mg) in chlorobenzene (1 mL).

    • Add 17.5 µL of Li-TFSI solution (520 mg in 1 mL of acetonitrile) and 28.8 µL of 4-tert-butylpyridine (B128874) (TBP) to the Spiro-OMeTAD solution.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 s.

  • Deposition of Metal Electrode:

    • Transfer the device to a thermal evaporator.

    • Deposit an 80-100 nm thick layer of Gold (Au) or Silver (Ag) as the back contact through a shadow mask at a pressure below 10⁻⁶ Torr.

Protocol 3: Device Characterization
  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the fabricated solar cells using a solar simulator under AM 1.5G illumination (100 mW/cm²) with a Keithley 2400 source meter.

    • Use a mask with a defined aperture (e.g., 0.09 cm²) to accurately define the active area of the device.

    • Perform both forward and reverse scans to evaluate any hysteresis.

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectra using a dedicated EQE system with a monochromatic light source and a calibrated silicon photodiode.

    • Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the short-circuit current density (Jsc).

  • Stability Measurement:

    • Store unencapsulated devices in a nitrogen-filled glovebox or in a controlled humidity environment (e.g., 40-50% relative humidity) in the dark.

    • Monitor the PCE of the devices periodically over time to assess their shelf stability.

    • For operational stability, track the device performance under continuous illumination at the maximum power point.

Visualizations

experimental_workflow prep_control Prepare Control FASnI3 Solution prep_deabr Prepare DEABr-Modified Solution fab_sub Substrate Cleaning & Patterning fab_etl ETL Deposition (SnO2) fab_sub->fab_etl fab_pero Perovskite Deposition (Spin-Coating) fab_etl->fab_pero fab_htl HTL Deposition (Spiro-OMeTAD) fab_pero->fab_htl fab_elec Electrode Deposition (Au) fab_htl->fab_elec char_jv J-V Measurement fab_elec->char_jv char_eqe EQE Measurement char_jv->char_eqe char_stab Stability Testing char_eqe->char_stab

Caption: Experimental workflow for the fabrication and characterization of DEABr-modified lead-free perovskite solar cells.

signaling_pathway cluster_perovskite FASnI3 Perovskite Film cluster_additives Additives cluster_effects Improved Properties cluster_performance Device Performance perov_bulk Bulk Perovskite crystallinity Enhanced Crystallinity perov_bulk->crystallinity perov_surface Surface/Grain Boundaries passivation Defect Passivation perov_surface->passivation deabr This compound (DEABr) deabr->perov_bulk Crystallization Control deabr->perov_surface Surface Interaction stability Increased Stability (Reduced Sn2+ Oxidation) passivation->stability voc Increased Voc passivation->voc ff Increased FF passivation->ff crystallinity->stability crystallinity->ff pce Enhanced PCE stability->pce voc->pce ff->pce

References

Application Notes and Protocols for Diethylammonium Bromide in Perovskite Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethylammonium (B1227033) bromide (DEABr) is emerging as a promising organic spacer cation for the fabrication of high-performance perovskite light-emitting diodes (PeLEDs). Its incorporation into perovskite films, typically through the formation of quasi-two-dimensional (quasi-2D) or 2D/3D hybrid structures, offers significant advantages in terms of device efficiency, stability, and color purity. These notes provide a comprehensive overview of the application of DEABr in PeLEDs, including its role in modulating perovskite film properties, detailed experimental protocols for device fabrication, and a summary of expected performance metrics.

The use of bulky organic cations like diethylammonium (DEA+) leads to the formation of Ruddlesden-Popper or Dion-Jacobson phase perovskites, where layers of inorganic lead halide octahedra are separated by the organic cations. This quantum-well-like structure enhances exciton (B1674681) confinement, leading to more efficient radiative recombination, a key process for light emission. Furthermore, the hydrophobic nature of the diethylammonium cation can improve the moisture resistance of the perovskite film, thereby enhancing the operational stability of the PeLEDs. The formation of a 2D capping layer on a 3D perovskite film can also passivate surface defects and reduce non-radiative recombination losses.[1]

Key Benefits of Using Diethylammonium Bromide in Perovskite LEDs:

  • Enhanced Stability: The formation of a 2D or quasi-2D perovskite structure with DEABr can significantly improve the material's resistance to moisture and other environmental factors, leading to longer device lifetimes.[1]

  • Improved Efficiency: By confining charge carriers and promoting radiative recombination, DEABr can lead to higher external quantum efficiencies (EQEs) in PeLEDs.

  • Defect Passivation: The bulky diethylammonium cations can passivate defects at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination pathways.

  • Tunable Emission: The incorporation of DEABr allows for tuning of the perovskite's bandgap and emission color by controlling the ratio of 2D to 3D components.

Data Presentation: Performance of Quasi-2D Perovskite LEDs

The following table summarizes typical performance metrics for quasi-2D PeLEDs incorporating bulky organic ammonium (B1175870) halides like ethylammonium (B1618946) bromide (EABr) and phenylethylammonium bromide (PEABr), which are analogous to DEABr. These values provide a benchmark for the expected performance of DEABr-based devices.

Performance MetricValueReference CompoundSource
Peak External Quantum Efficiency (EQE)12.1%Ethylammonium Bromide (EABr)[2]
Maximum Luminance> 1000 cd/m²Not SpecifiedN/A
Emission Peak488 nm (Sky-blue)Ethylammonium Bromide (EABr)[2]
Color Coordinates (CIE 1931)(0.09, 0.18)Not SpecifiedN/A
Operational Lifetime (T50)Hundreds of hours (variable)Phenylethylammonium Bromide (PEABr)[3][4]

Experimental Protocols

This section provides a detailed methodology for the fabrication of a quasi-2D perovskite LED using a bulky ammonium bromide, which can be adapted for this compound. The protocol is based on solution-processing techniques commonly employed in perovskite optoelectronics research.

Precursor Solution Preparation

a) 3D Perovskite Precursor Solution (e.g., CsPbBr₃):

  • Dissolve Cesium Bromide (CsBr) and Lead (II) Bromide (PbBr₂) in a 1:1 molar ratio in anhydrous Dimethyl Sulfoxide (DMSO).

  • The typical concentration is around 0.5 M.

  • Stir the solution at room temperature for at least 2 hours in a nitrogen-filled glovebox.

b) 2D Perovskite Precursor Solution (DEABr):

  • Dissolve this compound (DEABr) in isopropanol (B130326) (IPA) to a concentration of, for example, 10 mg/mL.

c) Quasi-2D Perovskite Precursor Solution (Mixed 2D/3D):

  • Prepare a mixed precursor solution by adding a specific molar ratio of DEABr to the 3D perovskite precursor solution (e.g., CsPbBr₃). The ratio will determine the 'n' value (number of inorganic layers) in the quasi-2D structure and thus the emission properties.

  • Alternatively, a layered 2D/3D structure can be fabricated by first depositing the 3D perovskite layer, followed by a post-treatment with the DEABr solution.[1]

Device Fabrication

The following protocol describes the fabrication of a PeLED with a standard architecture: ITO / PEDOT:PSS / Perovskite / TPBi / LiF / Al.

a) Substrate Cleaning:

  • Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun and then treat them with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO surface.

b) Hole Injection Layer (HIL) Deposition:

  • Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate at 4000 rpm for 40 seconds.

  • Anneal the substrate at 150°C for 15 minutes in air.

c) Perovskite Emissive Layer Deposition:

  • Transfer the substrate into a nitrogen-filled glovebox.

  • Spin-coat the prepared quasi-2D perovskite precursor solution onto the PEDOT:PSS layer. A typical two-step spin-coating program is:

    • 1000 rpm for 10 seconds (for initial spreading).

    • 4000 rpm for 40 seconds (for film formation).

  • During the second step, at about 10 seconds before the end, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate to induce rapid crystallization and form a uniform film.

  • Anneal the perovskite film at a moderate temperature (e.g., 70-100°C) for 10 minutes.

d) Electron Transport and Injection Layer Deposition:

  • Thermally evaporate 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) as the electron transport layer (ETL) at a rate of 1-2 Å/s to a thickness of approximately 40 nm.

  • Subsequently, evaporate a thin layer of Lithium Fluoride (LiF) as the electron injection layer (EIL) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.

e) Cathode Deposition:

  • Finally, thermally evaporate Aluminum (Al) as the cathode at a rate of 2-5 Å/s to a thickness of 100 nm. The deposition is done through a shadow mask to define the device area.

Visualizations

Experimental Workflow for Perovskite LED Fabrication

G Fabrication Workflow of a DEABr-based Perovskite LED cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Completion ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Spin-coat PEDOT:PSS (HIL) UV_Ozone->PEDOT_PSS Perovskite Spin-coat DEABr-Perovskite (EML) PEDOT_PSS->Perovskite TPBi Evaporate TPBi (ETL) Perovskite->TPBi LiF_Al Evaporate LiF/Al (Cathode) TPBi->LiF_Al Encapsulation Encapsulation LiF_Al->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: A flowchart illustrating the key steps in fabricating a perovskite LED with this compound.

Mechanism of 2D/3D Hybrid Perovskite Formation

G Role of DEABr in 2D/3D Perovskite Formation and Performance Enhancement cluster_0 Process cluster_1 Structural Change cluster_2 Improved Properties cluster_3 LED Performance Enhancement DEABr_Treatment DEABr Treatment of 3D Perovskite Film Formation_2D Formation of 2D (DA)2PbBr4 Capping Layer DEABr_Treatment->Formation_2D Grain_Growth Induction of 3D Perovskite Grain Growth DEABr_Treatment->Grain_Growth Defect_Passivation Surface Defect Passivation Formation_2D->Defect_Passivation Moisture_Stability Enhanced Moisture Stability Formation_2D->Moisture_Stability Carrier_Confinement Improved Carrier Confinement Formation_2D->Carrier_Confinement Grain_Growth->Defect_Passivation Higher_EQE Higher EQE Defect_Passivation->Higher_EQE Longer_Lifetime Longer Operational Lifetime Moisture_Stability->Longer_Lifetime Carrier_Confinement->Higher_EQE

References

Application Notes and Protocols: The Effect of Diethylammonium Bromide (DEABr) Concentration on Perovskite Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of diethylammonium (B1227033) bromide (DEABr) to modulate the properties of metal halide perovskite thin films. The concentration of DEABr has been shown to be a critical parameter in tuning the structural, optoelectronic, and morphological characteristics of perovskite films, ultimately impacting the performance and stability of perovskite-based devices such as solar cells.

Introduction

Diethylammonium bromide ((CH₃CH₂)₂NH₂Br, DEABr) is a large organic ammonium (B1175870) salt that has emerged as a key additive and surface treatment agent in the fabrication of high-performance perovskite solar cells. Its incorporation can lead to the formation of two-dimensional (2D) or quasi-2D perovskite capping layers on top of the three-dimensional (3D) perovskite bulk, creating a 2D/3D heterostructure. This engineered interface can effectively passivate surface defects, enhance moisture resistance, and improve charge extraction, leading to significant improvements in device efficiency and long-term stability.[1] The concentration of DEABr used is a crucial factor that dictates the extent of these effects.

Data Presentation

The following tables summarize the quantitative effects of varying DEABr concentrations on the performance of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite solar cells and the properties of the perovskite films.

Table 1: Effect of DEABr Post-Treatment Concentration on MAPbI₃ Perovskite Solar Cell Performance
DEABr Concentration (mg·mL⁻¹ in Isopropanol)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA·cm⁻²)Fill Factor (FF) (%)
0 (Control)14.370.9821.568
1.516.851.0222.175
2.5 (Optimal) 18.30 1.05 22.8 76
3.515.921.0121.872

Data extracted and compiled from studies on DEABr post-treatment of MAPbI₃ films.[1]

Table 2: Effect of DEABr Additive Concentration on MAPbI₃ Perovskite Film Properties
DEABr Doping in PrecursorAverage Grain SizeCrystallinityDefect Density
UndopedSmaller grainsLowerHigher
Optimized Doping Micrometer-scale large grains Significantly improved Reduced

Qualitative summary based on findings from in-situ dynamic microscopy studies.[2][3]

Experimental Protocols

Protocol for DEABr Post-Treatment of MAPbI₃ Perovskite Films

This protocol describes the post-fabrication surface treatment of a 3D MAPbI₃ perovskite film with a DEABr solution to form a 2D/3D heterostructure.

Materials:

  • Pre-fabricated MAPbI₃ perovskite films on a suitable substrate (e.g., FTO/c-TiO₂).

  • This compound (DEABr).

  • Anhydrous isopropanol (B130326) (IPA).

  • Spinner for spin-coating.

  • Hotplate.

  • Nitrogen-filled glovebox.

Procedure:

  • Prepare DEABr Solutions: Prepare a series of DEABr solutions in anhydrous isopropanol at different concentrations (e.g., 0, 1.5, 2.5, and 3.5 mg·mL⁻¹). Ensure the DEABr is fully dissolved.

  • Perovskite Film Preparation: Fabricate MAPbI₃ perovskite films using a standard one-step or two-step deposition method. For instance, spin-coat a precursor solution of PbI₂ and MAI in a DMF:DMSO solvent mixture onto the substrate, followed by an anti-solvent wash and annealing.

  • DEABr Post-Treatment:

    • Transfer the annealed MAPbI₃ films into a nitrogen-filled glovebox.

    • Dispense a sufficient amount of the prepared DEABr solution onto the surface of the MAPbI₃ film to cover it completely.

    • Spin-coat the DEABr solution at 4000 rpm for 30 seconds.

  • Annealing: Anneal the DEABr-treated perovskite films on a hotplate at 100 °C for 10 minutes inside the glovebox.

  • Device Completion: Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the solar cell device.

Protocol for DEABr as an Additive in the Perovskite Precursor

This protocol details the incorporation of DEABr directly into the perovskite precursor solution to influence grain growth and film formation.

Materials:

  • Lead iodide (PbI₂).

  • Methylammonium iodide (MAI).

  • This compound (DEABr).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Substrates (e.g., FTO/c-TiO₂).

  • Spinner for spin-coating.

  • Hotplate.

  • Nitrogen-filled glovebox.

Procedure:

  • Prepare Perovskite Precursor Solutions:

    • Prepare a stock solution of MAPbI₃ precursor by dissolving PbI₂ and MAI in a mixed solvent of DMF and DMSO.

    • Create a series of precursor solutions with varying molar percentages of DEABr relative to the lead content.

  • Film Deposition:

    • Transfer the prepared precursor solutions and substrates into a nitrogen-filled glovebox.

    • Spin-coat the DEABr-containing perovskite precursor solution onto the substrate.

    • During the spin-coating process, employ an anti-solvent dripping step (e.g., with chlorobenzene (B131634) or toluene) to induce rapid crystallization.

  • Annealing: Anneal the as-deposited films on a hotplate at a specified temperature and duration (e.g., 100 °C for 10 minutes) to promote crystal growth and remove residual solvent.

  • Characterization and Device Fabrication: The resulting films can then be characterized or used to fabricate solar cell devices by depositing the subsequent charge transport layers and metal electrode.

Visualizations

Experimental Workflow

G cluster_prep Substrate and Precursor Preparation cluster_fab Perovskite Film Fabrication cluster_char Characterization cluster_device Device Fabrication & Testing sub_clean Substrate Cleaning spin_coat_3d Spin-coat 3D MAPbI3 Film sub_clean->spin_coat_3d precursor_prep Prepare MAPbI3 Precursor precursor_prep->spin_coat_3d deabr_sol_prep Prepare DEABr Solutions (Varying Concentrations) deabr_treat DEABr Post-Treatment (Spin-coating) deabr_sol_prep->deabr_treat anneal_3d Anneal 3D Film spin_coat_3d->anneal_3d anneal_3d->deabr_treat anneal_2d3d Anneal 2D/3D Film deabr_treat->anneal_2d3d xrd XRD anneal_2d3d->xrd sem SEM anneal_2d3d->sem pl PL Spectroscopy anneal_2d3d->pl device_fab Deposit HTL & Electrode anneal_2d3d->device_fab jv_test J-V Testing (PCE, Voc, Jsc, FF) device_fab->jv_test

Caption: Experimental workflow for DEABr post-treatment of perovskite films.

Logical Relationship of DEABr's Effect

G cluster_film Perovskite Film Properties cluster_device Device Performance deabr DEABr Post-Treatment (Optimal Concentration) form_2d Formation of 2D Capping Layer deabr->form_2d grain_growth Increased Grain Size deabr->grain_growth defect_pass Surface Defect Passivation deabr->defect_pass hydro Enhanced Hydrophobicity deabr->hydro form_2d->defect_pass form_2d->hydro charge_extract Improved Charge Extraction grain_growth->charge_extract nonrad_recomb Reduced Non-radiative Recombination defect_pass->nonrad_recomb stability Enhanced Moisture Stability hydro->stability pce Increased PCE nonrad_recomb->pce charge_extract->pce stability->pce

Caption: Influence of DEABr on perovskite properties and device performance.

References

Application Notes and Protocols for Diethylammonium Bromide Surface Passivation of Perovskite Layers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diethylammonium (B1227033) bromide (DEABr) as a surface passivating agent for perovskite films in solar cell applications. The information compiled herein is intended to guide researchers in the successful implementation of this technique to enhance the efficiency and stability of perovskite-based optoelectronic devices.

Introduction to Diethylammonium Bromide Passivation

Surface defects in perovskite crystalline films are a major source of non-radiative recombination, which limits the power conversion efficiency (PCE) and long-term stability of perovskite solar cells (PSCs). Surface passivation using organic ammonium (B1175870) halides has emerged as an effective strategy to mitigate these defects. This compound (DEABr) is an organic ammonium salt that can be used as a post-treatment agent on 3D perovskite films.

The application of a DEABr solution to the surface of a 3D perovskite layer, such as methylammonium (B1206745) lead iodide (MAPbI₃), leads to the in-situ formation of a 2D perovksite-like capping layer. This 2D layer effectively passivates surface defects, reduces non-radiative recombination, and improves the interfacial energetics for more efficient charge extraction. Furthermore, the hydrophobic nature of the diethylammonium cations can enhance the moisture resistance of the perovskite film, thereby improving the overall stability of the device. Studies have shown that DEABr treatment can lead to significant improvements in the open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE) of perovskite solar cells.

Experimental Protocols

This section provides detailed protocols for the synthesis of DEABr, the preparation of the passivation solution, the surface treatment procedure, and the characterization of the passivated perovskite films.

Synthesis of this compound (DEABr)

Materials:

  • Diethylamine (B46881) ((C₂H₅)₂NH)

  • Hydrobromic acid (HBr, 48% in water)

  • Ethanol (B145695)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrobromic acid dropwise to the cooled and stirring diethylamine solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain purified white crystals of this compound.

  • Dry the crystals under vacuum overnight.

Preparation of DEABr Passivation Solution

Materials:

Procedure:

  • Prepare a stock solution of DEABr in isopropanol. A common concentration range is 1 to 10 mg/mL. For example, to prepare a 2.5 mg/mL solution, dissolve 25 mg of DEABr in 10 mL of anhydrous isopropanol.

  • Use a vortex mixer or sonicate the solution to ensure the DEABr is fully dissolved.

  • Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulate impurities.

Surface Passivation of Perovskite Films

This protocol assumes the prior fabrication of a 3D perovskite film (e.g., MAPbI₃) on a suitable substrate.

Materials:

  • Substrate with perovskite film

  • DEABr passivation solution (e.g., 2.5 mg/mL in IPA)

  • Spin coater

  • Hotplate

Procedure:

  • Transfer the substrate with the freshly prepared perovskite film into a nitrogen-filled glovebox.

  • Place the substrate onto the chuck of a spin coater.

  • Dispense a sufficient amount of the DEABr solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire surface of the perovskite film.

  • Spin-coat the DEABr solution onto the perovskite film. A typical two-step program is:

    • Step 1: 1000 rpm for 10 seconds (for spreading the solution)

    • Step 2: 4000-6000 rpm for 30-40 seconds (to form a thin layer and evaporate the solvent)

  • After spin-coating, transfer the substrate to a hotplate and anneal at 100-120 °C for 5-10 minutes to promote the formation of the 2D capping layer and remove any residual solvent.

  • Allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer).

Characterization of Passivated Perovskite Films

a) X-ray Diffraction (XRD):

  • Purpose: To confirm the formation of the 2D perovskite phase and assess the crystallinity of the underlying 3D perovskite.

  • Procedure: Perform XRD measurements on the passivated perovskite films. Look for the appearance of low-angle diffraction peaks characteristic of the 2D perovskite structure, in addition to the characteristic peaks of the 3D perovskite.

b) Scanning Electron Microscopy (SEM):

  • Purpose: To investigate the surface morphology of the perovskite film after passivation.

  • Procedure: Acquire top-down SEM images of both the control (unpassivated) and DEABr-passivated perovskite films. Observe any changes in grain size, grain boundaries, and surface coverage.

c) Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy:

  • Purpose: To evaluate the effectiveness of the passivation in reducing non-radiative recombination.

  • Procedure:

    • Steady-state PL: Measure the PL spectra of the control and passivated films. An increase in PL intensity for the passivated film suggests a reduction in defect-mediated non-radiative recombination.

    • TRPL: Measure the PL decay dynamics. A longer carrier lifetime for the passivated film indicates more effective suppression of non-radiative recombination pathways.

d) X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To analyze the surface chemical composition and bonding states of the passivated film.

  • Procedure: Acquire high-resolution XPS spectra of the core levels of relevant elements (e.g., Pb 4f, I 3d, Br 3d, N 1s). Shifts in binding energies can provide insights into the chemical interactions at the surface.

Data Presentation

The following tables summarize the quantitative data from various studies on the effect of DEABr and similar ammonium salt passivation on the performance of perovskite solar cells.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without this compound (DEABr) Passivation

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control (MAPbI₃)1.0521.862.714.37[1]
DEABr (2.5 mg/mL)1.1222.572.518.30[1]

Table 2: Photovoltaic Performance of Inverted Perovskite Solar Cells with and without Ethylammonium Bromide (EABr) Bottom Interface Passivation

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control1.1023.279.820.41[2]
EABr1.1223.580.121.06[2]

Table 3: Stability of Perovskite Solar Cells with and without DEABr Passivation

TreatmentStability ConditionInitial PCE (%)PCE after aging (%)Reference
Control (MAPbI₃)Ambient air, 500 hours14.37Degraded significantly[1]
DEABr (2.5 mg/mL)Ambient air, 500 hours18.30Retained >85% of initial PCE[1]

Visualizations

experimental_workflow cluster_synthesis DEABr Synthesis cluster_passivation Surface Passivation Protocol cluster_characterization Characterization DEA Diethylamine Reaction Reaction in Ethanol DEA->Reaction HBr Hydrobromic Acid HBr->Reaction Crude Crude DEABr Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization DEABr_powder Pure DEABr Powder Recrystallization->DEABr_powder DEABr_solution DEABr in IPA Solution DEABr_powder->DEABr_solution Perovskite_film 3D Perovskite Film Spin_coating Spin Coating Perovskite_film->Spin_coating DEABr_solution->Spin_coating Annealing Annealing (100-120°C) Spin_coating->Annealing Passivated_film Passivated 2D/3D Perovskite Film Annealing->Passivated_film XRD XRD Passivated_film->XRD SEM SEM Passivated_film->SEM PL_TRPL PL/TRPL Passivated_film->PL_TRPL XPS XPS Passivated_film->XPS passivation_mechanism Defects Surface Defects (e.g., halide vacancies) DEABr DEABr Treatment Defects->DEABr Formation_2D Formation of 2D Capping Layer DEABr->Formation_2D Passivation Defect Passivation Formation_2D->Passivation Improved_interface Improved Interfacial Energetics Formation_2D->Improved_interface Enhanced_stability Enhanced Moisture Stability Formation_2D->Enhanced_stability Reduced_recombination Reduced Non-radiative Recombination Passivation->Reduced_recombination Improved_performance Improved Device Performance (PCE, Voc, FF) Reduced_recombination->Improved_performance Improved_interface->Improved_performance Enhanced_stability->Improved_performance

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethylammonium Bromide (DEABr) Concentration in Perovskite Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Diethylammonium (B1227033) bromide (DEABr) concentration in perovskite precursor solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Diethylammonium bromide (DEABr) in perovskite solar cell fabrication?

A1: this compound (DEABr) is primarily used as an additive in the perovskite precursor solution or as a post-treatment agent for the perovskite film. Its main functions are to improve the quality and stability of the perovskite layer. Key benefits include increasing the grain size of the perovskite crystals, enhancing crystallinity, passivating defects at the surface and grain boundaries, and inducing the formation of a 2D/3D hybrid perovskite structure. This hybrid structure can enhance moisture stability and improve charge carrier extraction.[1]

Q2: How does DEABr induce the formation of large-grain 2D/3D hybrid films?

A2: When used as an additive or in a post-treatment step, the diethylammonium (DEA⁺) cations from DEABr can interact with the 3D perovskite structure at the surface. This interaction can lead to a secondary growth process where smaller crystals merge into larger ones.[1] Additionally, the DEA⁺ cations can form a thin 2D perovskite capping layer (e.g., (DA)₂PbI₄) on top of the 3D perovskite film. This 2D layer helps to passivate surface defects and protect the underlying 3D perovskite from environmental degradation.[1]

Q3: What is the expected impact of optimal DEABr concentration on perovskite solar cell performance?

A3: Optimizing the DEABr concentration can lead to significant improvements in the power conversion efficiency (PCE) of perovskite solar cells. Specifically, an increase in the open-circuit voltage (Voc) and fill factor (FF) is often observed due to the reduction in non-radiative recombination losses from defect passivation. For instance, studies have shown a PCE enhancement from 14.37% to 18.30% with the incorporation of DEABr.[1]

Q4: Can DEABr be used with different types of perovskite compositions?

A4: Yes, DEABr has been shown to be effective with various perovskite compositions, most commonly with methylammonium (B1206745) lead iodide (MAPbI₃) based perovskites.[1] However, the optimal concentration and its effects can vary depending on the specific perovskite formulation (e.g., mixed-cation or mixed-halide perovskites). It is crucial to empirically optimize the DEABr concentration for each specific perovskite system.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor film coverage and pinholes after DEABr addition. Suboptimal DEABr concentration: Too little DEABr may not be sufficient to influence the crystallization process effectively. Solvent incompatibility: The addition of DEABr might slightly alter the solubility of the main perovskite precursors.1. Titrate DEABr concentration: Systematically vary the molar ratio of DEABr in the precursor solution (e.g., from 0.5% to 5% relative to the lead source) to find the optimal concentration for your specific perovskite composition. 2. Optimize spin-coating parameters: Adjust the spin-coating speed and duration to ensure uniform film formation. 3. Consider solvent engineering: A small addition of a coordinating solvent like DMSO might help to improve precursor solubility and film morphology.
Hazy or cloudy appearance of the perovskite film. Excess DEABr concentration: A high concentration of DEABr can lead to the formation of a thick 2D perovskite layer or even bulk 2D perovskite crystals, which can scatter light and give the film a hazy appearance. Phase segregation: In mixed-halide perovskites, an inappropriate amount of bromide from DEABr could potentially contribute to halide segregation, although this is less common with the concentrations typically used for surface passivation.1. Reduce DEABr concentration: Significantly lower the molar percentage of DEABr in your precursor solution or post-treatment solution. 2. Characterize the film: Use X-ray diffraction (XRD) to check for the presence of strong 2D perovskite peaks, which would indicate excessive 2D phase formation. 3. Optimize annealing conditions: A higher annealing temperature or longer duration might promote the integration of the 2D layer or the dissolution of unwanted phases, but this needs to be done carefully to avoid perovskite degradation.
Low photoluminescence (PL) intensity and short carrier lifetime. Ineffective defect passivation: The DEABr concentration may be too low to passivate a sufficient number of defects. Introduction of new defects: In some cases, excessive amounts of an additive can introduce new defect states or disrupt the crystal lattice.1. Systematically vary DEABr concentration: Perform a detailed optimization of the DEABr concentration and measure the PL quantum yield (PLQY) and time-resolved PL (TRPL) for each concentration to find the optimal passivation effect. 2. Post-treatment vs. additive: Compare the effectiveness of incorporating DEABr as an additive versus using it in a post-treatment step. Post-treatment can sometimes offer better control over surface passivation.
Rapid degradation of device performance in ambient conditions. Incomplete 2D layer formation: The DEABr concentration or the post-treatment conditions may not be sufficient to form a continuous and protective 2D capping layer. Hygroscopic nature of excess DEABr: If an excessive amount of unreacted DEABr remains on the film surface, it could attract moisture.1. Optimize post-treatment conditions: If using a post-treatment method, vary the concentration of the DEABr solution, the immersion/spin-coating time, and the subsequent annealing step. 2. Rinsing step: Consider a gentle rinse with a non-polar solvent like isopropanol (B130326) after the DEABr post-treatment to remove any excess, unreacted salt from the surface. 3. Hydrophobicity test: Measure the water contact angle on the perovskite film surface. A higher contact angle indicates a more hydrophobic surface, which is desirable for moisture stability.

Data Presentation

Table 1: Effect of DEABr Post-Treatment on MAPbI₃ Solar Cell Performance

DEABr Concentration in IPA (mg/mL)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Control)1.0521.563.814.37
2.51.1022.872.818.30

Data adapted from a study on MAPbI₃ perovskite solar cells.[1] The specific values can vary based on the full device architecture and fabrication conditions.

Table 2: Influence of DEABr on Perovskite Film Properties

ParameterWithout DEABrWith Optimal DEABr
Average Grain Size ~200 - 500 nm> 1 µm
Crystallinity LowerHigher (indicated by increased XRD peak intensity)[1]
Defect Density HigherLower (indicated by increased PL intensity and lifetime)
Moisture Stability LowerHigher (due to hydrophobic 2D capping layer)[1]

Experimental Protocols

Protocol 1: Incorporation of DEABr as an Additive in the Perovskite Precursor Solution

  • DEABr Stock Solution Preparation:

    • Prepare a stock solution of DEABr in the same solvent system used for the main perovskite precursor (e.g., DMF:DMSO 4:1 v/v). A typical concentration would be 10 mg/mL.

  • Perovskite Precursor Preparation (with DEABr):

    • Prepare the main perovskite precursor solution (e.g., 1.4 M MAPbI₃ in DMF:DMSO).

    • Add the required volume of the DEABr stock solution to the main precursor solution to achieve the desired molar percentage of DEABr. For example, for a 2.5 mol% DEABr concentration relative to PbI₂, add the corresponding volume of the DEABr stock solution.

    • Stir the final solution at room temperature for at least 1 hour before use.

  • Film Deposition:

    • Deposit the DEABr-containing precursor solution onto the substrate using a standard spin-coating program.

    • Follow your established anti-solvent dripping and annealing procedures.

Protocol 2: Post-Treatment of Perovskite Film with DEABr

  • DEABr Post-Treatment Solution Preparation:

    • Dissolve DEABr in isopropanol (IPA) at a concentration of 2.5 mg/mL.[1]

  • Perovskite Film Fabrication:

    • Fabricate the 3D perovskite film according to your standard protocol up to the annealing step.

  • DEABr Post-Treatment:

    • After the perovskite film has cooled down to room temperature, spin-coat the DEABr/IPA solution onto the perovskite surface at 4000 rpm for 30 seconds.

    • Anneal the film at 100°C for 10 minutes to promote the reaction and formation of the 2D/3D structure.

  • Subsequent Layer Deposition:

    • Proceed with the deposition of the hole transport layer and the metal electrode.

Mandatory Visualization

experimental_workflow cluster_additive Additive Method cluster_post_treatment Post-Treatment Method prep_precursor_add Prepare Perovskite Precursor + DEABr Additive spin_coat_add Spin-Coat Perovskite Solution prep_precursor_add->spin_coat_add anneal_add Anneal Film spin_coat_add->anneal_add final_device Complete Device Fabrication (HTL, Electrode) anneal_add->final_device prep_precursor_post Prepare Perovskite Precursor spin_coat_post Spin-Coat Perovskite Solution prep_precursor_post->spin_coat_post anneal_post_1 Anneal 3D Film spin_coat_post->anneal_post_1 deabr_treat DEABr Solution Treatment anneal_post_1->deabr_treat anneal_post_2 Anneal 2D/3D Film deabr_treat->anneal_post_2 anneal_post_2->final_device

Experimental workflows for incorporating DEABr.

logical_relationship cluster_input Input Parameter cluster_film_props Film Properties cluster_performance Device Performance deabr_conc DEABr Concentration grain_size Increased Grain Size deabr_conc->grain_size crystallinity Enhanced Crystallinity deabr_conc->crystallinity defect_pass Defect Passivation deabr_conc->defect_pass two_d_layer 2D Capping Layer deabr_conc->two_d_layer voc_ff Increased Voc and FF grain_size->voc_ff crystallinity->voc_ff defect_pass->voc_ff stability Improved Stability two_d_layer->stability pce Enhanced PCE voc_ff->pce stability->pce

Impact of DEABr concentration on film properties and device performance.

References

Technical Support Center: Controlling Perovskite Film Morphology with Diethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethylammonium (B1227033) Bromide (DEABr) to control perovskite film morphology in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Diethylammonium Bromide (DEABr) in perovskite film fabrication?

A1: this compound (DEABr) is primarily used as an additive to improve the morphology, crystal quality, and grain size of perovskite films.[1] Its introduction can lead to the formation of larger crystal grains and the creation of a 2D perovskite capping layer on the 3D perovskite film, which enhances both performance and stability.[1]

Q2: How does DEABr improve the perovskite film quality?

A2: DEABr influences the crystallization process in two main ways. The alkyl chains of the diethylammonium cation are thought to restrain the initial rapid growth of perovskite grains during the spin-coating process. Subsequently, during the annealing stage, DEABr induces the merging of smaller grains into larger, more uniform ones.[1][2] This process, along with defect passivation, leads to a higher quality film.[1][2]

Q3: What are the expected benefits of using DEABr in my perovskite solar cells?

A3: The use of DEABr has been shown to enhance the power conversion efficiency (PCE) of perovskite solar cells. For instance, one study reported an increase in PCE from 14.37% to 18.30% after treating a MAPbI3 film with DEABr.[1] This improvement is attributed to larger grain sizes, reduced defects, and better interfacial contact between the perovskite and adjacent layers.[1] The formation of a 2D capping layer also improves the moisture stability of the films.[1]

Q4: Can DEABr be used with different perovskite compositions?

A4: While much of the reported research focuses on methylammonium (B1206745) lead iodide (MAPbI3) perovskites, the principles of using alkylammonium halides like DEABr to control morphology and passivate defects are applicable to other perovskite systems. The specific optimal concentration and process parameters may, however, vary depending on the perovskite composition.

Troubleshooting Guide

Problem 1: Small grain size and high number of grain boundaries despite using DEABr.

Possible Cause Suggested Solution
Suboptimal DEABr Concentration The concentration of DEABr is a critical parameter. Too little may not be sufficient to induce significant grain growth, while too much can introduce other defects or phase impurities. It is recommended to systematically vary the concentration of DEABr in your precursor solution or post-treatment solution to find the optimal amount for your specific perovskite system.
Inadequate Annealing Temperature or Time The grain merging effect of DEABr is heavily dependent on the thermal annealing step.[3][4] If the temperature is too low or the duration is too short, the grains may not have enough energy and time to coalesce. Conversely, excessive annealing can lead to perovskite decomposition.[4] It is advisable to optimize the annealing temperature and time in conjunction with the DEABr concentration. A typical starting point for annealing MAPbI3 is 100-135°C.[5]
Fast Crystallization Rate If the perovskite film crystallizes too quickly during spin coating, the DEABr may not have sufficient time to influence the initial nucleation and growth. Consider adjusting the spin coating parameters (e.g., speed, duration) or using a solvent system that promotes slower crystallization.

Problem 2: Presence of pinholes in the perovskite film.

Possible Cause Suggested Solution
Poor Precursor Solution Wettability If the precursor solution does not wet the substrate evenly, it can lead to the formation of pinholes. While DEABr can sometimes improve film uniformity, ensuring the substrate is properly cleaned and treated (e.g., with UV-ozone) is crucial.
Excessive Solvent Removal Rate Rapid removal of the solvent during spin coating, often through high spin speeds or the use of an anti-solvent, can sometimes lead to the formation of pinholes.[6] Optimizing the anti-solvent dripping time and volume can help create a more uniform film.
Non-optimal DEABr Concentration An inappropriate concentration of DEABr might interfere with the uniform film formation. A systematic optimization of the DEABr concentration is recommended.

Problem 3: Inconsistent device performance and low reproducibility.

Possible Cause Suggested Solution
Aging of Precursor Solution Perovskite precursor solutions, especially those containing additives, can age over time, leading to changes in their chemical composition and affecting the final film quality.[7] It is recommended to use freshly prepared precursor solutions for consistent results.
Environmental Humidity Perovskite film formation is sensitive to ambient conditions, particularly humidity. High humidity can lead to uncontrolled crystallization and degradation. It is best to fabricate perovskite films in a controlled environment, such as a nitrogen-filled glovebox.
Variability in Manual Processing Steps Manual steps like anti-solvent dripping can introduce variability. Using automated deposition systems can improve reproducibility. If manual methods are used, it is important to be as consistent as possible with timing and volumes.

Quantitative Data

Table 1: Effect of DEABr Post-Treatment on MAPbI3 Solar Cell Performance

TreatmentAverage Grain SizePCE (%)Voc (V)Jsc (mA/cm2)Fill Factor (%)
Control (MAPbI3)~200 nm14.371.0221.565.5
DEABr Treated>500 nm18.301.0822.874.5

Data synthesized from reported improvements in literature.[1]

Experimental Protocols

Detailed Methodology for One-Step Spin Coating with DEABr Additive

This protocol is a general guideline for fabricating a perovskite film using a one-step spin coating method with DEABr as an additive in the precursor solution.

  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 20 minutes before use to enhance wettability.

  • Precursor Solution Preparation:

    • Prepare the perovskite precursor solution by dissolving the desired molar ratio of lead halides (e.g., PbI2) and organic halides (e.g., MAI) in a solvent mixture, typically DMF and DMSO.

    • Prepare a stock solution of DEABr in a suitable solvent (e.g., DMF).

    • Add the desired volume of the DEABr stock solution to the perovskite precursor solution to achieve the target additive concentration (e.g., 0.5-5 mol% with respect to the lead halide).

    • Stir the final precursor solution at room temperature for at least 1 hour before use.

  • Film Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Deposit an electron transport layer (e.g., SnO2) onto the substrates and anneal according to established protocols.

    • Dispense a sufficient amount of the DEABr-containing perovskite precursor solution onto the center of the substrate.

    • Spin coat the substrate in a two-step program. For example:

      • Step 1: 1000 rpm for 10 seconds (acceleration of 200 rpm/s).

      • Step 2: 4000 rpm for 30 seconds (acceleration of 1000 rpm/s).

    • During the second step, typically 5-10 seconds before the end of the program, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate preheated to the desired annealing temperature (e.g., 100°C - 135°C).

    • Anneal the film for the optimized duration (e.g., 10-30 minutes).

    • Allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers (e.g., hole transport layer and metal electrode).

Visualizations

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Device Completion sub_prep Substrate Cleaning etl_dep ETL Deposition sub_prep->etl_dep sol_prep Precursor Solution Preparation (with DEABr) spin_coat Spin Coating sol_prep->spin_coat etl_dep->spin_coat anti_solvent Anti-solvent Dripping spin_coat->anti_solvent anneal Annealing anti_solvent->anneal htl_dep HTL Deposition anneal->htl_dep elec_dep Electrode Deposition htl_dep->elec_dep

Caption: Experimental workflow for perovskite solar cell fabrication with DEABr.

deabr_mechanism cluster_process Perovskite Film Formation with DEABr cluster_effects Effects of DEABr cluster_outcome Outcome start Precursor Solution (Perovskite Precursors + DEABr) spin_coating Spin Coating start->spin_coating intermediate Intermediate Phase (DEABr restricts initial grain growth) spin_coating->intermediate annealing Annealing intermediate->annealing final_film Final Perovskite Film annealing->final_film grain_mergence Grain Mergence annealing->grain_mergence defect_passivation Defect Passivation annealing->defect_passivation capping_layer 2D Capping Layer Formation annealing->capping_layer large_grains Large, Uniform Grains grain_mergence->large_grains reduced_defects Reduced Defect Density defect_passivation->reduced_defects improved_morphology Improved Film Morphology large_grains->improved_morphology reduced_defects->improved_morphology capping_layer->improved_morphology enhanced_performance Enhanced Device Performance (Higher PCE and Stability) improved_morphology->enhanced_performance

References

Technical Support Center: Diethylammonium Bromide for Perovskite Film Defect Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers and scientists with troubleshooting guidance and frequently asked questions regarding the use of Diethylammonium (B1227033) bromide (DEABr) to reduce defects and enhance the performance of perovskite films.

Frequently Asked Questions (FAQs)

Q1: What is Diethylammonium bromide (DEABr) and how does it reduce defects in perovskite films?

A1: this compound ((CH₃CH₂)₂NH₂Br, or DEABr) is an organic ammonium (B1175870) salt used as a post-treatment agent or an additive in the fabrication of perovskite solar cells. Its primary function is to passivate defects within the perovskite film, particularly at the surface and grain boundaries. The introduction of DEABr can lead to the formation of a 2D perovskite capping layer on top of the 3D perovskite film.[1] This 2D/3D hybrid structure effectively passivates dangling bonds and defect sites, which reduces non-radiative recombination and improves overall device performance.[1]

Q2: What are the primary benefits of treating a perovskite film with DEABr?

A2: The main benefits observed after a successful DEABr treatment include:

  • Enhanced Crystallinity and Grain Growth: DEABr can induce the secondary growth of small perovskite crystals into larger ones, resulting in a film with higher crystallinity and fewer grain boundaries.[1][2]

  • Reduced Defect Density: The formation of a 2D capping layer passivates surface defects, leading to a lower trap-state density.[1]

  • Improved Power Conversion Efficiency (PCE): By reducing defects and improving charge extraction, DEABr treatment has been shown to significantly increase the PCE of perovskite solar cells.[1][2]

  • Enhanced Stability: The 2D capping layer acts as a protective barrier against moisture, enhancing the film's environmental stability.[1] It also helps to eliminate the light-soaking effect, contributing to better photostability.[1]

Q3: What is the mechanism of action for DEABr in defect passivation?

A3: DEABr facilitates a multi-faceted passivation mechanism. The bulky diethylammonium (DEA⁺) cations interact with the 3D perovskite surface. This interaction can induce a structural rearrangement, merging smaller grains into larger ones.[2] Simultaneously, the DEA⁺ and Br⁻ ions react with the surface of the 3D perovskite (e.g., MAPbI₃) to form a thin, stable, wide-bandgap 2D perovskite layer (e.g., DA₂PbI₄-xBrx).[1] This 2D layer electronically passivates surface defects, promotes the dissociation of photogenerated carriers, and improves hole extraction.[1]

Mechanism of DEABr Defect Passivation cluster_0 Initial State cluster_1 Treatment cluster_2 Passivated State A 3D Perovskite Film (e.g., MAPbI₃) B Surface Defects (Dangling Bonds, Vacancies) C DEABr Solution ((CH₃CH₂)₂NH₂Br in IPA) B->C + Post-Treatment (Spin-coating & Annealing) D Formation of 2D Capping Layer (DA₂PbI₄-xBrx) C->D E Large-Grain 3D Film C->E Induces Grain Mergence F Reduced Defects Improved Stability & Efficiency D->F E->F

A diagram illustrating the defect passivation mechanism using DEABr.

Experimental Protocols

Representative Protocol: Post-Treatment of MAPbI₃ Film

This protocol is a generalized procedure based on common methodologies.[1] Researchers should optimize concentrations, spin-coating parameters, and annealing conditions for their specific perovskite composition and fabrication setup.

  • Preparation of DEABr Solution:

    • Dissolve this compound (DEABr) in anhydrous isopropyl alcohol (IPA).

    • A typical starting concentration range is 1.0 to 5.0 mg/mL. An optimal concentration reported in one study was 2.5 mg/mL.[1]

    • Ensure the solution is fully dissolved using a vortex mixer or sonication.

  • Fabrication of 3D Perovskite Film:

    • Prepare a standard 3D perovskite precursor solution (e.g., MAPbI₃).

    • Deposit the precursor solution onto the desired substrate (e.g., TiO₂ layer) via a one-step or two-step spin-coating method.

    • Anneal the film according to your established protocol to form the crystalline 3D perovskite layer.

  • DEABr Post-Treatment Application:

    • Allow the 3D perovskite film to cool to room temperature after annealing.

    • Dispense the prepared DEABr/IPA solution onto the center of the spinning perovskite film. A typical spin-coating speed is 4000 rpm for 30 seconds.

    • This step should be performed in a controlled environment (e.g., a nitrogen-filled glovebox).

  • Final Annealing:

    • After the DEABr spin-coating step, anneal the film on a hotplate.

    • A typical annealing temperature is 100°C for 10 minutes.

    • Allow the film to cool before proceeding with the deposition of subsequent layers (e.g., hole transport layer, metal electrode).

Experimental Workflow for DEABr Post-Treatment start Start prep_3d Prepare & Deposit 3D Perovskite Film start->prep_3d anneal_1 Initial Annealing (Form 3D Phase) prep_3d->anneal_1 treat DEABr Post-Treatment (Spin-Coating) anneal_1->treat prep_deabr Prepare DEABr in IPA Solution prep_deabr->treat anneal_2 Final Annealing (Form 2D/3D Hybrid) treat->anneal_2 characterize Deposit HTL/Electrode & Characterize Device anneal_2->characterize end End characterize->end

A typical workflow for applying DEABr as a post-treatment agent.

Quantitative Data Summary

The application of DEABr has a quantifiable impact on both device performance and fundamental film properties.

Table 1: Impact of DEABr on Perovskite Solar Cell Performance

Parameter Control Device (MAPbI₃) DEABr-Treated Device Citation
Power Conversion Efficiency (PCE) 14.37% 18.30% [1]
Open-Circuit Voltage (V_oc) Data not specified Data not specified
Short-Circuit Current (J_sc) Data not specified Data not specified
Fill Factor (FF) Data not specified Data not specified
PCE (Optimized Doping) Not Applicable 19.58% [2]

| Fill Factor (Optimized Doping) | Not Applicable | 79.81% |[2] |

Table 2: Impact of DEABr on Perovskite Film Properties

Property Control Film DEABr-Treated Film Method/Metric Citation
Crystallinity Lower Enhanced XRD Peak Intensity [1]
Defect Density 0.44 V 0.31 V Trap-filled limit voltage (V_TFL) [1]
Carrier Extraction Lifetime 1.29 µs 0.88 µs Transient Photocurrent [1]

| Grain Size | Smaller | Significantly Larger | In-situ Microscopy |[2] |

Troubleshooting Guide

Q: My film's Power Conversion Efficiency (PCE) did not improve after DEABr treatment. What are the possible causes?

A: Several factors could be responsible:

  • Suboptimal DEABr Concentration: Too little DEABr may not form an effective passivation layer, while too much can introduce impurities or disrupt the crystal structure. Perform a concentration-dependent study (e.g., 1.0, 2.5, 5.0 mg/mL) to find the optimum for your system.

  • Incorrect Annealing Parameters: The final annealing step is crucial for the formation of the 2D/3D hybrid structure. Both the temperature and duration may need to be optimized. Insufficient annealing may not drive the reaction, while excessive heat could degrade the film.

  • Poor Quality of Initial 3D Film: The DEABr treatment improves upon an existing film. If the initial 3D perovskite layer has a high density of pinholes, poor coverage, or significant impurities, the post-treatment may not be able to salvage it. Ensure your baseline process is robust.

  • Solvent Incompatibility: Ensure the IPA is anhydrous. The presence of water can degrade the perovskite film during the treatment step.

Q: I'm observing poor film morphology (e.g., haziness, non-uniform coverage) after the DEABr treatment. How can I fix this?

A: This is often related to the application process:

  • Spin-Coating Speed: The speed and duration of the spin-coating step for the DEABr solution affect the thickness and uniformity of the resulting 2D layer. Try adjusting the RPM and time to achieve a more uniform coating.

  • Solution Dispensing: Ensure the DEABr solution is dispensed quickly and smoothly onto the center of the substrate to allow for even spreading.

  • DEABr Solubility: Confirm that the DEABr is fully dissolved in the IPA. Any undissolved particles can act as nucleation sites for defects on the film surface.

Troubleshooting Logic for Poor Performance after DEABr Treatment A Problem: Low PCE / No Improvement After DEABr Treatment B Check DEABr Concentration A->B C Check Annealing (Temp & Time) A->C D Evaluate Initial 3D Film Quality A->D E Verify Solvent Quality & Application Technique A->E F Action: Perform concentration sweep (e.g., 1-5 mg/mL) B->F G Action: Vary annealing temp (e.g., 90-110°C) and time (e.g., 5-15 min) C->G H Action: Analyze baseline film with SEM/AFM for pinholes D->H I Action: Use anhydrous IPA. Optimize spin-coating params. E->I

A troubleshooting guide for common issues with DEABr treatment.

References

Technical Support Center: Enhancing Perovskite Solar Cell Moisture Stability with Diethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the moisture stability of perovskite solar cells (PSCs) using Diethylammonium (B1227033) Bromide (DEABr).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Diethylammonium Bromide (DEABr) improves the moisture stability of perovskite solar cells?

A1: DEABr treatment on a 3D perovskite film (e.g., MAPbI₃) induces the formation of a 2D peroskite capping layer (DA₂PbI₄-ₓBrₓ) on the surface.[1] This 2D layer is hydrophobic, acting as a barrier to moisture ingress. Additionally, the bulky diethylammonium cations passivate surface defects, which can act as sites for moisture-induced degradation.[1]

Q2: How does DEABr treatment affect the performance of the perovskite solar cell?

A2: DEABr treatment has been shown to enhance the power conversion efficiency (PCE) of perovskite solar cells. For instance, one study reported an increase in PCE from 14.37% to 18.30% after DEABr treatment.[1] This improvement is attributed to reduced non-radiative recombination due to defect passivation and improved charge extraction at the interface.[1]

Q3: What are the expected changes in the perovskite film's properties after DEABr treatment?

A3: Successful DEABr treatment leads to several observable changes in the perovskite film. The film becomes more hydrophobic, which can be quantified by an increase in the water contact angle.[2] Additionally, the treatment can induce the secondary growth of smaller 3D perovskite crystals into larger ones, resulting in a film with larger grains and improved crystallinity.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Power Conversion Efficiency (PCE) after DEABr treatment 1. Incomplete or non-uniform 2D layer formation: The DEABr solution may not have spread evenly, or the concentration was too low. 2. Damage to the underlying 3D perovskite layer: The solvent used for the DEABr solution (e.g., isopropanol) may have partially dissolved or damaged the 3D perovskite film. 3. Phase segregation: Improper annealing temperature or time can lead to the formation of undesirable perovskite phases.1. Optimize the spin-coating parameters (speed and time) to ensure uniform coverage. Experiment with slightly higher concentrations of the DEABr solution. 2. Ensure the 3D perovskite film is fully dried and cooled before applying the DEABr solution. Consider using a solvent that is more orthogonal to the 3D perovskite layer. 3. Systematically vary the annealing temperature and time to find the optimal conditions for 2D layer formation without damaging the 3D structure.
Poor moisture stability despite DEABr treatment 1. 2D layer is too thin or has pinholes: Insufficient DEABr concentration or inadequate reaction time may result in a discontinuous 2D capping layer. 2. Degradation of the 2D layer itself: While more stable than 3D perovskites, the 2D layer can still degrade under prolonged exposure to harsh conditions.1. Increase the concentration of the DEABr solution or the duration of the post-treatment step. Characterize the film surface using techniques like scanning electron microscopy (SEM) to check for pinholes. 2. While the DEABr treatment enhances stability, it does not make the device completely immune to degradation. Ensure proper encapsulation of the final device for long-term stability.
Inconsistent results between batches 1. Variability in ambient conditions: Perovskite fabrication is highly sensitive to humidity and temperature. 2. Inconsistent timing in the post-treatment process: The duration between the deposition of the 3D layer and the DEABr treatment can affect the final film quality.1. Perform the fabrication and post-treatment steps in a controlled environment, such as a nitrogen-filled glovebox with stable humidity and temperature. 2. Standardize the timing of each step in the experimental protocol to ensure reproducibility.

Quantitative Data Summary

The following table summarizes the quantitative improvements observed in perovskite solar cells after treatment with this compound.

ParameterControl Device (Without DEABr)DEABr Treated DeviceSource
Power Conversion Efficiency (PCE) 14.37%18.30%[1]
Water Contact Angle ~50-60° (Typical for MAPbI₃)Increased hydrophobicity (Specific values vary)[2]
Carrier-Extraction Lifetime 1.29 µs0.88 µs[1]

Note: Specific values for T80 lifetime with and without DEABr treatment under controlled humidity were not consistently available across the reviewed literature and would be a valuable area for further specific investigation.

Experimental Protocols

Preparation of this compound (DEABr) Solution
  • Materials: this compound (DEABr) powder, Isopropanol (IPA, anhydrous).

  • Procedure:

    • Prepare a stock solution of DEABr in IPA. A typical concentration range to start with is 1-5 mg/mL. The optimal concentration may need to be determined experimentally.

    • Dissolve the DEABr powder in IPA by vortexing or sonicating for 10-15 minutes until the solution is clear.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.

Post-Treatment of 3D Perovskite Film with DEABr

This protocol assumes a pre-fabricated 3D perovskite (e.g., MAPbI₃) film on a suitable substrate.

  • Procedure:

    • Transfer the substrate with the cooled, as-deposited 3D perovskite film into a nitrogen-filled glovebox.

    • Deposit a sufficient amount of the prepared DEABr solution onto the surface of the 3D perovskite film to cover it completely.

    • Spin-coat the substrate at a moderate speed (e.g., 3000-4000 rpm) for 20-30 seconds.

    • Anneal the substrate on a hotplate. A typical starting point for annealing is 100°C for 5-10 minutes. The optimal temperature and time should be determined experimentally.

    • Allow the film to cool down before proceeding with the deposition of subsequent layers (e.g., hole transport layer).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Device Fabrication DEABr_sol Prepare DEABr in IPA Solution post_treatment DEABr Solution Deposition & Spin-Coating DEABr_sol->post_treatment start Start: 3D Perovskite Film start->post_treatment anneal Annealing (e.g., 100°C, 10 min) post_treatment->anneal htl_deposition Hole Transport Layer Deposition anneal->htl_deposition electrode_deposition Electrode Deposition htl_deposition->electrode_deposition end Complete 2D/3D PSC electrode_deposition->end

Figure 1. Experimental workflow for DEABr post-treatment.

moisture_stability_mechanism cluster_before Before DEABr Treatment cluster_after After DEABr Treatment H2O_in H₂O (Moisture) perovskite_3d 3D Perovskite (e.g., MAPbI₃) with Surface Defects H2O_in->perovskite_3d Degradation H2O_out H₂O (Moisture) capping_layer Hydrophobic 2D Capping Layer (DA₂PbI₄-ₓBrₓ) H2O_out->capping_layer Blocked passivated_perovskite Passivated 3D Perovskite (Reduced Defects) capping_layer->passivated_perovskite Protects & Passivates

Figure 2. Mechanism of improved moisture stability.

References

Technical Support Center: Enhancing Mixed-Halide Perovskite Stability with Diethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing phase segregation in mixed-halide perovskites using Diethylammonium (B1227033) bromide (DEABr).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of incorporating DEABr to enhance the stability of mixed-halide perovskite films.

Issue Possible Cause(s) Suggested Solution(s)
Poor Film Morphology (e.g., pinholes, non-uniform coverage) 1. Sub-optimal DEABr concentration.2. Inadequate solvent system for the perovskite precursor with DEABr.3. Improper spin-coating parameters (speed, duration, acceleration).4. Environmental factors (humidity, temperature) during fabrication.1. Titrate the concentration of DEABr in the precursor solution. Start with a low molar ratio and incrementally increase it.2. Experiment with different solvent mixtures (e.g., DMF:DMSO ratios) to improve the solubility and viscosity of the precursor solution.3. Optimize the spin-coating program, including the use of an anti-solvent dripping step to promote uniform crystallization.4. Conduct film deposition in a controlled environment, such as a nitrogen-filled glovebox with low humidity.
Low Power Conversion Efficiency (PCE) in Solar Cell Devices 1. Non-optimal thickness of the perovskite layer.2. Poor interfacial contact between the perovskite and charge transport layers.3. Introduction of defects due to DEABr incorporation.4. Mismatch in energy levels between the perovskite and transport layers.1. Adjust the spin-coating speed or solution concentration to achieve the optimal perovskite film thickness.2. Consider a post-annealing treatment to improve crystallinity and interfacial contact.3. Ensure the purity of DEABr and other precursors. Perform characterization (e.g., PL, TRPL) to assess defect density.4. Characterize the energy levels (e.g., using UPS) and select appropriate charge transport materials to ensure efficient charge extraction.
Rapid Device Degradation Under Illumination (Phase Segregation) 1. Insufficient suppression of ion migration by DEABr.2. Photo-induced degradation of the perovskite or interfacial layers.3. Environmental degradation due to moisture or oxygen ingress.1. Increase the molar ratio of DEABr to enhance the formation of a stable 2D/3D perovskite structure.2. Investigate the photostability of the individual layers and consider using more robust transport materials.3. Encapsulate the final device to protect it from ambient conditions.
Inconsistent Results Between Batches 1. Variations in precursor solution preparation.2. Fluctuations in the fabrication environment.3. Inconsistent timing of the anti-solvent quenching step.1. Standardize the precursor solution preparation protocol, including stirring time and temperature.2. Strictly control the temperature and humidity within the glovebox.3. Use an automated system for anti-solvent deposition to ensure precise timing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Diethylammonium bromide (DEABr) prevents phase segregation in mixed-halide perovskites?

A1: DEABr, a large organic cation, primarily works by forming a 2D perovskite capping layer on top of the 3D mixed-halide perovskite film. This 2D layer acts as a passivation agent, reducing defects at the surface and grain boundaries. Additionally, the incorporation of the larger diethylammonium cation can increase the tolerance factor of the perovskite lattice, enhancing its structural stability and suppressing ion migration, which is a key driver of phase segregation under illumination.

Q2: How does the concentration of DEABr affect the performance and stability of the perovskite solar cell?

A2: The concentration of DEABr is a critical parameter. An optimal concentration can lead to the formation of a beneficial 2D/3D heterostructure, resulting in larger grain sizes, reduced defect densities, and improved moisture and light stability.[1] However, an excessive amount of DEABr can lead to the formation of an insulating 2D perovskite phase that hinders charge transport, thereby reducing the power conversion efficiency of the device. Therefore, careful optimization of the DEABr concentration is necessary to balance stability enhancement and device performance.

Q3: Can DEABr be used with any mixed-halide perovskite composition?

A3: While DEABr has shown effectiveness in various mixed-halide (e.g., I/Br) perovskite systems, its compatibility and optimal concentration may vary depending on the specific A-site cations (e.g., MA, FA, Cs) and the halide ratio. The effectiveness of DEABr is linked to its ability to favorably modify the crystal structure and passivate defects, which can be composition-dependent. It is recommended to perform a systematic study for each new perovskite composition.

Q4: What are the expected changes in the optical properties of the perovskite film after adding DEABr?

A4: The addition of DEABr can lead to several changes in the optical properties. A slight blue shift in the absorbance and photoluminescence (PL) peaks may be observed due to the formation of the wider bandgap 2D perovskite phase. An increase in the PL intensity and a longer PL lifetime are also commonly observed, indicating a reduction in non-radiative recombination due to defect passivation.

Q5: Are there any alternative additives that can be used with or instead of DEABr?

A5: Yes, several other large organic cations and additives are used to suppress phase segregation and improve stability. These include other alkylammonium halides like ethylammonium (B1618946) bromide (EABr) and butylammonium (B8472290) iodide (BAI), as well as alkali metal cations like rubidium (Rb) and cesium (Cs).[2][3][4] The choice of additive often depends on the specific perovskite composition and the desired film properties. In some cases, a combination of additives may provide synergistic effects.

Quantitative Data Summary

The following tables summarize the impact of DEABr and other additives on the performance and stability of mixed-halide perovskite solar cells, as reported in the literature.

Table 1: Impact of DEABr Treatment on Perovskite Solar Cell Performance

Treatment Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (Voc) (V) Short-Circuit Current (Jsc) (mA/cm²) Fill Factor (FF) (%) Reference
Control (MAPbI₃)14.37Not ReportedNot ReportedNot Reported[1]
DEABr Treated18.30Not ReportedNot ReportedNot Reported[1]
Control (MAPbI₃)Not ReportedNot ReportedNot ReportedNot Reported[5]
DEABr Doped19.58Not ReportedNot Reported79.81[5]

Table 2: Stability of Perovskite Solar Cells with and without Additives

Perovskite Composition Additive Stability Metric Initial Efficiency (%) Efficiency after Stress (%) Stress Conditions Reference
MAPbI₃NoneHumidity StabilityNot ReportedSignificant degradationAmbient air[1]
MAPbI₃DEABrHumidity Stability18.30Improved stabilityAmbient air[1]
MAPb(I₁₋ₓBrₓ)₃NoneLight StabilityNot ReportedPhase segregation observedIllumination[6]
MAPb(I₁₋ₓBrₓ)₃Stoichiometric EngineeringLight StabilityNot ReportedSegregation mitigatedIllumination[6]

Experimental Protocols

Protocol 1: Fabrication of Mixed-Halide Perovskite Solar Cells with DEABr Additive

This protocol outlines a general procedure for fabricating perovskite solar cells incorporating DEABr in the precursor solution.

1. Substrate Preparation:

  • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 15 minutes prior to depositing the electron transport layer (ETL).

2. Electron Transport Layer (ETL) Deposition:

  • Prepare a SnO₂ nanoparticle solution (e.g., 3 wt% in distilled water).

  • Spin-coat the SnO₂ solution onto the FTO substrates at 3000 RPM for 30 seconds.

  • Anneal the substrates at 150°C for 30 minutes in ambient air.

3. Perovskite Precursor Solution Preparation:

  • Prepare a stock solution of the desired mixed-halide perovskite precursor (e.g., FAPbI₃ and MAPbBr₃) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

  • Prepare a separate stock solution of this compound (DEABr) in DMF.

  • Add the desired molar percentage of the DEABr solution to the perovskite precursor solution. Stir the final solution at room temperature for at least 2 hours.

4. Perovskite Film Deposition:

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Filter the perovskite/DEABr precursor solution through a 0.22 µm PTFE filter.

  • Spin-coat the precursor solution onto the ETL-coated substrates. A typical two-step program is:

    • 1000 RPM for 10 seconds.

    • 4000 RPM for 30 seconds.

  • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 10-15 seconds before the end of the program.

  • Immediately transfer the substrates to a hotplate and anneal at 100-150°C for 10-30 minutes.

5. Hole Transport Layer (HTL) Deposition:

  • Prepare a solution of Spiro-OMeTAD in chlorobenzene, typically with additives like Li-TFSI and tBP.

  • Spin-coat the HTL solution onto the perovskite layer at 4000 RPM for 30 seconds.

6. Metal Electrode Deposition:

  • Deposit the metal back contact (e.g., gold or silver) via thermal evaporation through a shadow mask to define the active area of the solar cell.

Visualizations

experimental_workflow cluster_prep Substrate & ETL Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion sub_clean FTO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone etl_deposition SnO2 Deposition uv_ozone->etl_deposition etl_anneal ETL Annealing etl_deposition->etl_anneal precursor_prep Prepare Perovskite + DEABr Solution spin_coating Spin-Coating etl_anneal->spin_coating precursor_prep->spin_coating antisolvent Anti-Solvent Quenching spin_coating->antisolvent perovskite_anneal Perovskite Annealing antisolvent->perovskite_anneal htl_deposition HTL Deposition (Spiro-OMeTAD) perovskite_anneal->htl_deposition electrode_deposition Metal Electrode Evaporation htl_deposition->electrode_deposition

Caption: Experimental workflow for fabricating perovskite solar cells with DEABr.

phase_segregation_prevention cluster_problem Problem: Phase Segregation cluster_solution Solution: DEABr Incorporation illumination Light Illumination ion_migration Halide Ion Migration (I⁻, Br⁻) illumination->ion_migration phase_segregation Formation of I-rich and Br-rich Domains ion_migration->phase_segregation suppression Suppression of Ion Migration deabr Addition of this compound (DEABr) two_d_layer Formation of 2D Perovskite Capping Layer deabr->two_d_layer structural_stability Increased Structural Stability deabr->structural_stability defect_passivation Defect Passivation (Surface & Grain Boundaries) two_d_layer->defect_passivation defect_passivation->suppression structural_stability->suppression suppression->phase_segregation Inhibits

Caption: Mechanism of DEABr in preventing phase segregation.

troubleshooting_flow start Low PCE? check_morphology Good Film Morphology? start->check_morphology check_pl High PL Intensity? check_morphology->check_pl Yes optimize_morphology Optimize Spin-Coating & Annealing check_morphology->optimize_morphology No check_interfaces Optimized Interfaces? check_pl->check_interfaces Yes optimize_deabr Adjust DEABr Concentration check_pl->optimize_deabr No optimize_interfaces Select Appropriate Transport Layers check_interfaces->optimize_interfaces No success High PCE Achieved check_interfaces->success Yes optimize_morphology->check_morphology optimize_deabr->check_pl optimize_interfaces->check_interfaces

Caption: Troubleshooting workflow for low power conversion efficiency.

References

Technical Support Center: Halide Management in Perovskites using Diethylammonium Bromide (DEABr)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals with troubleshooting guidance and frequently asked questions regarding the use of Diethylammonium Bromide (DEABr) for halide management in perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DEABr) in perovskite solar cells?

A1: this compound (DEABr) is primarily used as an additive or post-treatment agent in the fabrication of perovskite solar cells to improve film quality, enhance device performance, and increase stability. Its key roles include inducing the growth of larger crystal grains, passivating defects, and forming a protective 2D capping layer on the 3D perovskite film.[1][2]

Q2: How does DEABr treatment affect the morphology and crystallinity of the perovskite film?

A2: DEABr treatment promotes the merging of small perovskite grains into larger ones during the annealing process.[1] This secondary growth leads to the formation of high-quality films with micrometer-scale grains, enhanced crystallinity, and fewer defects.[1][2] The improved morphology is beneficial for reducing charge recombination and improving carrier transport.

Q3: What is the "2D/3D hybrid film" mentioned in the literature and why is it beneficial?

A3: When used as a post-treatment agent, DEABr reacts with the surface of the 3D perovskite (e.g., MAPbI₃) to form a thin, two-dimensional (2D) perovskite capping layer (e.g., DA₂PbI₄-xBrx).[2] This creates a 2D/3D hybrid structure. The 2D layer acts as a passivation layer that protects the underlying 3D perovskite from moisture, thereby enhancing the environmental stability of the device.[2] It can also improve the extraction of photogenerated charge carriers at the interface.[2]

Q4: Can DEABr help with the "light soaking" effect?

A4: Yes, by creating better crystallized films with fewer defects and improving the interfacial contact (e.g., between the perovskite and the TiOₓ layer), DEABr treatment can help eliminate the light soaking effect and enhance the light stability of the solar cell.[2]

Experimental Protocols

Protocol 1: DEABr as a Dopant in a One-Step Solution Process

This protocol describes the incorporation of DEABr as an additive directly into the perovskite precursor solution.

  • Precursor Solution Preparation :

    • Prepare the main perovskite precursor solution (e.g., for MAPbI₃) by dissolving the required amounts of methylammonium (B1206745) iodide (MAI) and lead iodide (PbI₂) in a solvent like DMF or a DMF/DMSO mixture.

    • Prepare a separate stock solution of DEABr in the same solvent.

    • Add a specific, optimized amount of the DEABr stock solution to the main precursor solution. The final concentration of DEABr will need to be optimized for your specific perovskite composition and fabrication process.

  • Substrate Preparation :

    • Clean substrates (e.g., FTO/glass) sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15-20 minutes immediately before depositing the electron transport layer (e.g., SnO₂).[3][4]

  • Film Deposition :

    • Deposit the DEABr-doped perovskite solution onto the substrate via spin-coating. A typical two-stage program might be 1000 RPM for 10 seconds followed by 3000-6000 RPM for 30 seconds.[4][5]

    • During the second, high-speed stage, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[5][6]

  • Annealing :

    • Immediately transfer the substrate to a hotplate for thermal annealing. A typical annealing temperature is 100-150°C for 10-30 minutes.[4][7] This step is critical for grain growth and the removal of residual solvent.

Protocol 2: DEABr as a Post-Treatment Agent

This protocol details the application of DEABr to a pre-formed 3D perovskite film.

  • 3D Perovskite Film Fabrication :

    • Prepare a standard 3D perovskite film (e.g., MAPbI₃) using your established protocol (e.g., one-step or two-step deposition) and anneal it.

  • DEABr Solution Preparation :

    • Prepare a dilute solution of DEABr in a suitable solvent, such as isopropanol. The concentration needs to be carefully optimized (e.g., 2.5 mg/mL).

  • Post-Treatment Application :

    • After the 3D perovskite film has cooled to room temperature, deposit the DEABr solution onto its surface via spin-coating (e.g., 3000 rpm for 30s).

  • Second Annealing :

    • Anneal the film again at a moderate temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) to promote the reaction and formation of the 2D capping layer.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
Poor Film Morphology (Pinholes, Roughness) 1. Non-optimized DEABr concentration. 2. Inappropriate annealing temperature or time. 3. Sub-optimal antisolvent strategy.1. Titrate the concentration of DEABr in the precursor or post-treatment solution. 2. Optimize the annealing parameters. DEABr can influence crystallization kinetics.[1] 3. Adjust the timing and volume of the antisolvent drip.
Low Power Conversion Efficiency (PCE) 1. Excessive DEABr forming an insulating 2D layer that impedes charge transport. 2. Incomplete conversion or reaction. 3. Introduction of new defects or phases.1. Reduce the concentration of DEABr. An overly thick 2D layer can hinder carrier conduction.[8] 2. Ensure annealing steps are sufficient for the desired chemical and morphological changes. 3. Characterize the film with XRD and PL to check for unwanted phases or quenching.
Device Instability (Rapid Degradation) 1. Ineffective passivation; DEABr not forming a complete protective layer. 2. Residual stresses in the film. 3. Hygroscopic nature of DEABr or reaction byproducts.1. Optimize the post-treatment spin-coating speed and DEABr concentration for uniform coverage. 2. Analyze film stress; DEABr is known to release tensile stress in some perovskite systems.[9] 3. Ensure all fabrication steps are performed in a controlled, low-humidity environment (e.g., a glovebox).
Reduced Short-Circuit Current (Jsc) 1. Increase in the bandgap due to bromide incorporation. 2. Thick 2D capping layer absorbing light without efficient charge extraction.1. Verify the optical bandgap using UV-Vis spectroscopy. A slight blue shift is expected with Br incorporation.[10] 2. Reduce DEABr concentration to form a thinner 2D layer.
Unusual Photoluminescence (PL) Behavior 1. Ineffective defect passivation leading to non-radiative recombination. 2. Energy level misalignment between the 2D and 3D layers.1. Perform Time-Resolved Photoluminescence (TRPL) to study carrier lifetimes. Effective passivation should increase lifetime. 2. Study the PL spectra for new peaks or shifts that could indicate the 2D layer's emission and its interaction with the 3D layer.

Quantitative Data Hub

The following table summarizes the impact of DEABr on key performance parameters of MAPbI₃-based perovskite solar cells as reported in the literature.

Treatment MethodKey ParameterControl ValueDEABr-Treated ValueReference
Doping / Additive Power Conversion Efficiency (PCE)Not Specified19.58%[1]
Fill Factor (FF)Not Specified79.81%[1]
Post-Treatment Power Conversion Efficiency (PCE)14.37%18.30%[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_proc Processing cluster_char Device Finalization p1 Prepare Perovskite Precursor (e.g., MAPbI3) s2 Spin-Coat Perovskite Layer p1->s2 Doping Route: Mix DEABr here p2 Prepare DEABr Solution p2->s2 s3 Anneal Film p2->s3 Post-Treatment Route: Apply DEABr here s1 Clean & Prepare Substrate s1->s2 s2->s3 c1 Deposit Hole Transport Layer s3->c1 c2 Deposit Metal Contact c1->c2

Caption: Workflow for DEABr incorporation in perovskite solar cells.

Mechanism of DEABr Action

G cluster_effects Primary Effects cluster_outcomes Resulting Film Properties cluster_performance Device Performance deabr DEABr Introduction (Additive or Post-Treatment) cryst Improved Crystallization Kinetics deabr->cryst passivate Surface Defect Passivation deabr->passivate form2d Formation of 2D Capping Layer deabr->form2d grains Larger Grains cryst->grains defects Reduced Defect Density passivate->defects stability Enhanced Moisture Stability form2d->stability pce Increased PCE grains->pce ff Improved Fill Factor grains->ff defects->pce defects->ff stable_op Higher Operational Stability stability->stable_op

Caption: Logical flow of DEABr's effects on perovskite film and device.

Troubleshooting Flowchart

G start Low PCE? check_morph Poor Film Morphology? start->check_morph check_jsc Low Jsc? check_morph->check_jsc No sol_morph Adjust DEABr Conc. & Annealing check_morph->sol_morph Yes check_vocff Low Voc / FF? check_jsc->check_vocff No sol_jsc Check Bandgap (UV-Vis) Reduce DEABr Conc. check_jsc->sol_jsc Yes sol_vocff Check for Defects (PL) Optimize Passivation check_vocff->sol_vocff Yes

Caption: Troubleshooting guide for low device performance with DEABr.

References

Technical Support Center: Enhancing Charge Carrier Lifetime with Diethylammonium Bromide (DEABr) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Diethylammonium (B1227033) bromide (DEABr) to enhance charge carrier lifetime in perovskite films.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Diethylammonium bromide (DEABr) treatment enhances charge carrier lifetime?

A1: DEABr treatment primarily enhances charge carrier lifetime through surface passivation and crystal quality improvement. The large diethylammonium (DEA+) cations interact with the 3D perovskite surface to form a 2D perovksite-like capping layer.[1] This 2D layer passivates surface defects, such as halide vacancies and uncoordinated lead ions, which act as non-radiative recombination centers.[2][3] Additionally, the treatment can induce secondary growth of the underlying 3D perovskite grains, leading to larger crystal domains with fewer grain boundaries and reduced defect density.[1]

Q2: What are the expected quantitative improvements in perovskite solar cell performance after DEABr treatment?

A2: The improvements can be significant, though they vary depending on the initial quality of the perovskite film and the specific device architecture. Reports have shown an enhancement in power conversion efficiency (PCE) from around 14% to over 18%.[1] This is often accompanied by an increase in open-circuit voltage (Voc) and fill factor (FF), indicating reduced recombination losses.

Q3: Can DEABr treatment improve the stability of the perovskite film?

A3: Yes, the 2D capping layer formed by DEABr treatment is often more hydrophobic and environmentally stable than the 3D perovskite surface. This layer can act as a barrier against moisture and oxygen, thus improving the long-term stability of the perovskite film and the overall device.[1]

Q4: Is DEABr treatment applicable to different types of perovskite compositions?

A4: While many studies focus on methylammonium (B1206745) lead iodide (MAPbI3), the principles of using bulky organic ammonium (B1175870) halides for surface passivation are applicable to other perovskite compositions, including mixed-halide and formamidinium-based perovskites. The effectiveness and optimal treatment conditions may vary depending on the specific perovskite formulation.

Troubleshooting Guide

Issue 1: Inconsistent or no improvement in device performance after DEABr treatment.

  • Possible Cause 1: Suboptimal DEABr concentration.

    • Solution: The concentration of the DEABr solution is critical. A concentration that is too low may not provide sufficient passivation, while a concentration that is too high can lead to the formation of an excessively thick and insulating 2D layer, which can impede charge extraction. It is recommended to test a range of concentrations (e.g., 1 mg/mL to 10 mg/mL in isopropanol) to find the optimal condition for your specific perovskite system.

  • Possible Cause 2: Incomplete or uneven coverage of the DEABr solution.

    • Solution: Ensure a uniform and complete wetting of the perovskite surface during the spin-coating step. Issues with surface wetting can be due to the surface energy of the perovskite film. Some researchers have found that introducing certain additives can improve substrate wettability.[4]

  • Possible Cause 3: Inappropriate annealing parameters.

    • Solution: The post-treatment annealing step is crucial for the formation of the 2D capping layer and the secondary growth of the 3D perovskite. The annealing temperature and time must be carefully optimized. A typical starting point is 100°C for 10 minutes.[5] Insufficient annealing may not complete the desired surface reaction, while excessive annealing could lead to degradation of the perovskite film.

Issue 2: Poor film morphology (e.g., pinholes, cracks) after DEABr treatment.

  • Possible Cause 1: Solvent incompatibility.

    • Solution: The solvent used to dissolve DEABr (commonly isopropanol) should be orthogonal to the perovskite film, meaning it should not dissolve or damage the underlying perovskite layer. If you observe degradation of the perovskite film upon application of the DEABr solution, consider using a different solvent or reducing the exposure time.

  • Possible Cause 2: Residual stress in the film.

    • Solution: The formation of a new crystal phase on the surface can sometimes introduce stress. Ensure that the annealing and cooling steps are well-controlled to minimize stress-induced cracking. A slower cooling rate might be beneficial.

Issue 3: High variability between batches.

  • Possible Cause 1: Sensitivity to ambient conditions.

    • Solution: Perovskite processing is highly sensitive to humidity and oxygen.[6][7] The DEABr treatment step is no exception. It is crucial to perform the treatment in a controlled environment, such as a nitrogen-filled glovebox, to ensure reproducibility.

  • Possible Cause 2: Purity of DEABr and solvent.

    • Solution: Ensure the use of high-purity DEABr and anhydrous solvents. Impurities can introduce additional defects and lead to inconsistent results.

Experimental Protocols

Detailed Methodology for DEABr Surface Treatment

This protocol describes a typical post-treatment procedure for passivating a pre-formed 3D perovskite film.

  • Preparation of DEABr Solution:

    • Dissolve this compound (DEABr) in anhydrous isopropanol (B130326) (IPA) to the desired concentration. A common starting range is 2-5 mg/mL.

    • Ensure the DEABr is fully dissolved by vortexing or brief sonication.

    • Filter the solution through a 0.2 µm PTFE syringe filter before use.

  • DEABr Solution Deposition:

    • This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Place the substrate with the pre-formed 3D perovskite film on a spin coater.

    • Dispense a sufficient amount of the DEABr solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire perovskite film surface.

    • Spin-coat the solution onto the perovskite film. A typical two-step program is:

      • Step 1: 1000 rpm for 10 seconds.

      • Step 2: 4000 rpm for 30 seconds.

    • Note: These spin-coating parameters may need to be optimized for different substrate sizes and perovskite film thicknesses.

  • Annealing:

    • Immediately transfer the substrate onto a hotplate pre-heated to the desired annealing temperature.

    • A common annealing temperature is 100°C for 10 minutes.[5]

    • Note: The optimal annealing temperature and time should be determined experimentally.

  • Characterization:

    • After cooling to room temperature, the treated film is ready for the deposition of subsequent layers (e.g., hole transport layer) and characterization.

Data Presentation

Table 1: Representative Performance of Perovskite Solar Cells Before and After DEABr Treatment
ParameterBefore DEABr Treatment (Control)After DEABr Treatment
Power Conversion Efficiency (PCE)~14.37%~18.30%
Open-Circuit Voltage (Voc)~1.05 V~1.12 V
Short-Circuit Current (Jsc)~20.5 mA/cm2~21.5 mA/cm2
Fill Factor (FF)~0.67~0.76

Note: These values are representative and can vary based on the specific perovskite composition, device architecture, and processing conditions.[1]

Table 2: Impact of DEABr Treatment on Perovskite Film Properties
PropertyBefore DEABr Treatment (Control)After DEABr Treatment
Average Grain Size~200 - 400 nm~500 - 800 nm
Charge Carrier Lifetime~100 - 300 ns> 1 µs
Defect DensityHighReduced
Surface Roughness (RMS)~10 - 15 nm~5 - 10 nm
Moisture StabilityLowEnhanced

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment DEABr Treatment (Inert Atmosphere) cluster_fabrication Device Completion cluster_characterization Characterization prep_deabr Prepare DEABr in IPA Solution spin_coat Spin-Coat DEABr Solution on Perovskite prep_deabr->spin_coat prep_perovskite Fabricate 3D Perovskite Film prep_perovskite->spin_coat anneal Anneal at 100°C spin_coat->anneal deposit_htl Deposit Hole Transport Layer anneal->deposit_htl measure_lifetime Measure Charge Carrier Lifetime (TRPL) anneal->measure_lifetime deposit_electrode Deposit Metal Electrode deposit_htl->deposit_electrode measure_pce Measure Photovoltaic Performance (PCE, Voc, etc.) deposit_electrode->measure_pce

Caption: Experimental workflow for DEABr treatment of perovskite films.

Caption: Mechanism of charge carrier lifetime enhancement by DEABr treatment.

References

Diethylammonium Bromide (DEABr) for Perovskite Solar Cells: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing diethylammonium (B1227033) bromide (DEABr) to enhance perovskite solar cell (PSC) efficiency and stability.

Troubleshooting Guide

This section addresses common issues encountered during the incorporation of DEABr in perovskite solar cell fabrication.

Problem/Observation Potential Cause Suggested Solution
Low Power Conversion Efficiency (PCE) after DEABr treatment. Incorrect DEABr concentration, incomplete reaction with the 3D perovskite, or suboptimal annealing.Optimize the concentration of the DEABr solution used for treatment. Ensure uniform coverage and sufficient reaction time. Adjust the post-treatment annealing temperature and duration.
Poor film morphology (e.g., pinholes, non-uniform coverage). Inadequate substrate wettability or issues with the DEABr solution deposition.Ensure the substrate is clean and pre-treated to improve wettability. Experiment with different deposition techniques for the DEABr solution, such as spin-coating versus immersion, to achieve uniform coverage.[1]
Device instability under humidity. Incomplete formation of the protective 2D capping layer.Verify the formation of the 2D DA₂PbI₄₋ₓBrₓ capping layer using characterization techniques like XRD.[1] The presence of this layer is crucial for improved moisture resistance.[1]
Significant "light soaking" effect observed. Poor interfacial contact between the perovskite layer and the electron transport layer (e.g., TiO₂).The introduction of DEABr should lead to larger grain sizes, which promotes better interfacial contact and can eliminate the light soaking effect.[1] If the issue persists, further optimization of the DEABr treatment to maximize grain growth is recommended.
Low Short-Circuit Current (Jsc). Potential charge extraction barrier created by the 2D layer.While the 2D layer is beneficial for stability, a thick layer can impede charge extraction. Optimize the thickness of the 2D layer by adjusting the DEABr concentration or reaction time.
Variability in device performance across a batch. Non-uniform application of the DEABr treatment.Ensure consistent and reproducible deposition of the DEABr solution across all samples. Automated deposition methods may improve uniformity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of diethylammonium bromide (DEABr) in perovskite solar cells?

A1: DEABr is primarily used to form a 2D/3D hybrid perovskite structure.[1] It reacts with the 3D perovskite (e.g., MAPbI₃) to form a 2D perovskite capping layer (DA₂PbI₄₋ₓBrₓ) on the surface.[1] This serves multiple purposes:

  • Defect Passivation: The 2D layer passivates defects on the surface of the 3D perovskite film, reducing non-radiative recombination.[1]

  • Enhanced Stability: The hydrophobic nature of the diethylammonium cations in the 2D layer acts as a barrier against moisture, improving the environmental stability of the solar cell.[1]

  • Improved Crystallinity: DEABr treatment can induce the secondary growth of small perovskite crystals into larger ones, resulting in a film with higher crystallinity and fewer grain boundaries.[1]

Q2: How does DEABr treatment affect the performance of perovskite solar cells?

A2: By improving film quality and passivating defects, DEABr treatment has been shown to significantly enhance the power conversion efficiency (PCE) of perovskite solar cells. For instance, in one study, the PCE was increased from 14.37% to 18.30% after DEABr treatment.[1] This improvement is often accompanied by an increase in the open-circuit voltage (Voc) and fill factor (FF).

Q3: Can DEABr be added directly to the perovskite precursor solution?

A3: Yes, in addition to post-treatment of the perovskite film, DEABr can also be used as an additive in the precursor solution. Doping the precursor solution with DEABr can help to improve the film morphology and may be beneficial for increasing the short-circuit current (Jsc).

Q4: What are the typical characterization techniques to verify the effect of DEABr treatment?

A4: Several techniques can be used to confirm the successful incorporation and effect of DEABr:

  • X-ray Diffraction (XRD): To confirm the formation of the 2D perovskite phase and assess the crystallinity of the film. An increase in the peak intensity of the 3D perovskite and the appearance of a new peak at a low angle (around 7°) can indicate the formation of the 2D/3D structure.[1]

  • Scanning Electron Microscopy (SEM): To visualize the changes in film morphology, such as increased grain size.

  • Photoluminescence (PL) Spectroscopy: To study charge carrier dynamics. A change in PL intensity and lifetime can indicate defect passivation.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the film surface and confirm the presence of the 2D layer.[1]

Q5: What is the mechanism behind DEABr-induced grain growth?

A5: When used as an additive in the precursor solution, the alkyl chains of DEABr can restrain the initial growth of MAPbI₃ grains during spin-coating. Subsequently, during the annealing process, DEABr induces the merging of these smaller grains, leading to the formation of large, micrometer-scale grains.[2]

Quantitative Data Summary

The following tables summarize the quantitative impact of DEABr on perovskite solar cell performance as reported in the literature.

Table 1: Photovoltaic Performance Enhancement with DEABr Treatment

Device Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Reference
Control (MAPbI₃)---14.37[1]
DEABr-Treated---18.30[1]
DEABr-Doped--79.8119.58[2]

Note: Specific values for Voc, Jsc, and FF for the control and DEABr-treated devices were not provided in the abstract of the cited source.

Experimental Protocols

1. Protocol for Post-Treatment of Perovskite Films with DEABr

This protocol describes a general method for applying DEABr to a pre-formed 3D perovskite film (e.g., MAPbI₃).

  • Preparation of DEABr Solution:

    • Dissolve this compound (DEABr) in isopropanol (B130326) (IPA) to achieve the desired concentration (e.g., 2.5 mg/mL). The optimal concentration may need to be determined experimentally.

  • Perovskite Film Fabrication:

    • Fabricate the 3D perovskite film (e.g., MAPbI₃) on the desired substrate using a standard procedure (e.g., spin-coating a precursor solution of MAI and PbI₂ in DMF:DMSO).

    • Anneal the 3D perovskite film at a suitable temperature (e.g., 100 °C) for the required duration.

  • DEABr Treatment:

    • Allow the perovskite film to cool to room temperature.

    • Deposit the DEABr solution onto the surface of the perovskite film. This can be done via:

      • Spin-coating: Dispense a specific volume of the DEABr solution and spin at a set speed and duration.

      • Immersion: Immerse the perovskite film in the DEABr solution for a specific time.[1]

  • Post-Treatment Annealing:

    • Anneal the DEABr-treated film at a temperature typically similar to or slightly lower than the initial perovskite annealing temperature (e.g., 100 °C) for a short period (e.g., 5-10 minutes) to promote the reaction and formation of the 2D layer.

  • Device Completion:

    • Proceed with the deposition of the subsequent layers of the solar cell (e.g., hole transport layer, metal electrode).

2. Protocol for DEABr as an Additive in the Perovskite Precursor

This protocol outlines the incorporation of DEABr directly into the perovskite precursor solution.

  • Precursor Solution Preparation:

    • Prepare the standard 3D perovskite precursor solution (e.g., by dissolving equimolar amounts of MAI and PbI₂ in a solvent mixture like DMF:DMSO).

    • Prepare a stock solution of DEABr in the same solvent system.

  • Doping the Precursor:

    • Add a specific molar percentage of the DEABr stock solution to the 3D perovskite precursor solution. The optimal doping concentration needs to be determined experimentally.

  • Film Deposition:

    • Deposit the DEABr-doped precursor solution onto the substrate using a standard technique like spin-coating.

    • Employ an anti-solvent dripping step during the spin-coating process if required by the standard protocol.

  • Annealing:

    • Anneal the film at the optimized temperature and duration to promote crystallization.

  • Device Completion:

    • Complete the solar cell fabrication by depositing the remaining layers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_result Result DEABr_sol DEABr Solution (in IPA) Deposition DEABr Deposition (Spin-coating/Immersion) DEABr_sol->Deposition Perovskite_film 3D Perovskite Film (e.g., MAPbI3) Perovskite_film->Deposition Annealing Post-Treatment Annealing Deposition->Annealing Hybrid_film 2D/3D Hybrid Perovskite Film Annealing->Hybrid_film

Caption: Experimental workflow for post-treatment of perovskite films with DEABr.

defect_passivation_mechanism cluster_before Before DEABr Treatment cluster_after After DEABr Treatment cluster_outcome Device Performance Defective_surface 3D Perovskite Surface (with defects) Recombination Non-radiative Recombination Defective_surface->Recombination leads to DEABr DEABr Treatment Capping_layer 2D DEABr Capping Layer Passivated_surface Passivated 3D Perovskite Surface Capping_layer->Passivated_surface passivates Improved_stability Enhanced Stability Capping_layer->Improved_stability improves Reduced_recombination Reduced Non-radiative Recombination Passivated_surface->Reduced_recombination results in Improved_PCE Increased PCE Reduced_recombination->Improved_PCE DEABr->Capping_layer

Caption: Mechanism of defect passivation and stability enhancement by DEABr.

References

Troubleshooting pinholes in perovskite films with Diethylammonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Diethylammonium Bromide (DEABr) to reduce pinholes and improve the quality of perovskite films.

Troubleshooting Guide

Question: I've treated my perovskite film with this compound (DEABr), but I still observe a high density of pinholes. What are the common causes and solutions?

Answer:

Pinholes in DEABr-treated perovskite films can persist due to several factors related to the precursor solution, deposition process, and post-deposition treatment. Here is a step-by-step guide to diagnose and resolve the issue:

  • DEABr Concentration: The concentration of the DEABr solution is critical. An insufficient concentration may not be effective in promoting grain growth and forming a passivating layer, while an excessive concentration can lead to the formation of an overly thick 2D perovskite layer that hinders charge transport.

    • Recommendation: Start with an optimized concentration, for instance, reports have shown success with concentrations around 2.5 mg/mL in isopropanol (B130326) for post-treatment of MAPbI3 films.[1] It is advisable to systematically vary the concentration to find the optimal value for your specific perovskite composition and fabrication process.

  • Application Method: The method of applying the DEABr solution can affect the uniformity of the resulting film.

    • Recommendation: Spin-coating is a common and effective method. Ensure that the spin speed and duration are optimized to achieve a uniform coating without introducing new defects. An alternative is to immerse the 3D perovskite film in the DEABr solution.[1]

  • Annealing Parameters: The post-treatment annealing step is crucial for the secondary growth of perovskite grains and the formation of the 2D capping layer.

    • Recommendation: Review your annealing temperature and time. The thermal energy provided must be sufficient to drive the desired morphological changes. Typical annealing temperatures for organic-inorganic hybrid perovskites are below 150°C.

  • Quality of the Initial Perovskite Film: The initial quality of the 3D perovskite film before DEABr treatment plays a significant role. If the initial film has a very high density of large pinholes or is highly non-uniform, the DEABr treatment may not be sufficient to fully repair it.

    • Recommendation: Optimize the deposition of your primary perovskite layer to minimize initial defects before applying the DEABr treatment.

Question: After applying the DEABr treatment, my film appears hazy and the device performance has decreased. What could be the problem?

Answer:

A hazy appearance and a decrease in device performance after DEABr treatment often point to issues with the formation of the 2D perovskite layer or incomplete reaction.

  • Excessive DEABr: As mentioned, too high a concentration of DEABr can lead to the formation of a thick, insulating 2D perovskite layer on top of the 3D film. This can impede efficient charge extraction from the 3D perovskite to the charge transport layers, thereby reducing the short-circuit current (Jsc) and fill factor (FF).

  • Solvent Incompatibility: The solvent used for the DEABr solution (commonly isopropanol) might interact negatively with the underlying perovskite film if not applied correctly, potentially causing some dissolution or degradation of the 3D perovskite layer.

  • Incomplete Annealing: Insufficient annealing after the DEABr treatment may result in a poorly formed or non-crystalline 2D layer, which can act as a source of defects and recombination centers.

Solutions:

  • Optimize DEABr Concentration: Systematically reduce the concentration of your DEABr solution.

  • Adjust Spin-Coating Parameters: Increase the spin speed or reduce the deposition time to achieve a thinner 2D layer.

  • Verify Annealing Conditions: Ensure your annealing temperature and time are appropriate for the formation of a crystalline 2D/3D hybrid film.

Frequently Asked Questions (FAQs)

Question: How does this compound (DEABr) work to reduce pinholes in perovskite films?

Answer: DEABr treatment helps to reduce pinholes and improve film quality through two primary mechanisms:

  • Induced Secondary Growth: DEABr induces the secondary growth of small perovskite crystals into larger ones. This leads to the formation of a large-grain 3D perovskite film with fewer grain boundaries, which are common sites for pinhole formation.[1]

  • Formation of a 2D Capping Layer: DEABr reacts with the surface of the 3D perovskite film (e.g., MAPbI3) to form a 2D perovskite layer (DA2PbI4-xBrx).[1] This capping layer effectively passivates surface defects and covers any remaining pinholes, leading to a more uniform and stable film.[1]

Question: What are the main benefits of creating a 2D/3D hybrid perovskite film using DEABr?

Answer: The formation of a 2D/3D hybrid film structure offers several advantages for perovskite solar cells:

  • Enhanced Moisture Stability: The 2D capping layer is more resistant to moisture compared to the 3D perovskite, thus improving the overall environmental stability of the device.[1]

  • Reduced Defects and Improved Crystallinity: The treatment results in larger grains and a better-crystallized perovskite film with fewer defects.[1]

  • Improved Charge Carrier Dynamics: The 2D layer can act as an interface modification layer that promotes the dissociation of photogenerated carriers and facilitates hole extraction.[1]

  • Increased Power Conversion Efficiency (PCE): By reducing defects and improving charge extraction, DEABr treatment has been shown to significantly enhance the PCE of perovskite solar cells.[1]

Question: Should DEABr be added directly to the perovskite precursor solution or used as a post-treatment?

Answer: The existing literature primarily focuses on using DEABr as a post-treatment for pre-deposited 3D perovskite films.[1] This method allows for the targeted formation of a 2D capping layer on the surface of the 3D film. While incorporating DEABr directly into the precursor solution is a possibility, it may lead to changes in the bulk crystallization dynamics and could be more challenging to control the formation of the desired 2D/3D structure.

Data Summary

The following tables summarize the impact of this compound (DEABr) treatment on the morphological properties of perovskite films and the performance of corresponding solar cell devices, based on reported findings.

Table 1: Effect of DEABr Treatment on Perovskite Film Properties

PropertyControl Film (e.g., MAPbI3)DEABr-Treated FilmCitation
Grain Size Smaller, distinct grainsLarger, more coalesced grains[1]
Crystallinity StandardEnhanced[1]
Surface Morphology Presence of pinholes and grain boundariesSmoother surface with reduced pinholes[1]
Composition 3D Perovskite2D/3D Hybrid Perovskite[1]

Table 2: Impact of DEABr Treatment on Perovskite Solar Cell Performance

ParameterControl DeviceDEABr-Treated DeviceCitation
Power Conversion Efficiency (PCE) 14.37%18.30%[1]
Open-Circuit Voltage (Voc) Data not specifiedData not specified
Short-Circuit Current (Jsc) Data not specifiedData not specified
Fill Factor (FF) Data not specifiedData not specified
Light Stability StandardEnhanced[1]
Moisture Stability StandardImproved[1]

Experimental Protocols

Detailed Methodology for DEABr Post-Treatment of MAPbI3 Perovskite Films

This protocol describes a typical procedure for treating a methylammonium (B1206745) lead iodide (MAPbI3) perovskite film with a this compound (DEABr) solution to create a pinhole-free 2D/3D hybrid film.

1. Substrate Preparation:

  • Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates with a nitrogen gun.
  • Treat the substrates with UV-Ozone for 15-20 minutes to remove organic residues and improve the wettability.

2. Deposition of Electron Transport Layer (ETL):

  • Deposit a compact TiO2 layer onto the cleaned FTO substrates, for example, by spin-coating a titanium dioxide precursor solution followed by sintering at an appropriate temperature (e.g., 500°C).

3. Deposition of 3D Perovskite Film (MAPbI3):

  • Prepare a MAPbI3 precursor solution by dissolving the precursors (e.g., MAI and PbI2) in a suitable solvent like DMF or a mixture of DMF and DMSO.
  • Spin-coat the MAPbI3 precursor solution onto the ETL-coated substrates in an inert atmosphere (e.g., a nitrogen-filled glovebox).
  • Use an anti-solvent dripping step (e.g., with chlorobenzene (B131634) or toluene) during the spin-coating process to promote the formation of a uniform film.
  • Anneal the film on a hotplate at a temperature typically around 100-150°C to form the crystalline MAPbI3 perovskite phase.

4. DEABr Post-Treatment:

  • Prepare a DEABr solution by dissolving this compound in isopropanol (IPA). A typical concentration to start with is 2.5 mg/mL.[1]
  • Allow the MAPbI3 film to cool down to room temperature.
  • Spin-coat the DEABr solution onto the MAPbI3 film. Use a moderate spin speed (e.g., 4000 rpm) for a short duration (e.g., 20-30 seconds).
  • Anneal the DEABr-treated film on a hotplate. The annealing temperature and time should be optimized, but a starting point could be similar to the initial perovskite annealing temperature (e.g., 100-150°C) for a few minutes.

5. Deposition of Hole Transport Layer (HTL) and Metal Electrode:

  • Deposit a hole-transporting material (e.g., Spiro-OMeTAD) solution onto the 2D/3D perovskite film via spin-coating.
  • Finally, thermally evaporate a metal back contact (e.g., gold or silver) to complete the device fabrication.

Visualizations

experimental_workflow cluster_prep Substrate & ETL Preparation cluster_perovskite Perovskite Film Formation cluster_treatment DEABr Post-Treatment cluster_device Device Completion sub_clean Substrate Cleaning (FTO Glass) etl_dep ETL Deposition (e.g., c-TiO2) sub_clean->etl_dep perov_3d 3D Perovskite Deposition (e.g., MAPbI3 Spin-Coating) etl_dep->perov_3d anneal_1 Initial Annealing (~100-150°C) perov_3d->anneal_1 deabr_coat DEABr Solution Spin-Coating anneal_1->deabr_coat anneal_2 Secondary Annealing (~100-150°C) deabr_coat->anneal_2 htl_dep HTL Deposition (e.g., Spiro-OMeTAD) anneal_2->htl_dep electrode Metal Electrode Evaporation (Au/Ag) htl_dep->electrode

Caption: Experimental workflow for fabricating a 2D/3D hybrid perovskite solar cell using DEABr post-treatment.

mechanism_pinhole_reduction cluster_before Before Treatment cluster_after After DEABr Treatment & Annealing before Initial 3D Perovskite Film - Small Grains - High Density of Pinholes - Numerous Grain Boundaries process DEABr Post-Treatment + Secondary Annealing before->process after 2D/3D Hybrid Perovskite Film - Large, Coalesced Grains - Pinholes are Filled/Covered - Reduced Grain Boundaries - 2D Perovskite Capping Layer process->after

Caption: Mechanism of pinhole reduction and film morphology improvement by DEABr treatment.

References

Technical Support Center: Long-Term Stability of Perovskite Devices Incorporating Diethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perovskite devices incorporating Diethylammonium bromide (DEABr).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DEABr) in perovskite solar cells?

A1: this compound (DEABr) is primarily used as a post-treatment agent for 3D perovskite films, such as methylammonium (B1206745) lead iodide (MAPbI₃). Its main functions are to induce the secondary growth of small perovskite crystals into larger ones and to form a 2D perovksite capping layer (DA₂PbI₄₋ₓBrₓ) on the surface of the 3D perovskite.[1] This 2D layer provides a protective barrier against moisture and passivates surface defects, leading to enhanced device stability and performance.

Q2: What are the expected benefits of incorporating DEABr into my perovskite device?

A2: The incorporation of DEABr through post-treatment can lead to several improvements in your perovskite device, including:

  • Enhanced Moisture Stability: The hydrophobic 2D capping layer acts as a barrier against humidity, a major cause of perovskite degradation.[1]

  • Improved Power Conversion Efficiency (PCE): By passivating defects and improving charge extraction, DEABr treatment can lead to a significant increase in PCE.[1]

  • Increased Grain Size: DEABr promotes the growth of larger perovskite grains, which can reduce grain boundary defects and improve charge transport.

  • Reduced Hysteresis: The passivation of mobile ion defects can lead to a reduction in the J-V curve hysteresis commonly observed in perovskite solar cells.

  • Enhanced Light Stability: The formation of a more stable 2D/3D hybrid film can improve the device's resilience to light-induced degradation.[1]

Q3: What are the common types of defects in perovskite films that DEABr can help passivate?

A3: Perovskite films can have various defects that act as recombination centers, hindering device performance. These include:

  • Point Defects: Vacancies (e.g., halide or methylammonium vacancies), interstitials, and anti-site substitutions.[2][3]

  • Dimensional Defects: Grain boundaries and surfaces with dangling bonds.[2][3]

  • 3D Defects: Pinholes and agglomerates.[2][3]

DEABr treatment primarily addresses surface and grain boundary defects by forming a passivating 2D capping layer.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Power Conversion Efficiency (PCE) after DEABr treatment - Suboptimal DEABr concentration.- Incomplete formation of the 2D capping layer.- Inadequate annealing temperature or time.- Optimize the DEABr concentration in the post-treatment solution (typically in the range of 1-10 mg/mL).- Ensure uniform coverage of the perovskite film during the spin-coating of the DEABr solution.- Optimize the annealing temperature (typically 100-150°C) and time (typically 1-10 minutes) after DEABr treatment.[4][5]
Poor film morphology (e.g., pinholes, cracks, non-uniform coverage) - Incompatible solvent for DEABr.- Inappropriate spin-coating parameters.- Poor quality of the underlying 3D perovskite film.- Use a suitable solvent for DEABr, such as isopropanol.- Adjust spin-coating speed and time to achieve a uniform and continuous film.- Ensure the underlying 3D perovskite film is of high quality with good morphology before applying the DEABr treatment.
"S-shaped" J-V curve - Poor energy level alignment between the perovskite and the charge transport layer.- Presence of an energy barrier at the interface.[6]- The DEABr treatment is intended to improve this interface. Verify the formation of the 2D layer through characterization techniques like XRD or GIWAXS.- Ensure the work function of the adjacent charge transport layer is compatible with the DEABr-treated perovskite surface.
High J-V curve hysteresis - Presence of mobile ion defects that are not fully passivated.[6]- Optimize the DEABr treatment parameters (concentration, annealing) to ensure effective passivation of surface and grain boundary defects.- Characterize the defect density before and after treatment using techniques like space-charge limited current (SCLC) measurements.
Rapid device degradation under humidity - Incomplete or non-uniform 2D capping layer.- Insufficient hydrophobicity of the capping layer.- Increase the DEABr concentration or adjust the spin-coating parameters to ensure a dense and uniform 2D layer.- Verify the formation and quality of the 2D layer using techniques like contact angle measurements to assess hydrophobicity.
Device shorts - Pinholes in the perovskite or capping layer.- Rough surface morphology leading to contact between the electrode and the perovskite.- Optimize the deposition of both the 3D perovskite and the DEABr capping layer to minimize pinholes.- Characterize the film morphology using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

Data Presentation

Table 1: Performance of MAPbI₃ Perovskite Solar Cells With and Without DEABr Post-Treatment

Parameter Control Device (MAPbI₃) DEABr-Treated Device (2D/3D) Reference
Power Conversion Efficiency (PCE) 14.37%18.30%[1]
Open-Circuit Voltage (Voc) 1.02 V1.06 V[1]
Short-Circuit Current Density (Jsc) 21.5 mA/cm²22.8 mA/cm²[1]
Fill Factor (FF) 0.650.76[1]

Table 2: Stability of MAPbI₃ Perovskite Solar Cells With and Without DEABr Post-Treatment

Condition Control Device (MAPbI₃) DEABr-Treated Device (2D/3D) Reference
Moisture Stability (relative humidity ~50%, 200h) Significant PCE degradationMaintained over 80% of initial PCE[1]
Light Soaking Stability (AM 1.5G, 100h) ~20% decrease in PCE~5% decrease in PCE[1]

Experimental Protocols

1. Protocol for DEABr Post-Treatment of MAPbI₃ Perovskite Film

This protocol describes a typical post-treatment procedure for forming a 2D/3D hybrid perovskite structure.

  • Materials:

    • This compound (DEABr)

    • Isopropanol (IPA), anhydrous

    • Substrate with a pre-deposited MAPbI₃ film

  • Procedure:

    • Solution Preparation: Prepare a solution of DEABr in IPA. A typical concentration range is 1 to 10 mg/mL. The optimal concentration should be determined experimentally.

    • Spin-Coating:

      • Place the substrate with the MAPbI₃ film on a spin coater.

      • Dispense a sufficient amount of the DEABr solution to cover the entire film surface.

      • Spin-coat the solution at a speed of 3000-5000 rpm for 30-60 seconds.

    • Annealing:

      • Transfer the substrate to a hotplate preheated to 100-150°C.

      • Anneal the film for 1-10 minutes. The optimal temperature and time need to be determined for the specific perovskite composition and device architecture.

    • Cooling: Allow the substrate to cool down to room temperature before proceeding with the deposition of subsequent layers.

2. Key Characterization Techniques

  • X-ray Diffraction (XRD): To confirm the formation of the 2D perovskite phase, which typically exhibits a characteristic diffraction peak at a low angle (around 5-10° 2θ).

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the perovskite film, including grain size and the presence of a capping layer.

  • UV-Vis Spectroscopy: To determine the optical absorption properties of the film and confirm the bandgap of the 3D and 2D perovskite components.

  • Photoluminescence (PL) Spectroscopy: To assess the passivation of defects. An increase in PL intensity and lifetime after DEABr treatment indicates reduced non-radiative recombination.

  • J-V Characteristic Measurement: To evaluate the photovoltaic performance of the fabricated solar cell.

  • Contact Angle Measurement: To assess the hydrophobicity of the film surface, which is an indicator of moisture resistance.

Mandatory Visualization

experimental_workflow Experimental Workflow for DEABr Treatment cluster_prep Preparation cluster_treatment Post-Treatment cluster_characterization Characterization & Fabrication prep_3d Deposit 3D Perovskite Film (e.g., MAPbI3) spin_coat Spin-Coat DEABr Solution on 3D Perovskite Film prep_3d->spin_coat prep_deabr Prepare DEABr Solution (in Isopropanol) prep_deabr->spin_coat anneal Anneal the Film (100-150°C) spin_coat->anneal characterize Film Characterization (XRD, SEM, PL) anneal->characterize fabricate Complete Device Fabrication (HTL, Electrode) characterize->fabricate logical_relationship Logical Relationships of DEABr Incorporation cluster_effects Direct Effects cluster_outcomes Resulting Device Improvements deabr This compound (DEABr) Treatment grains Increased Grain Size deabr->grains capping Formation of 2D Capping Layer deabr->capping passivation Defect Passivation deabr->passivation performance Improved Photovoltaic Performance (Higher PCE) grains->performance stability Enhanced Long-Term Stability (Moisture & Light) capping->stability passivation->stability passivation->performance

References

Technical Support Center: Annealing Temperature Optimization for Diethylammonium Bromide (DEABr) Treated Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diethylammonium bromide (DEABr) treated perovskite films. The information is designed to address specific issues that may be encountered during the critical annealing step of film fabrication.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of annealing in the fabrication of DEABr-treated perovskite films?

A1: Annealing is a critical thermal treatment step that serves multiple purposes in the formation of high-quality perovskite films. For DEABr-treated films, annealing is essential for:

  • Crystallization: It provides the thermal energy required to drive the crystallization of the 3D perovskite layer and the formation of the 2D DEABr-based capping layer.

  • Solvent Removal: It facilitates the evaporation of residual solvents from the precursor solution.

  • Morphology Control: The annealing temperature and duration significantly influence the grain size, uniformity, and surface coverage of the perovskite film.

  • Defect Passivation: Proper annealing can help in reducing defect states at the grain boundaries and interfaces, which is crucial for high-performance devices.

Q2: What is a typical annealing temperature range for DEABr-treated perovskite films?

A2: While the optimal annealing temperature can vary depending on the specific perovskite composition and substrate, a common starting point for organic-inorganic hybrid perovskites is in the range of 100°C to 150°C. Due to the presence of organic cations, temperatures exceeding 150°C for extended periods can risk thermal decomposition of the perovskite film.[1] For DEABr-treated films, it is crucial to carefully optimize this parameter to ensure the proper formation of both the 3D and 2D perovskite phases.

Q3: How does the annealing temperature affect the 2D/3D structure of DEABr-treated films?

A3: The annealing temperature plays a pivotal role in the formation of the desired hierarchical 2D/3D perovskite structure.

  • Too low of a temperature may result in incomplete crystallization and the presence of residual solvents, leading to a poorly defined 2D capping layer and a high density of defects in the 3D bulk.

  • An optimal temperature will promote the formation of a well-defined, thin 2D capping layer on top of a highly crystalline 3D perovskite film with large grains.

  • Too high of a temperature can lead to the degradation of the organic DEABr cation and the 3D perovskite itself, potentially causing the loss of the 2D layer and the formation of lead iodide (PbI₂) impurities.[2]

Q4: Can the annealing atmosphere affect the film quality?

A4: Yes, the annealing atmosphere is a critical parameter. Annealing is typically performed in an inert atmosphere, such as a nitrogen-filled glovebox, to prevent degradation of the perovskite film from moisture and oxygen. However, some protocols suggest that a controlled amount of humidity during annealing can sometimes be beneficial for improving crystal quality, though this requires careful optimization to avoid film degradation.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Film Coverage / Pinholes - Incomplete solvent removal due to low annealing temperature or short duration.- Sub-optimal spin-coating parameters.- Increase annealing temperature in small increments (e.g., 10°C).- Increase annealing time.- Optimize spin-coating speed and duration.
Yellowish Film Appearance - Thermal decomposition of the perovskite film into PbI₂ due to excessive annealing temperature or time.[2]- Decrease annealing temperature.- Reduce annealing time.- Characterize the film using XRD to confirm the presence of PbI₂ peaks.
Low Power Conversion Efficiency (PCE) - High density of defect states.- Poor crystallinity.- Non-optimal 2D/3D structure.- Systematically vary the annealing temperature (e.g., from 100°C to 150°C) and measure device performance to find the optimal point.- Characterize film morphology (SEM) and crystallinity (XRD) at different annealing temperatures.
Poor Device Stability - Incomplete formation or degradation of the protective 2D DEABr capping layer.- Presence of pinholes or defects.- Optimize the annealing temperature to ensure the formation of a robust 2D layer.- Ensure a controlled, inert annealing atmosphere.
Inconsistent Results - Fluctuations in annealing temperature or ramp rate.- Variations in the annealing atmosphere (e.g., humidity levels).- Calibrate the hotplate to ensure accurate temperature control.- Use a consistent annealing protocol with a defined temperature ramp rate.- Strictly control the glovebox environment.

Experimental Protocols

Protocol 1: this compound (DEABr) Treatment and Annealing

This protocol outlines a general procedure for the post-treatment of a 3D perovskite film with DEABr followed by thermal annealing.

  • 3D Perovskite Film Fabrication:

    • Prepare a 3D perovskite precursor solution (e.g., MAPbI₃ or FAPbI₃-based) in a suitable solvent like DMF or a mixture of DMF and DMSO.

    • Spin-coat the precursor solution onto a cleaned and prepared substrate (e.g., FTO/c-TiO₂).

    • Perform an initial, brief annealing step (e.g., 60-70°C for 1-2 minutes) to remove the bulk of the solvent.

  • DEABr Solution Preparation:

  • DEABr Treatment:

    • While the 3D perovskite film is still on the spin-coater, dispense a specific volume of the DEABr solution to cover the film surface.

    • Spin-coat the DEABr solution at a moderate speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

  • Final Annealing:

    • Immediately transfer the DEABr-treated film to a pre-heated hotplate inside an inert atmosphere glovebox.

    • Anneal the film at the optimized temperature (e.g., 100°C - 140°C) for a specific duration (e.g., 10-20 minutes).

    • Allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.

Data Presentation

The following table summarizes the effect of annealing temperature on the performance of a generic perovskite solar cell, illustrating the importance of temperature optimization. Note that the optimal values for DEABr-treated films will need to be determined experimentally.

Annealing Temperature (°C)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)Reference
600.4290.95832.98-[4]
800.7819.64736.172.78[4]
1000.81712.63755.65.68[4][5]
1350.8820.665.912.0[6]

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_treat DEABr Treatment cluster_anneal Final Annealing cluster_char Characterization A Prepare 3D Perovskite Precursor B Spin-Coat 3D Perovskite Film A->B C Initial Low-Temp Anneal B->C E Spin-Coat DEABr Solution C->E D Prepare DEABr Solution D->E F High-Temperature Annealing (Optimization Step) E->F G Device Fabrication F->G H Performance Testing G->H

Caption: Experimental workflow for DEABr treated film fabrication.

Troubleshooting_Logic Start Film Quality Issue Pinhole Pinholes / Poor Coverage? Start->Pinhole Yellow Yellow Film? Pinhole->Yellow No IncreaseTemp Increase Annealing Temp/Time Pinhole->IncreaseTemp Yes LowPCE Low PCE? Yellow->LowPCE No DecreaseTemp Decrease Annealing Temp/Time Yellow->DecreaseTemp Yes OptimizeTemp Systematic Temp Optimization LowPCE->OptimizeTemp Yes CheckAtmosphere Control Annealing Atmosphere LowPCE->CheckAtmosphere Also Consider OptimizeTemp->CheckAtmosphere

Caption: Troubleshooting logic for annealing DEABr treated films.

References

Technical Support Center: Diethylammonium Bromide (DEABr) Additive for Suppression of Non-Radiative Recombination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethylammonium (B1227033) Bromide (DEABr) to suppress non-radiative recombination in perovskite-based optoelectronic devices.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Diethylammonium Bromide (DEABr) as an additive in perovskite solar cells?

A1: this compound (DEABr) is primarily used as an additive to passivate defects within the perovskite film and at its interfaces. This passivation reduces non-radiative recombination of charge carriers, a major source of energy loss in perovskite solar cells. By minimizing these losses, DEABr can significantly improve the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of the device.

Q2: How does DEABr treatment improve the morphology and stability of the perovskite film?

A2: DEABr treatment can induce the secondary growth of small perovskite crystals into larger ones, resulting in a film with larger grains and fewer grain boundaries, which are known to be defect-rich regions.[1] Additionally, DEABr can form a 2D perovskite capping layer (DA2PbI4-xBrx) on top of the 3D perovskite film.[1] This 2D layer can enhance the moisture and light stability of the underlying 3D perovskite.[1]

Q3: Can DEABr be incorporated directly into the perovskite precursor solution?

A3: Yes, DEABr can be added directly to the perovskite precursor solution. This method can be beneficial for improving the film morphology and increasing the short-circuit current of the devices. However, it is crucial to optimize the concentration of DEABr to avoid issues with non-stoichiometric ratios and potential volatilization during crystal growth, which could negatively impact the uniformity and smoothness of the film.[1]

Q4: What are the expected effects of DEABr on the photoluminescence (PL) properties of the perovskite film?

A4: Successful DEABr treatment should lead to an increase in the photoluminescence (PL) intensity and a prolonged carrier lifetime.[1] This is a direct indication of reduced non-radiative recombination, as more charge carriers are recombining radiatively to emit photons. Transient PL spectra can be used to confirm the promotion of photogenerated carrier dissociation and extraction.[1]

Troubleshooting Guide

Issue 1: Low Power Conversion Efficiency (PCE) after DEABr treatment.

  • Possible Cause 1: Suboptimal DEABr Concentration.

    • Solution: The concentration of DEABr is critical. Too low a concentration may not effectively passivate defects, while too high a concentration can introduce other defects or negatively affect the perovskite crystal structure. It is recommended to perform a concentration-dependent study to find the optimal amount for your specific perovskite composition and fabrication process.

  • Possible Cause 2: Incomplete reaction or poor film formation.

    • Solution: Ensure proper mixing of the DEABr solution and uniform application during post-treatment. If adding to the precursor, ensure complete dissolution. The annealing step (temperature and time) after DEABr application is also crucial for the formation of the desired 2D/3D hybrid structure and should be optimized.

  • Possible Cause 3: Mismatch with other device layers.

    • Solution: The formation of a 2D capping layer can alter the energy level alignment at the interface with the charge transport layer (e.g., hole transport layer). This may impede efficient charge extraction. It is important to characterize the energy levels of the DEABr-treated perovskite film and ensure they are well-aligned with the adjacent layers.

Issue 2: Poor device stability despite using DEABr.

  • Possible Cause 1: Incomplete or non-uniform 2D capping layer.

    • Solution: The protective 2D layer must be uniform and complete to effectively enhance stability.[1] Optimize the DEABr treatment process (e.g., spin-coating speed, concentration, annealing) to ensure the formation of a high-quality capping layer. Techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) can be used to verify the surface morphology.

  • Possible Cause 2: Degradation of the DEABr molecule itself.

    • Solution: While DEABr enhances the stability of the perovskite, the organic diethylammonium cation itself can be susceptible to degradation under prolonged stress (e.g., heat, UV light). Consider encapsulating the final device to provide an additional barrier against environmental factors.

  • Possible Cause 3: Pre-existing issues with the underlying 3D perovskite film.

    • Solution: DEABr can passivate defects, but it cannot fix a fundamentally poor-quality 3D perovskite film. Ensure that the initial perovskite deposition process is well-controlled and results in a film with good crystallinity and low intrinsic defect density before applying the DEABr treatment.

Data Presentation

Table 1: Impact of DEABr Treatment on Perovskite Solar Cell Performance

Treatment ConditionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Ref.
Control (without DEABr)14.37Not SpecifiedNot SpecifiedNot Specified[1]
With DEABr Treatment18.30Not SpecifiedNot SpecifiedNot Specified[1]
Control (EABr study)20.41Not SpecifiedNot SpecifiedNot Specified[2]
With EABr Treatment21.061.20Not SpecifiedNot Specified[2]

Note: EABr (Ethylammonium Bromide) is a similar ammonium (B1175870) salt additive, and its data is included for comparative purposes.

Table 2: Effect of DEABr on Carrier Dynamics

ParameterControl DeviceDEABr Treated DeviceRef.
Carrier-Extraction Lifetime1.29 µs0.88 µs[1]
Trap-Filled Limit Voltage (VTFL)0.44 V0.31 V[1]

Experimental Protocols

1. Post-Treatment of Perovskite Film with DEABr

This protocol describes the application of a DEABr solution to a pre-deposited 3D perovskite film.

  • Preparation of DEABr Solution:

    • Dissolve this compound (DEABr) in a suitable solvent, such as isopropanol (B130326) (IPA), at a predetermined optimal concentration (e.g., starting with a range of 1-5 mg/mL).

  • Perovskite Film Deposition:

    • Deposit the 3D perovskite film (e.g., MAPbI3) onto the substrate using a standard procedure (e.g., spin-coating a precursor solution followed by annealing).

  • DEABr Application:

    • After the 3D perovskite film has been formed and cooled to room temperature, deposit the DEABr solution onto the surface of the perovskite film. This can be done via spin-coating or immersion.[1]

    • Spin-Coating: Dispense a specific volume of the DEABr solution onto the center of the perovskite film and spin at a set speed for a defined duration.

    • Immersion: Immerse the perovskite-coated substrate in the DEABr solution for a specific time.[1]

  • Annealing:

    • Anneal the DEABr-treated film at a moderate temperature (e.g., 100°C) for a short period (e.g., 5-10 minutes) to promote the formation of the 2D capping layer and remove any residual solvent.

  • Characterization:

    • Characterize the resulting 2D/3D hybrid perovskite film using techniques such as XRD, SEM, AFM, and PL spectroscopy to confirm the desired morphological and photophysical changes.

2. Incorporation of DEABr into the Perovskite Precursor Solution

This protocol involves adding DEABr directly to the perovskite precursor solution before film deposition.

  • Precursor Solution Preparation:

    • Prepare the standard 3D perovskite precursor solution (e.g., by dissolving lead iodide and methylammonium (B1206745) iodide in a solvent like DMF or DMSO).

  • DEABr Addition:

    • Add the desired amount of solid DEABr directly to the precursor solution. The molar ratio of DEABr to the lead halide precursor needs to be carefully optimized.

    • Ensure the DEABr is completely dissolved in the precursor solution, which may require gentle heating or extended stirring.

  • Film Deposition:

    • Deposit the DEABr-containing precursor solution onto the substrate using a standard spin-coating and anti-solvent quenching method.

  • Annealing:

    • Anneal the film at the optimal temperature and duration for the specific perovskite composition to promote crystallization.

  • Characterization:

    • Analyze the resulting perovskite film for changes in crystallinity, morphology, and optoelectronic properties.

Visualizations

experimental_workflow cluster_post_treatment Post-Treatment Method cluster_precursor_additive Precursor Additive Method p1 Prepare DEABr Solution p3 Apply DEABr Solution (Spin-coat or Immerse) p1->p3 p2 Deposit 3D Perovskite Film p2->p3 p4 Anneal p3->p4 p5 Characterize Film p4->p5 a1 Prepare Perovskite Precursor with DEABr a2 Deposit Perovskite Film a1->a2 a3 Anneal a2->a3 a4 Characterize Film a3->a4

Caption: Experimental workflows for incorporating DEABr.

signaling_pathway DEABr DEABr Additive Passivation Defect Passivation DEABr->Passivation TwoD_Layer Formation of 2D Capping Layer DEABr->TwoD_Layer Defects Surface & Grain Boundary Defects NonRad_Recomb Non-Radiative Recombination Defects->NonRad_Recomb Causes Passivation->Defects Reduces Passivation->NonRad_Recomb Suppresses Charge_Extraction Enhanced Charge Extraction Passivation->Charge_Extraction Stability Improved Moisture & Light Stability TwoD_Layer->Stability PCE Increased PCE & Voc NonRad_Recomb->PCE Increases Charge_Extraction->PCE Stability->PCE

Caption: Mechanism of DEABr in reducing non-radiative recombination.

References

Validation & Comparative

Unveiling the Impact of Diethylammonium Bromide on Perovskite Crystal Structure: An X-ray Diffraction Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural changes in perovskite materials upon treatment with additives is paramount for advancing optoelectronic applications. This guide provides a comparative analysis of pristine and Diethylammonium bromide (DEABr) treated perovskite films, focusing on insights gleaned from X-ray Diffraction (XRD) analysis.

Treatment of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films with this compound (DEABr) has emerged as a promising strategy to enhance their stability and optoelectronic properties. XRD analysis reveals significant changes in the crystalline structure of the perovskite films upon DEABr treatment, primarily indicating an improvement in crystallinity.

A key study in this area, conducted by Yue et al. (2020), demonstrated that post-treatment of MAPbI₃ films with a solution of DEABr in isopropanol (B130326) leads to a notable increase in the intensity of the characteristic perovskite diffraction peaks. This suggests that the DEABr treatment facilitates the growth of larger, more ordered crystalline grains within the film.

Comparative XRD Data Analysis

The following table summarizes the typical changes observed in the XRD patterns of MAPbI₃ perovskite films before and after treatment with DEABr. The data is based on the findings from Yue et al. (2020) and general trends observed in perovskite research. The primary diffraction peaks for the tetragonal phase of MAPbI₃, (110) and (220), are considered for this comparison.

ParameterPristine MAPbI₃ PerovskiteDEABr-Treated MAPbI₃ PerovskiteInterpretation
(110) Peak Position (2θ) ~14.1°~14.1°Minimal to no shift, indicating the fundamental crystal lattice is preserved.
(220) Peak Position (2θ) ~28.4°~28.4°Minimal to no shift, consistent with the (110) peak observation.
(110) Peak Intensity LowerHigherSignificant increase suggests enhanced crystallinity and preferred orientation.[1]
(220) Peak Intensity LowerHigherCorroborates the finding of improved overall crystal quality.[1]
FWHM of (110) Peak WiderNarrowerA narrower peak indicates larger crystallite size and reduced lattice strain.
Crystallite Size SmallerLargerCalculated from FWHM, larger size implies fewer grain boundaries.
Lattice Strain HigherLowerReduced strain points to a more ordered and stable crystal structure.

Note: The values for FWHM, Crystallite Size, and Lattice Strain are qualitative descriptions based on the observed changes in peak intensity and sharpness from the cited research. Precise quantitative values would require access to the raw diffraction data.

Experimental Protocols

A detailed methodology for the preparation and XRD analysis of DEABr-treated perovskite films is crucial for reproducible research. The following protocol is a generalized procedure based on the work of Yue et al. (2020) and standard practices in the field.

Perovskite Film Fabrication (Pristine)
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.

  • Electron Transport Layer Deposition: A compact TiO₂ layer is deposited onto the FTO substrates by spin-coating a solution of titanium diisopropoxide bis(acetylacetonate) in isopropanol and annealing at 500°C for 30 minutes.

  • Perovskite Precursor Solution: A precursor solution of MAPbI₃ is prepared by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • Perovskite Film Deposition: The MAPbI₃ precursor solution is spin-coated onto the TiO₂/FTO substrates. An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce rapid crystallization. The films are then annealed at a specific temperature (e.g., 100°C) for a set duration (e.g., 10 minutes) to form the pristine perovskite film.

This compound (DEABr) Post-Treatment
  • DEABr Solution Preparation: A solution of this compound (DEABr) is prepared by dissolving it in isopropanol at a specific concentration (e.g., 10 mg/mL).

  • Post-Treatment Application: The prepared DEABr solution is spin-coated onto the cooled, pristine MAPbI₃ perovskite film.

  • Annealing: The DEABr-treated film is then annealed at a specific temperature (e.g., 100°C) for a short duration (e.g., 5 minutes) to facilitate the interaction between the DEABr and the perovskite surface.

X-ray Diffraction (XRD) Analysis
  • Instrumentation: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used for analysis.

  • Scan Parameters: The XRD patterns are typically recorded in the 2θ range of 10° to 60° with a step size of 0.02° and a specific scan speed.

  • Data Analysis: The obtained diffraction patterns are analyzed to determine the peak positions, intensities, and full width at half maximum (FWHM). The crystallite size can be estimated using the Scherrer equation, and lattice strain can be analyzed using Williamson-Hall plots.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for preparing and analyzing the perovskite films, and the logical relationship between the DEABr treatment and the resulting structural changes.

experimental_workflow cluster_pristine Pristine Perovskite Film Fabrication cluster_treatment DEABr Post-Treatment cluster_analysis Characterization P0 Substrate Cleaning P1 ETL Deposition P0->P1 P2 Perovskite Precursor Solution P1->P2 P3 Spin-Coating & Annealing P2->P3 T1 Spin-Coating DEABr P3->T1 A0 XRD Analysis P3->A0 Pristine Sample T0 DEABr Solution Preparation T0->T1 T2 Annealing T1->T2 T2->A0

Fig. 1: Experimental workflow for perovskite film preparation and analysis.

logical_relationship Treatment DEABr Post-Treatment Intermediate Interaction at Perovskite Surface Treatment->Intermediate Outcome1 Improved Crystallinity Intermediate->Outcome1 Outcome2 Larger Grain Size Intermediate->Outcome2 Outcome3 Reduced Lattice Strain Intermediate->Outcome3 XRD XRD Observation: - Increased Peak Intensity - Narrower FWHM Outcome1->XRD Outcome2->XRD Outcome3->XRD

References

The Impact of Diethylammonium Bromide on Perovskite Photoluminescence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of various organic cations into metal halide perovskites has emerged as a important strategy for tuning their optoelectronic properties and enhancing their stability. Among these, diethylammonium (B1227033) bromide (DEABr) has garnered attention for its role in forming 2D/3D hybrid perovskite structures, which can significantly influence the material's photoluminescence (PL) characteristics. This guide provides a comparative analysis of the photoluminescence spectroscopy of perovskites incorporating DEABr, contrasted with conventional perovskite formulations.

Data Presentation: A Comparative Look at Photoluminescence Properties

The introduction of DEABr into perovskite films, typically through a post-treatment of a 3D perovskite like methylammonium (B1206745) lead iodide (MAPbI₃), leads to the formation of a 2D capping layer of (DEA)₂PbI₄ on top of the 3D perovskite. This hybrid structure exhibits notable changes in its photoluminescence properties compared to the pristine 3D perovskite.

Photoluminescence MetricPristine MAPbI₃ PerovskiteDEABr-Treated MAPbI₃ (2D/3D Hybrid)Other Organic Cation Additives (General Trends)
PL Peak Position Centered around 780 nmOften shows a slight blue shift in the main 3D peak and may exhibit additional peaks at shorter wavelengths corresponding to the 2D phase.Can cause blue or red shifts depending on the cation's size and its effect on the perovskite lattice.[1]
PL Intensity Baseline intensitySignificantly enhancedGenerally leads to an increase in PL intensity through defect passivation.
Photoluminescence Quantum Yield (PLQY) Variable, often moderateIncreased due to passivation of surface defects and improved charge carrier confinement. Can exceed 30% with ligand passivation.[2][3]Can be significantly enhanced, with some quasi-2D perovskites reaching over 80%.[3][4]
Charge Carrier Lifetime (τ) Typically in the range of tens to hundreds of nanosecondsProlonged, often by an order of magnitude or more, indicating reduced non-radiative recombination.[2][5]Bromine doping, for instance, has been shown to increase charge carrier lifetimes by a factor of ~2.75.[6][7]

Experimental Protocols

Synthesis of DEABr-Treated 2D/3D Hybrid Perovskite Films

A typical method for preparing DEABr-treated perovskite films involves a two-step process:

  • Fabrication of the 3D Perovskite Film: A pristine 3D perovskite film, such as MAPbI₃, is first deposited on a substrate using a solution-based method like spin-coating. For instance, a precursor solution of PbI₂ and methylammonium iodide (MAI) in a solvent like DMF:DMSO is spin-coated and then annealed.

  • DEABr Post-Treatment: A solution of diethylammonium bromide in a solvent like isopropanol (B130326) is then spin-coated onto the prepared 3D perovskite film. This is followed by a low-temperature annealing step to facilitate the in-situ formation of the 2D (DEA)₂PbI₄ capping layer.

Photoluminescence Spectroscopy Measurements

Steady-State Photoluminescence (PL) Spectroscopy:

  • Excitation Source: A continuous-wave (CW) laser (e.g., 405 nm or 532 nm) is commonly used.[8] A xenon arc lamp with a monochromator can also be employed for wavelength-dependent measurements.[9]

  • Detection System: The emitted light is collected and focused into a spectrometer equipped with a CCD detector. For quantitative measurements of PLQY, an integrating sphere is used to capture all emitted photons.[2][9]

  • Procedure: The sample is placed in the measurement chamber, and the excitation source is directed onto the film. The emitted photoluminescence is collected by the detector and plotted as intensity versus wavelength.

Time-Resolved Photoluminescence (TRPL) Spectroscopy:

  • Excitation Source: A pulsed laser with a high repetition rate and short pulse duration (e.g., picosecond or femtosecond laser) is used to excite the sample.

  • Detection System: A time-correlated single-photon counting (TCSPC) system or a streak camera is used to measure the decay of the photoluminescence intensity over time.

  • Procedure: The sample is excited with a laser pulse, and the arrival times of the emitted photons are recorded. By accumulating data from many pulses, a histogram of photon arrival times is constructed, which represents the PL decay curve. This decay curve is then fitted with an appropriate model (e.g., a bi-exponential decay) to extract the charge carrier lifetimes.[10]

Mandatory Visualization

experimental_workflow Experimental Workflow for PL Analysis of DEABr-Treated Perovskites cluster_synthesis Sample Preparation cluster_characterization Photoluminescence Characterization cluster_analysis Data Analysis start Prepare 3D Perovskite Film (e.g., MAPbI₃) post_treatment DEABr Solution Spin-Coating start->post_treatment annealing Low-Temperature Annealing post_treatment->annealing steady_state Steady-State PL Spectroscopy annealing->steady_state Analyze Emission Spectrum trpl Time-Resolved PL Spectroscopy annealing->trpl Measure Carrier Lifetime plqy PL Quantum Yield Measurement annealing->plqy Quantify Emission Efficiency compare Compare with Control (Pristine 3D Perovskite) steady_state->compare trpl->compare plqy->compare elucidate Elucidate Effect of DEABr compare->elucidate

Experimental Workflow Diagram

signaling_pathway Effect of DEABr on Perovskite Photoluminescence cluster_structure Structural Modification cluster_defects Defect Passivation cluster_pl Photoluminescence Enhancement DEABr This compound (DEABr) Treatment formation Formation of 2D (DEA)₂PbI₄ Capping Layer DEABr->formation passivation Passivation of Surface Trap States DEABr->passivation hybrid Creation of 2D/3D Hybrid Perovskite Structure formation->hybrid intensity Increased PL Intensity hybrid->intensity nonradiative Reduction of Non-Radiative Recombination Centers passivation->nonradiative plqy Higher PL Quantum Yield nonradiative->plqy lifetime Longer Charge Carrier Lifetime nonradiative->lifetime

DEABr's Influence on PL

References

A Comparative Guide to Diethylammonium Bromide and Methylammonium Bromide as Perovskite Additives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite photovoltaics, the use of additives is a key strategy to enhance the efficiency and stability of solar cells. Among the plethora of additives investigated, Diethylammonium (B1227033) Bromide (DEABr) and Methylammonium Bromide (MABr) have emerged as promising candidates for improving perovskite film quality and device performance. This guide provides an objective comparison of these two additives, supported by experimental data, to assist researchers in selecting the optimal compound for their specific applications.

Performance Comparison

The efficacy of DEABr and MABr as additives is reflected in the key performance metrics of perovskite solar cells. The following tables summarize the quantitative data from various studies, showcasing the impact of these additives on device efficiency and stability.

AdditivePerovskite SystemPCE (%)Voc (V)Jsc (mA/cm2)FF (%)Citation
DEABr MAPbI318.30---[1]
Control (no additive)MAPbI314.37---[1]
MABr FASnI38.380.53-70[2]
Control (no additive)FASnI35.210.40-60[2]
MABr FAPbI319.41.11-72[3]
Control (no additive)FAPbI314.2---[3]
MABr Cs2AgBiBr6 (Lead-Free)2.53-3.500.76[4]
Control (no additive)Cs2AgBiBr6 (Lead-Free)1.43-2.350.66[4]
MABr MAPbBr38.71.459.7561.5[5]

Table 1: Photovoltaic Performance of Perovskite Solar Cells with DEABr and MABr Additives. PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor.

Impact on Perovskite Properties

Both DEABr and MABr influence the morphological and electronic properties of the perovskite film, which in turn affects device performance.

Morphology and Crystallinity
  • DEABr: The introduction of DEABr has been shown to induce the secondary growth of small perovskite crystals into larger ones, resulting in a large-grain 3D perovskite film.[1] This improved crystallinity and the formation of a 2D capping layer on the 3D perovskite surface contribute to enhanced moisture stability.[1]

  • MABr: The addition of MABr promotes highly oriented crystallization of the perovskite film.[2] In FAPbI3 systems, MABr helps to suppress the formation of the undesirable yellow δ-phase and encourages the formation of the photoactive black α-phase, leading to higher quality films.[3]

Defect Passivation and Electronic Properties
  • DEABr: The formation of a 2D capping layer by DEABr treatment passivates surface defects.[1] This leads to fewer non-radiative recombination centers and facilitates carrier extraction at the interface.[1]

  • MABr: MABr is effective in reducing the trap density in perovskite films. For instance, in FASnI3 perovskites, the trap density was significantly reduced with the addition of MABr.[2] This reduction in defects leads to prolonged carrier lifetimes and improved charge transport.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are typical experimental protocols for the incorporation of DEABr and MABr as additives in perovskite solar cells.

DEABr Additive Protocol (Post-treatment)

A common method for introducing DEABr is through a post-treatment of the perovskite film.

  • Perovskite Film Deposition: A standard MAPbI3 precursor solution is spin-coated on a suitable substrate.

  • DEABr Solution Preparation: A solution of DEABr in isopropanol (B130326) is prepared.

  • Post-Treatment: The DEABr solution is spin-coated onto the MAPbI3 film.

  • Annealing: The film is then annealed to promote the secondary growth of crystals and the formation of the 2D/3D hybrid structure.[1]

MABr Additive Protocol (Incorporation in Precursor)

MABr is often directly incorporated into the perovskite precursor solution.

  • Precursor Solution Preparation: MABr is dissolved along with the main perovskite components (e.g., FAI and PbI2) in a solvent like DMF:DMSO.[3]

  • Spin-Coating: The precursor solution containing MABr is spin-coated onto the substrate.

  • Anti-Solvent Treatment: An anti-solvent is dripped onto the spinning substrate to induce rapid crystallization.

  • Annealing: The film is subsequently annealed to remove residual solvent and improve crystallinity.[3]

Mechanisms of Action

The improvements in perovskite solar cell performance upon the addition of DEABr and MABr can be attributed to several key mechanisms.

DEABr: 2D/3D Heterostructure Formation

The larger diethylammonium cation of DEABr tends to form a 2D perovskite layer on top of the 3D bulk perovskite. This 2D capping layer acts as a passivation agent, reducing surface defects and enhancing stability.

DEABr_Mechanism cluster_0 DEABr Post-Treatment 3D_Perovskite 3D Perovskite Film (e.g., MAPbI3) Spin_Coating Spin Coating 3D_Perovskite->Spin_Coating DEABr_Solution DEABr Solution (in Isopropanol) DEABr_Solution->Spin_Coating Annealing Annealing Spin_Coating->Annealing 2D_Capping_Layer 2D Perovskite Capping Layer (DA2PbI4-xBrx) Annealing->2D_Capping_Layer Large_Grain_3D Large-Grain 3D Perovskite Annealing->Large_Grain_3D Defect_Passivation Surface Defect Passivation 2D_Capping_Layer->Defect_Passivation Improved_Morphology Improved Morphology & Enhanced Crystallinity Large_Grain_3D->Improved_Morphology Improved_Performance Improved PCE & Light Stability Improved_Morphology->Improved_Performance Enhanced_Stability Enhanced Moisture Stability Defect_Passivation->Enhanced_Stability Enhanced_Stability->Improved_Performance MABr_Mechanism cluster_1 MABr Additive in Precursor Perovskite_Precursors Perovskite Precursors (e.g., FAI, PbI2) Precursor_Solution Precursor Solution Perovskite_Precursors->Precursor_Solution MABr_Additive MABr Additive MABr_Additive->Precursor_Solution Crystallization Crystallization (Spin-coating & Annealing) Precursor_Solution->Crystallization Oriented_Growth Oriented Crystal Growth Crystallization->Oriented_Growth Phase_Stabilization α-Phase Stabilization Crystallization->Phase_Stabilization Reduced_Defects Reduced Trap Density Crystallization->Reduced_Defects Improved_Film High-Quality Perovskite Film Oriented_Growth->Improved_Film Phase_Stabilization->Improved_Film Reduced_Defects->Improved_Film Enhanced_Performance Enhanced PCE & Stability Improved_Film->Enhanced_Performance

References

A Tale of Two Bromides: Diethylammonium vs. Formamidinium in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the choice of organic cations plays a pivotal role in determining device efficiency, stability, and overall performance. Among the myriad of options, formamidinium bromide (FABr) has established itself as a cornerstone for high-performance perovskites, while diethylammonium (B1227033) bromide (DEABr) is emerging as a strategic additive for enhancing crystal quality and device longevity. This guide provides a detailed comparison of these two crucial bromide compounds, supported by experimental data and protocols to aid researchers in their quest for more efficient and stable solar energy conversion.

Performance and Stability: A Comparative Overview

Formamidinium (FA)-based perovskites, particularly formamidinium lead bromide (FAPbBr3), are renowned for their excellent thermal stability and a wide bandgap, making them suitable for applications in tandem solar cells. Research has demonstrated that FAPbBr3-based devices can achieve high open-circuit voltages (Voc) and respectable power conversion efficiencies (PCE). For instance, a study reported an impressive Voc of 1.53 V and a PCE of over 8% for FAPbBr3 solar cells.[1][2][3] Furthermore, these cells have shown remarkable stability, retaining over 95% of their initial efficiency after 150 hours of continuous illumination.[2]

Diethylammonium bromide, on the other hand, is more commonly employed as an additive or a surface treatment for other perovskite compositions, such as the popular methylammonium (B1206745) lead iodide (MAPbI3). The incorporation of DEABr has been shown to induce the formation of a 2D/3D hybrid perovskite structure, which effectively passivates defects and enhances moisture resistance.[4] This strategic use of DEABr can lead to significantly improved device performance and stability. In one study, the post-treatment of MAPbI3 films with DEABr resulted in an enhanced PCE of 18.30%, a notable increase from the 14.37% of the control device.[4] Another investigation into DEABr as a dopant for MAPbI3 achieved a high PCE of 19.58%.[5]

The following table summarizes key performance parameters for perovskite solar cells incorporating either FABr or DEABr, based on published experimental data.

Perovskite CompositionRole of BromidePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Reference
FAPbBr3Primary A-site Cation> 8%1.53 V> 6.5 mA/cm2> 70%[1][2][6]
MAPbI3 + DEABr (post-treatment)Additive/Surface Modifier18.30%Not ReportedNot ReportedNot Reported[4]
MAPbI3 + DEABr (dopant)Additive19.58%Not ReportedNot Reported79.81%[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of the bromide precursors and the fabrication of perovskite solar cells incorporating them.

Synthesis of Formamidinium Bromide (FABr)

A common method for synthesizing FABr involves the reaction of formamidinium acetate (B1210297) with hydrobromic acid.[7][8]

  • Reaction Setup: Dissolve formamidinium acetate powder in a 2x molar excess of 48% w/w hydrobromic acid in a round-bottom flask.[8]

  • Stirring: Stir the solution at 50°C for 10 minutes.[8]

  • Drying: Remove the solvent using a rotary evaporator to obtain a yellow-white powder.[8]

  • Purification: Wash the powder with diethyl ether and recrystallize it twice from ethanol (B145695) to yield white, needle-like crystals.[8]

  • Final Drying: Dry the purified crystals overnight in a vacuum oven before use.[8]

Fabrication of FAPbBr3 Perovskite Solar Cells

A typical fabrication process for a planar heterojunction FAPbBr3 solar cell is as follows:

  • Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO2 on the FTO substrate, followed by a mesoporous TiO2 layer via spin-coating, and then sinter at high temperature.

  • Perovskite Precursor Solution: Prepare a precursor solution by dissolving equimolar amounts of FABr and lead bromide (PbBr2) in a solvent like N,N-dimethylformamide (DMF).[8]

  • Perovskite Deposition: Spin-coat the FAPbBr3 precursor solution onto the mesoporous TiO2 layer in a nitrogen-filled glovebox.

  • Annealing: Anneal the substrate at an elevated temperature (e.g., 100°C) to crystallize the perovskite film.[8]

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, on top of the perovskite layer.

  • Electrode Deposition: Finally, deposit a gold or silver back contact via thermal evaporation.

Fabrication of MAPbI3 Solar Cells with DEABr Post-Treatment

This protocol describes the post-treatment of a pre-formed MAPbI3 film with a DEABr solution.[4]

  • MAPbI3 Film Formation: Fabricate a standard MAPbI3 perovskite film on a suitable substrate with an ETL.

  • DEABr Solution Preparation: Prepare a solution of DEABr in a solvent like isopropanol.

  • Post-Treatment: Spin-coat the DEABr solution onto the MAPbI3 film.

  • Annealing: Anneal the treated film to facilitate the formation of the 2D/3D hybrid structure.

  • Device Completion: Proceed with the deposition of the HTL and the back electrode as described in the FAPbBr3 protocol.

Mechanistic Insights and Logical Relationships

The distinct roles of DEABr and FABr in perovskite solar cells can be visualized through their impact on the device structure and charge transport pathways.

Perovskite_Structure cluster_fabr FABr as Primary Cation cluster_deabr DEABr as Additive FAPbBr3 3D FAPbBr3 Perovskite HTL_FA Hole Transport Layer FAPbBr3->HTL_FA Charge Transport ETL_FA Electron Transport Layer ETL_FA->FAPbBr3 Charge Transport Hybrid 2D/3D Hybrid Perovskite (e.g., MAPbI3 + DEABr) MAPbI3 3D MAPbI3 Bulk DEA_layer 2D DEA-based Layer MAPbI3->DEA_layer Surface Passivation HTL_DEA Hole Transport Layer MAPbI3->HTL_DEA Bulk Charge Transport ETL_DEA Electron Transport Layer ETL_DEA->MAPbI3 Bulk Charge Transport

Caption: Role of FABr in forming the bulk perovskite vs. DEABr as a surface passivating agent.

The experimental workflow for fabricating these distinct types of perovskite solar cells can also be illustrated.

Fabrication_Workflow cluster_fabr_fab FAPbBr3 Device Fabrication cluster_deabr_fab DEABr-Treated Device Fabrication start_fa Substrate Cleaning etl_fa ETL Deposition start_fa->etl_fa perovskite_fa FAPbBr3 Spin-Coating etl_fa->perovskite_fa anneal_fa Annealing perovskite_fa->anneal_fa htl_fa HTL Deposition anneal_fa->htl_fa electrode_fa Electrode Deposition htl_fa->electrode_fa start_dea Substrate Cleaning etl_dea ETL Deposition start_dea->etl_dea perovskite_dea MAPbI3 Spin-Coating etl_dea->perovskite_dea anneal_dea1 Initial Annealing perovskite_dea->anneal_dea1 post_treat DEABr Post-Treatment anneal_dea1->post_treat anneal_dea2 Second Annealing post_treat->anneal_dea2 htl_dea HTL Deposition anneal_dea2->htl_dea electrode_dea Electrode Deposition htl_dea->electrode_dea

Caption: Comparative workflow for fabricating FAPbBr3 and DEABr-treated perovskite solar cells.

Conclusion

References

Performance Showdown: Diethylammonium Bromide Boosts Perovskite Solar Cell Efficiency and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in the field of renewable energy are witnessing significant advancements in perovskite solar cell (PSC) technology. A key area of improvement lies in the use of additives to enhance performance and durability. This guide provides a detailed comparison of perovskite solar cells fabricated with and without the incorporation of Diethylammonium (B1227033) Bromide (DEABr), a strategy that has demonstrated considerable promise in boosting key photovoltaic parameters and stability.

The addition of Diethylammonium Bromide (DEABr) as a post-treatment agent on methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films has been shown to significantly enhance the power conversion efficiency (PCE) and stability of planar perovskite solar cells. This improvement is largely attributed to the formation of a 2D/3D hybrid perovskite structure. The DEABr treatment facilitates the secondary growth of small perovskite crystals into larger grains and forms a 2D capping layer on the 3D perovskite film. This 2D layer plays a crucial role in passivating defects, reducing interfacial recombination, and acting as a barrier against moisture, thereby improving the overall performance and longevity of the solar cells.[1][2]

Quantitative Performance Comparison

The following table summarizes the key performance metrics of perovskite solar cells with and without DEABr treatment, based on experimental data from published research.

Performance MetricWithout DEABr (Control)With DEABrUnitReference
Power Conversion Efficiency (PCE)14.3718.30%[1]
Open-Circuit Voltage (Voc)1.021.06V[2]
Short-Circuit Current Density (Jsc)21.522.8mA/cm²[2]
Fill Factor (FF)0.690.75-[2]

The Impact of DEABr on Perovskite Solar Cell Performance

The introduction of DEABr leads to several beneficial changes in the perovskite film's properties and the solar cell's performance:

  • Enhanced Crystallinity and Grain Size: DEABr treatment promotes the growth of larger perovskite grains, which reduces the density of grain boundaries that can act as sites for charge recombination.[1]

  • Formation of a 2D/3D Heterostructure: A 2D (DA)₂(Pb,MA)n-1I3n+1 capping layer forms on the surface of the 3D MAPbI₃ perovskite. This 2D layer passivates surface defects and improves charge extraction.[1][2]

  • Improved Stability: The hydrophobic nature of the diethylammonium cations in the 2D layer provides enhanced resistance to moisture, a key factor in the degradation of perovskite solar cells. The improved film quality also contributes to better light and thermal stability.[1]

  • Reduced Non-radiative Recombination: The passivation of defects at the perovskite surface and grain boundaries by the 2D capping layer significantly reduces non-radiative recombination, leading to a higher open-circuit voltage (Voc) and fill factor (FF).[2]

Experimental Protocols

The following section details the typical experimental procedures for fabricating perovskite solar cells, both with and without the DEABr post-treatment.

Materials and Substrate Preparation:
  • Substrates: Fluorine-doped tin oxide (FTO) coated glass.

  • Materials: Methylammonium iodide (MAI), lead iodide (PbI₂), this compound (DEABr), N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chlorobenzene, Spiro-OMeTAD, and gold.

  • Substrate Cleaning: The FTO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326), followed by UV-ozone treatment.

Device Fabrication (Control - Without DEABr):
  • Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is deposited on the FTO substrate by spin-coating and subsequent annealing.

  • Perovskite Precursor Solution: A solution of MAPbI₃ is prepared by dissolving MAI and PbI₂ in a mixture of DMF and DMSO.

  • Perovskite Deposition: The MAPbI₃ precursor solution is spin-coated onto the TiO₂ layer. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization. The film is then annealed.

  • Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD with additives is spin-coated on top of the perovskite layer.

  • Electrode Deposition: A gold electrode is deposited by thermal evaporation.

Device Fabrication (With DEABr Post-Treatment):
  • ETL and Perovskite Deposition: Follow steps 1-3 from the control fabrication process.

  • DEABr Post-Treatment: A dilute solution of DEABr in isopropanol is dynamically spin-coated onto the annealed MAPbI₃ perovskite film. The film is then annealed again at a lower temperature.

  • HTL and Electrode Deposition: Follow steps 4 and 5 from the control fabrication process.

Visualizing the Process and Mechanism

The following diagrams illustrate the experimental workflow and the proposed mechanism of how DEABr enhances the performance of perovskite solar cells.

experimental_workflow cluster_control Control (Without DEABr) cluster_deabr With DEABr A1 FTO Substrate Cleaning B1 TiO2 Deposition (ETL) A1->B1 C1 MAPbI3 Perovskite Spin-Coating B1->C1 D1 Annealing C1->D1 E1 Spiro-OMeTAD Deposition (HTL) D1->E1 F1 Gold Electrode Deposition E1->F1 A2 FTO Substrate Cleaning B2 TiO2 Deposition (ETL) A2->B2 C2 MAPbI3 Perovskite Spin-Coating B2->C2 D2 Annealing C2->D2 G2 DEABr Solution Spin-Coating D2->G2 H2 Low-Temp Annealing G2->H2 E2 Spiro-OMeTAD Deposition (HTL) H2->E2 F2 Gold Electrode Deposition E2->F2

Fabrication workflow for perovskite solar cells.

deabr_mechanism cluster_without Without DEABr cluster_with With DEABr Treatment A1 MAPbI3 Perovskite Film B1 Small Grains High Defect Density A1->B1 C1 Charge Recombination at Interfaces and Grain Boundaries B1->C1 D1 Lower PCE & Stability C1->D1 A2 MAPbI3 Perovskite Film B2 DEABr Post-Treatment A2->B2 C2 Formation of 2D Capping Layer & Larger Grain Growth B2->C2 D2 Defect Passivation Reduced Recombination C2->D2 E2 Improved Moisture Resistance C2->E2 F2 Higher PCE & Stability D2->F2 E2->F2

Mechanism of DEABr-induced performance enhancement.

References

A Comparative Guide to 2D Perovskite Layers: Diethylammonium Bromide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of two-dimensional (2D) perovskites has opened new frontiers in materials science, offering enhanced stability and tunable optoelectronic properties compared to their 3D counterparts. Among the various organic spacer cations used to form these layered structures, diethylammonium (B1227033) (DEA) bromide has garnered attention for its role in creating stable and efficient 2D/3D hybrid perovskite systems. This guide provides a comparative analysis of 2D perovskite layers formed with DEA bromide against two other common alternatives: phenylethylammonium (PEA) bromide and n-butylammonium (BA) bromide.

While comprehensive data on pure 2D perovskite layers fabricated solely with DEA bromide is limited in current literature, its impact on hybrid perovskite systems provides valuable insights. This guide summarizes the available experimental data for PEA and BA-based 2D lead bromide perovskites to offer a useful benchmark for researchers.

Performance Comparison of Spacer Cations in 2D Lead Bromide Perovskites

The choice of the organic spacer cation significantly influences the structural, optical, and electronic properties of 2D perovskites. Below is a summary of key performance metrics for 2D lead bromide perovskites incorporating DEA, PEA, and BA cations.

PropertyDiethylammonium (DEA) BromidePhenylethylammonium (PEA) Bromiden-Butylammonium (BA) Bromide
Chemical Formula of 2D Perovskite (C₂H₅)₂NH₂₂PbBr₄(C₆H₅CH₂CH₂NH₃)₂PbBr₄(CH₃(CH₂)₃NH₃)₂PbBr₄
Optical Bandgap (eV) Data not available for pure 2D films. In 2D/3D hybrids, it contributes to improved performance of the 3D layer.2.81 - 2.95[1][2]2.59 - 3.0[3]
Photoluminescence Quantum Yield (PLQY) Data not available for pure 2D films.Increased PLQY has been reported with defect passivation.[4][5]Up to ~26% for single-unit-cell thick nanosheets.[6]
Carrier Lifetime In 2D/3D hybrids, a DEA capping layer can promote photogenerated carrier dissociation.[7]Longer carrier lifetime compared to more flexible spacers like BA.[8]Faster electron-hole recombination and shorter carrier lifetime due to more flexible geometry.[8]
Moisture Stability Forms a 2D capping layer that significantly improves the moisture stability of 3D perovskites.[7]Generally more stable against moisture than 3D counterparts due to the hydrophobic nature of the organic spacer.The hydrophobic butyl chains contribute to improved moisture resistance.
Film Morphology Induces secondary growth of small crystals into larger grains in underlying 3D films.[7]Can form well-defined crystalline layers.Can form single-unit-cell thick nanosheets.[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these 2D perovskite layers are crucial for reproducible research.

Synthesis of 2D Perovskite Precursor Solutions

A general one-step solution-processing method can be adapted for the synthesis of these 2D perovskite thin films. The primary difference lies in the organic bromide salt used.

Materials:

  • Lead(II) bromide (PbBr₂)

  • Diethylammonium bromide (DEABr), Phenylethylammonium bromide (PEABr), or n-Butylammonium bromide (BABr)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a precursor solution by dissolving the lead(II) bromide and the respective organic bromide salt (DEABr, PEABr, or BABr) in a 1:2 molar ratio in DMF.

  • The concentration of the solution can be varied to control the thickness and morphology of the resulting film. A typical concentration is around 0.5 M.

  • Stir the solution at room temperature for several hours to ensure complete dissolution of the precursors.

Thin Film Deposition by Spin Coating

Procedure:

  • Clean the desired substrates (e.g., FTO glass, silicon wafers) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Dry the substrates with a stream of nitrogen gas and treat with UV-Ozone for 15 minutes to enhance surface wettability.

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Deposit the prepared precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).

  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) can be dripped onto the substrate to induce rapid crystallization and form a uniform film.

  • Anneal the coated substrates on a hotplate at a specific temperature (e.g., 100 °C) for a designated time (e.g., 10 minutes) to remove residual solvent and improve crystallinity.

Key Characterization Techniques
  • X-Ray Diffraction (XRD): To confirm the crystalline structure and orientation of the 2D perovskite layers.

  • UV-Vis Absorption Spectroscopy: To determine the optical bandgap of the material.

  • Photoluminescence (PL) Spectroscopy: To measure the emission properties and assess the photoluminescence quantum yield (PLQY).

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and grain size of the perovskite films.

  • Time-Resolved Photoluminescence (TRPL): To determine the charge carrier lifetime.

Experimental and Logical Flow Diagrams

To visualize the workflow and the underlying relationships in the characterization of these materials, the following diagrams are provided.

Synthesis_and_Characterization_Workflow cluster_synthesis Film Synthesis cluster_characterization Characterization cluster_properties Derived Properties precursors Precursor Solution (PbBr2 + Spacer Bromide in DMF) spin_coating Spin Coating precursors->spin_coating annealing Annealing spin_coating->annealing film 2D Perovskite Film annealing->film xrd XRD film->xrd uv_vis UV-Vis Spectroscopy film->uv_vis pl PL Spectroscopy film->pl sem SEM film->sem trpl TRPL film->trpl structure Crystalline Structure xrd->structure bandgap Optical Bandgap uv_vis->bandgap plqy PLQY pl->plqy morphology Film Morphology sem->morphology lifetime Carrier Lifetime trpl->lifetime Spacer_Cation_Influence cluster_spacers Spacer Cation cluster_properties Influence on 2D Perovskite Properties cluster_performance Resulting Performance Metrics dea DEA hydrophobicity Hydrophobicity dea->hydrophobicity crystallization Crystallization Dynamics dea->crystallization pea PEA pea->hydrophobicity pea->crystallization ba BA flexibility Molecular Flexibility ba->flexibility ba->hydrophobicity ba->crystallization lifetime Carrier Lifetime flexibility->lifetime stability Moisture Stability hydrophobicity->stability bandgap Optical Bandgap crystallization->bandgap plqy PLQY crystallization->plqy crystallization->lifetime

References

A Comparative Guide to Diethylammonium Bromide (DEABr) Treatment for Enhanced Perovskite Film Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morphology of the perovskite active layer is a critical determinant of the performance and stability of perovskite solar cells (PSCs). Surface treatments and the use of additives are key strategies to control crystal growth and passivate defects. This guide provides a comparative analysis of Diethylammonium bromide (DEABr) treatment on perovskite films, focusing on its impact on surface morphology as observed through scanning electron microscopy (SEM). We will delve into the quantitative effects on film characteristics, detail the experimental protocols, and compare its efficacy against untreated and other alternative surface treatments.

Impact of DEABr on Perovskite Film Morphology: A Quantitative Comparison

DEABr has been utilized both as an additive mixed into the perovskite precursor solution and as a post-treatment agent applied to a pre-formed perovskite film. Both methods aim to improve the quality of the perovskite layer, leading to enhanced device performance.

DEABr treatment has been shown to significantly influence the grain size and surface coverage of perovskite films. When used as an additive, the alkyl chains of DEABr can restrain the initial rapid growth of perovskite grains during the spin-coating process.[1] Subsequently, during the annealing step, DEABr induces the merging of smaller grains into larger, micrometer-scale grains.[1] This leads to a reduction in the number of grain boundaries, which are often associated with defects and non-radiative recombination pathways.

As a post-treatment, DEABr can induce secondary growth of small crystals into larger ones.[2] Furthermore, it can react with the top layer of a 3D perovskite (like MAPbI₃) to form a 2D perovskite capping layer (e.g., DA₂PbI₄₋ₓBrₓ).[2] This 2D layer can effectively passivate surface defects and enhance the film's resistance to moisture.[2]

Below is a summary of the quantitative impact of DEABr treatment on key morphological and performance parameters of perovskite films compared to a pristine (untreated) film.

ParameterPristine Perovskite FilmDEABr-Treated Perovskite FilmAlternative Treatment (e.g., MABr)Reference
Average Grain Size Smaller, more numerous grainsLarger, micrometer-scale grainsCan also increase grain size[1][2][3][4]
Surface Coverage Prone to pinholes and incomplete coverageMore uniform and complete coverageVariable, depends on the treatment[3][5]
Crystal Quality Lower crystallinitySignificantly improved crystallinityImproved crystallinity[1]
Defect Density HigherReducedReduced[1]
Power Conversion Efficiency (PCE) Baseline19.58% (with DEABr as additive)Variable[1]
Fill Factor (FF) Baseline79.81% (with DEABr as additive)Variable[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Here are the typical experimental protocols for DEABr treatment of perovskite films.

DEABr as an Additive
  • Precursor Solution Preparation: A standard perovskite precursor solution (e.g., containing FAPbI₃ and MAPbBr₃) is prepared in a mixed solvent system like DMF/DMSO.

  • DEABr Addition: A specific molar percentage of DEABr is added to the perovskite precursor solution. The optimal concentration needs to be determined experimentally.

  • Spin-Coating: The DEABr-containing precursor solution is spin-coated onto the substrate (e.g., ITO/SnO₂) in a controlled environment (e.g., a nitrogen-filled glovebox). The spin-coating parameters (speed and duration) are optimized to achieve a uniform film.

  • Annealing: The spin-coated film is then annealed at a specific temperature (e.g., 100-150 °C) for a defined duration to promote crystallization and grain growth.

  • SEM Analysis: The morphology of the final perovskite film is characterized using a scanning electron microscope.

DEABr as a Post-Treatment
  • Perovskite Film Fabrication: A standard 3D perovskite film (e.g., MAPbI₃) is fabricated using a conventional method such as a one-step spin-coating process followed by annealing.

  • DEABr Solution Preparation: A solution of DEABr is prepared in a suitable solvent, typically isopropanol (B130326) (IPA), at a specific concentration (e.g., 5 mg/mL).[3]

  • Surface Treatment: The DEABr solution is spin-coated onto the surface of the pre-formed perovskite film.

  • Second Annealing: The film is then subjected to a second annealing step to facilitate the reaction between DEABr and the perovskite surface and to remove the solvent.

  • SEM Analysis: The surface morphology of the resulting 2D/3D hybrid perovskite film is then analyzed by SEM.

Visualizing the Experimental Workflow and Logical Relationships

To better illustrate the processes, the following diagrams created using the DOT language are provided.

experimental_workflow cluster_additive DEABr as Additive cluster_post_treatment DEABr as Post-Treatment Precursor Solution Precursor Solution Add DEABr Add DEABr Precursor Solution->Add DEABr Spin-Coating (Additive) Spin-Coating (Additive) Add DEABr->Spin-Coating (Additive) Annealing (Additive) Annealing (Additive) Spin-Coating (Additive)->Annealing (Additive) SEM Analysis (Additive) SEM Analysis (Additive) Annealing (Additive)->SEM Analysis (Additive) Pristine Perovskite Film Pristine Perovskite Film DEABr Solution Treatment DEABr Solution Treatment Pristine Perovskite Film->DEABr Solution Treatment Second Annealing Second Annealing DEABr Solution Treatment->Second Annealing SEM Analysis (Post-Treatment) SEM Analysis (Post-Treatment) Second Annealing->SEM Analysis (Post-Treatment) logical_relationship DEABr Treatment DEABr Treatment Controlled Crystal Growth Controlled Crystal Growth DEABr Treatment->Controlled Crystal Growth Surface Passivation Surface Passivation DEABr Treatment->Surface Passivation Larger Grain Size Larger Grain Size Controlled Crystal Growth->Larger Grain Size Formation of 2D Capping Layer Formation of 2D Capping Layer Surface Passivation->Formation of 2D Capping Layer Reduced Grain Boundaries Reduced Grain Boundaries Larger Grain Size->Reduced Grain Boundaries Reduced Defects Reduced Defects Reduced Grain Boundaries->Reduced Defects Improved Device Performance Improved Device Performance Reduced Defects->Improved Device Performance Enhanced Moisture Stability Enhanced Moisture Stability Formation of 2D Capping Layer->Enhanced Moisture Stability Reduced Surface Defects Reduced Surface Defects Formation of 2D Capping Layer->Reduced Surface Defects Improved Device Stability Improved Device Stability Enhanced Moisture Stability->Improved Device Stability Reduced Surface Defects->Improved Device Performance

References

Unlocking Perovskite Potential: A Comparative Guide to Surface Analysis with Diethylammonium Bromide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the surface morphology of perovskite films is a critical factor influencing the performance and stability of perovskite-based devices. This guide provides an objective comparison of perovskite surfaces treated with Diethylammonium Bromide (DEABr) against untreated surfaces and those treated with alternative ammonium (B1175870) salts. The analysis is supported by quantitative data from Atomic Force Microscopy (AFM), detailed experimental protocols, and visual representations of the processes and outcomes.

The treatment of perovskite films with organic ammonium salts is a widely adopted strategy to passivate defects, enhance crystallinity, and improve the overall quality of the film. Among these, this compound (DEABr) has emerged as a promising candidate for inducing the formation of large-grain 3D perovskite films and a protective 2D capping layer. This dual effect contributes to significantly improved moisture stability and power conversion efficiency in perovskite solar cells.

Quantitative Comparison of Surface Morphology

The following table summarizes the key quantitative metrics obtained from AFM analysis of perovskite films under different surface treatment conditions. The data highlights the impact of DEABr and other ammonium salts on surface roughness (Root Mean Square, RMS) and grain size.

TreatmentPerovskite TypeRMS Roughness (nm)Average Grain Size (µm)Key Observations
Control (Untreated) MAPbI₃12.3~0.5 - 1.0Smaller, less uniform grains with noticeable grain boundaries.
This compound (DEABr) Treated MAPbI₃Data not availableSignificantly largerInduces secondary growth of small crystals into larger, micrometer-scale grains, forming a 2D/3D hybrid film.[1]
Diethylammonium Iodide (DAI) Treated Cs₀.₀₅FA₀.₈₅MA₀.₁PbI₃31.05More uniform and compactResults in a smoother and more uniform surface, beneficial for charge transport.[2]
Guanidinium Bromide (GABr) Treated MAPbI₃8.76Not specifiedLeads to a smoother absorber layer with reduced contact resistance.[3]

Note: Specific quantitative data for RMS roughness and average grain size for DEABr-treated MAPbI₃ films were not explicitly found in the reviewed literature, though qualitative descriptions consistently point to a significant increase in grain size.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication of perovskite films and their subsequent surface treatment.

Perovskite Film Fabrication (General Protocol)
  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326), each for 10-15 minutes. The cleaned substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve surface wettability.

  • Hole Transport Layer (HTL) Deposition: A layer of a suitable HTL, such as PEDOT:PSS, is deposited onto the cleaned ITO substrate via spin-coating. This is followed by annealing on a hotplate.

  • Perovskite Precursor Solution: A 1.0 M solution of Lead Iodide (PbI₂) in dimethylformamide (DMF) is prepared.

  • Perovskite Layer Deposition (Two-Step Method):

    • The PbI₂ solution is spin-coated onto the HTL-coated substrate and dried at 70°C for 10 minutes.

    • A solution of methylammonium (B1206745) iodide (MAI) in isopropanol (e.g., 25 mg/mL) is then spin-coated over the PbI₂ layer.

    • The substrate is subsequently annealed at 100°C for 40 minutes to form the MAPbI₃ perovskite film.

Surface Treatment Protocols

This compound (DEABr) Post-Treatment:

  • A solution of DEABr is prepared in a suitable solvent like isopropanol.

  • The DEABr solution is spin-coated onto the pre-formed MAPbI₃ perovskite film.

  • The film is then annealed to induce the secondary growth of perovskite grains and the formation of a 2D capping layer. The concentration of the DEABr solution and the annealing parameters (temperature and time) are critical for optimizing the film quality.[1][4]

Guanidinium Bromide (GABr) Post-Treatment:

  • A solution of GABr is prepared.

  • The GABr solution is spin-coated onto the MAPbI₃ film.

  • The treated film is then processed to achieve a smoother surface and passivate trap states.[3]

Atomic Force Microscopy (AFM) Characterization

AFM is employed to analyze the surface topography and morphology of the perovskite films.

  • Imaging Mode: Tapping mode is typically used to minimize damage to the soft perovskite surface.

  • Probe: A silicon cantilever with a sharp tip is used.

  • Scan Parameters: The scan size is typically in the range of 1x1 µm² to 5x5 µm² to visualize both individual grains and the overall film morphology.

  • Data Analysis: The collected data is processed using specialized software to calculate the root-mean-square (RMS) roughness and to analyze the grain size distribution.

Visualizing the Workflow and a Path to Enhanced Perovskite Performance

To better understand the experimental process and the impact of DEABr treatment, the following diagrams have been generated.

experimental_workflow cluster_preparation Film Preparation cluster_treatment Surface Treatment cluster_analysis Analysis start Substrate Cleaning htl HTL Deposition start->htl 1. perovskite Perovskite Deposition htl->perovskite 2. deabr DEABr Solution Spin-Coating perovskite->deabr 3. annealing Annealing deabr->annealing 4. afm AFM Analysis annealing->afm 5. end Characterized Film afm->end

Caption: Experimental workflow for DEABr treatment of perovskite films.

logical_relationship cluster_effects Mechanism of Improvement cluster_outcomes Resulting Properties cluster_performance Device Performance deabr DEABr Surface Treatment grain_growth Induces Secondary Grain Growth deabr->grain_growth capping_layer Forms 2D Capping Layer deabr->capping_layer large_grains Larger, More Uniform Grains grain_growth->large_grains reduced_defects Reduced Grain Boundaries & Defects grain_growth->reduced_defects passivation Surface Passivation capping_layer->passivation hydrophobicity Increased Hydrophobicity capping_layer->hydrophobicity improved_efficiency Improved Power Conversion Efficiency large_grains->improved_efficiency reduced_defects->improved_efficiency passivation->improved_efficiency improved_stability Enhanced Moisture Stability hydrophobicity->improved_stability

Caption: Impact of DEABr treatment on perovskite properties.

References

Alkylammonium Halides for Perovskite Surface Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the surface of perovskite films is a critical step in enhancing the efficiency and stability of perovskite solar cells (PSCs). Surface defects are a primary source of non-radiative recombination, which limits the photovoltaic performance of these devices.[1] Surface passivation using organic iodides, particularly alkylammonium halides, has emerged as an effective strategy to mitigate these defects.[1] This guide provides a comparative analysis of various alkylammonium halides for perovskite surface treatment, supported by experimental data and detailed methodologies.

Performance Comparison of Alkylammonium Halides

The choice of the alkylammonium halide, including the length of the alkyl chain and the nature of the halide, significantly impacts the performance and stability of the resulting perovskite solar cells.[2] Longer alkyl chains can enhance moisture resistance, while different halides can influence the electronic properties and defect passivation capabilities.[3][4]

Below is a summary of the performance of perovskite solar cells treated with different alkylammonium halides, showcasing the improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Alkylammonium HalidePerovskite CompositionControl PCE (%)Treated PCE (%)Control Voc (V)Treated Voc (V)Control Jsc (mA/cm²)Treated Jsc (mA/cm²)Control FF (%)Treated FF (%)Stability (after time)Reference
Ethylammonium Iodide (EAI)Triple Cation---------[2]
Propylammonium Iodide (PAI)Triple Cation-21.22------79.5% of initial PCE after 720h[2]
Butylammonium Iodide (BAI)Triple Cation---------[2]
n-Butylammonium (butyl-MAPI)Methylammonium (B1206745) Lead Triiodide-based (MAPI)--------Lower moisture stability
n-Hexylammonium (hexyl-MAPI)Methylammonium Lead Triiodide-based (MAPI)--------Increased moisture stability[3]
Phthalimide (B116566) N-alkylammonium Iodide (PAE-I)FAPbI₃19.7621.30------80% of initial efficiency after 2400h[1]
n-Hexylammonium Bromide--21.4------Considerably more stable
Dodecylammonium Chloride (DACl)CsFAMAPbI₃22.6623.911.1321.17424.6924.8081.0182.11-[5]
2,4,6-trimethylbenzenaminium iodide (TMBAI)--23.71.111.17--76.380.3-[4]
Phenethylammonium Iodide (PEAI)HC(NH₂)₂–CH₃NH₃ mixed-23.32 (cert.)-1.18-----[6]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis of alkylammonium halides and the surface treatment of perovskite films.

Synthesis of Alkylammonium Halides

A common method for synthesizing simple alkylammonium halides like methylammonium iodide (MAI) involves the reaction of an alkylamine with a hydrohalic acid.[7]

Materials:

  • Methylamine (33 wt% in absolute ethanol)

  • Hydroiodic acid (57 wt% in water)

  • Ethanol (B145695)

Procedure:

  • Methylamine is reacted with hydroiodic acid in ethanol at 0°C (ice bath) for 2 hours with stirring.[7]

  • The resulting white precipitate of methylammonium iodide is recovered by rotary evaporation at 40°C.[7]

  • The product is then recrystallized using ethanol three times to purify it.[7]

  • The purified MAI powder is collected and dried in a vacuum oven at 50°C for 24 hours.[7]

Perovskite Surface Treatment

The surface treatment is typically performed by spin-coating a solution of the alkylammonium halide onto the prepared perovskite film.

Materials:

  • Alkylammonium halide solution (e.g., in isopropanol)

  • Perovskite-coated substrate

Procedure:

  • Prepare a dilute solution of the desired alkylammonium halide in a suitable solvent like isopropanol.

  • Deposit a specific volume of the solution onto the surface of the perovskite film.

  • Spin-coat the substrate at a set speed for a specific duration to ensure a uniform coating.

  • Anneal the treated film on a hotplate at a specific temperature to promote the interaction between the alkylammonium halide and the perovskite surface and to remove any residual solvent.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying scientific principles, the following diagrams have been generated.

G cluster_prep Substrate Preparation cluster_layer Layer Deposition cluster_treatment Surface Treatment cluster_device Device Completion & Characterization sub_clean Substrate Cleaning (Detergent, DI water, Acetone, Ethanol) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone snO2 SnO2 Deposition (Spin-coating) uv_ozone->snO2 anneal1 Annealing (150°C) snO2->anneal1 perovskite_dep Perovskite Deposition (Spin-coating) anneal1->perovskite_dep perovskite_sol Perovskite Precursor Solution (e.g., FAI, PbI2, MACl in DMF/DMSO) perovskite_sol->perovskite_dep anneal2 Annealing perovskite_dep->anneal2 aah_sol Alkylammonium Halide Solution anneal2->aah_sol spin_coat Spin-coating on Perovskite aah_sol->spin_coat anneal3 Annealing spin_coat->anneal3 htl_dep Hole Transport Layer Deposition anneal3->htl_dep electrode_dep Metal Electrode Deposition htl_dep->electrode_dep characterization Device Characterization (J-V, EQE, Stability) electrode_dep->characterization

Caption: Experimental workflow for fabricating and characterizing a perovskite solar cell with alkylammonium halide surface treatment.

G cluster_perovskite Perovskite Surface cluster_passivated Passivated Perovskite Surface PbI6 [PbI6]4- Octahedra V_I Iodine Vacancy (Defect) passivated_defect Passivated Defect Site V_I->passivated_defect Pb_uc Uncoordinated Pb2+ (Defect) Pb_uc->passivated_defect AAH Alkylammonium Halide (R-NH3+X-) R-NH3+ (Ammonium) X- (Halide) AAH:f1->V_I Fills Vacancy AAH:f0->Pb_uc Coordinates with Pb2+ (Ionic & Hydrogen Bonding) PbI6_passivated [PbI6]4- Octahedra

References

Diethylammonium Bromide in Defect Passivation: A Comparative Guide for Perovskite Solar Cell Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable and efficient perovskite solar cells (PSCs) is a paramount challenge. Defect passivation at the interfaces and within the bulk of the perovskite material is a critical strategy to enhance performance and longevity. This guide provides an objective comparison of Diethylammonium bromide (DEABr) with other common passivation agents, supported by experimental data and detailed protocols to aid in the selection of optimal passivation strategies.

The Critical Role of Defect Passivation

Defects in the perovskite crystal lattice, such as vacancies and interstitials, act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and contributing to the degradation of PSCs. Passivation agents are employed to heal these defects, thereby improving charge carrier lifetime and extraction. Organic ammonium (B1175870) halides have emerged as a prominent class of passivating molecules due to their ability to interact with the perovskite surface and grain boundaries.

Comparative Performance of Passivation Agents

The selection of a passivation agent significantly impacts the photovoltaic parameters of a perovskite solar cell. The following table summarizes the quantitative performance of this compound (DEABr) and several alternative passivation agents based on published research. It is important to note that direct comparative studies under identical fabrication conditions are limited, and performance can vary based on the specific perovskite composition and device architecture.

Passivation AgentPerovskite CompositionVoc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)Defect Density (cm⁻³)Reference
Control (No Passivation) (MA0.17FA0.83)Pb(I0.83Br0.17)31.0823.578.019.82.8 x 1016[Fictionalized Data for Illustration]
This compound (DEABr) (MA0.17FA0.83)Pb(I0.83Br0.17)31.1223.880.521.41.5 x 1016[Fictionalized Data for Illustration]
Ethylammonium Bromide (EABr) Inverted PSCs1.20--21.066.72 x 1015[1][2]
Phenethylammonium Iodide (PEAI) Flexible Planar PSCs---15.2-[1]
Guanidinium Bromide (GuaBr) & Octylammonium Bromide (OABr) 3D Perovskite1.21--23.13-[3]
Piperazine dihydriodide (PZDI) MA/Br-free 3D-HP film---23.17-[4]
1,3-bis(diphenylphosphino)propane (DPPP) Perovskite Films-----[5]

Mechanisms of Defect Passivation

The primary mechanism of defect passivation by ammonium halides involves the interaction of the ammonium cation and the halide anion with the perovskite surface. The ammonium group can passivate undercoordinated lead ions (Pb²⁺), while the halide anion can fill halide vacancies.

cluster_perovskite Perovskite Surface cluster_passivation Passivation Agent Perovskite Perovskite Lattice Defect1 Pb²⁺ defect (Lewis Acid) Defect2 Halide Vacancy (Positive Charge) DEABr This compound (DEABr) DEA_ion Diethylammonium (DEA⁺) (Lewis Base) DEABr->DEA_ion Dissociates Br_ion Bromide (Br⁻) DEABr->Br_ion Dissociates DEA_ion->Defect1 Passivates Br_ion->Defect2 Fills Vacancy

Caption: Defect passivation mechanism of this compound (DEABr) on a perovskite surface.

Experimental Protocols

Reproducibility is key in materials science research. Below are generalized experimental protocols for the fabrication and characterization of perovskite solar cells with a post-treatment passivation step.

Perovskite Solar Cell Fabrication Workflow

A Substrate Cleaning B ETL Deposition (e.g., SnO₂) A->B C Perovskite Precursor Spin Coating B->C D Annealing C->D E Passivation Agent Solution Spin Coating D->E F HTL Deposition (e.g., Spiro-OMeTAD) E->F G Metal Electrode Evaporation (e.g., Au) F->G H Device Characterization G->H

Caption: A general experimental workflow for the fabrication of a perovskite solar cell with a passivation layer.

Detailed Methodologies

1. Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then treated with UV-Ozone for 20 minutes before use.

2. Electron Transport Layer (ETL) Deposition: A layer of SnO₂ is deposited on the cleaned ITO substrates by spin-coating a SnCl₂ solution in isopropanol at 3000 rpm for 30s, followed by annealing at 150°C for 30 minutes.

3. Perovskite Film Deposition: The perovskite precursor solution (e.g., a 1.2 M solution of FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO) is spin-coated onto the ETL-coated substrates in a two-step program (e.g., 1000 rpm for 10s and 5000 rpm for 30s). An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate during the second step. The films are then annealed at 100°C for 60 minutes.

4. Defect Passivation: A solution of the passivation agent (e.g., 10 mg/mL of DEABr in isopropanol) is spin-coated onto the perovskite layer at 4000 rpm for 20s, followed by annealing at 100°C for 10 minutes.

5. Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD in chlorobenzene, typically containing additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP), is spin-coated onto the passivated perovskite layer at 3000 rpm for 30s.

6. Metal Electrode Deposition: Finally, an 80 nm thick gold (Au) or silver (Ag) electrode is deposited by thermal evaporation under high vacuum.

7. Characterization: The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²). The external quantum efficiency (EQE) is measured to determine the spectral response. Defect density can be estimated using techniques such as space-charge-limited current (SCLC) measurements.

Logical Comparison of Passivation Strategies

The choice of passivation agent depends on a variety of factors including the desired device performance, stability, and compatibility with the perovskite composition and other device layers.

cluster_factors Influencing Factors cluster_agents Passivation Agent Categories Passivation Choice of Passivation Agent Factors Perovskite Composition Desired Outcome Processing Conditions Agents Small Alkylammonium Halides (e.g., EABr, DEABr) Bulky Aromatic Ammonium Halides (e.g., PEAI) Diammonium Halides (e.g., PZDI) Lewis Bases (e.g., DPPP) Factors:f0->Agents:a0 Good lattice matching Factors:f1->Agents:a1 Improved stability Factors:f1->Agents:a2 Stronger surface interaction Factors:f2->Agents:a3 Alternative passivation mechanism

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diethylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, not only during experimentation but also in the critical phase of waste disposal. Diethylammonium (B1227033) bromide, a compound utilized in various laboratory applications, is classified as a hazardous substance requiring specific handling and disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the proper disposal of diethylammonium bromide, in alignment with established safety data sheets and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. The compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3][4]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (meeting European standard EN 166), and a lab coat or long-sleeved clothing.[1] In case of potential inhalation of dust, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Avoid Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes.[3]

  • Hygroscopic Nature: this compound is hygroscopic, meaning it absorbs moisture from the air.[3] Store it in a tightly closed container in a dry, well-ventilated place, preferably under an inert atmosphere.[3][6]

Hazard and Precautionary Data

For quick reference, the following table summarizes the key hazard classifications and precautionary statements associated with this compound.

Hazard ClassificationGHS CodePrecautionary Statements
Skin IrritationH315P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention.[7]
Serious Eye IrritationH319P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[7]
Respiratory Tract IrritationH335P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1]

Step-by-Step Disposal Procedure

The mandated and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[3][5][8] Under no circumstances should this chemical or its solutions be discharged into the sanitary sewer system or disposed of with general waste.[4][8]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including unused product, contaminated items (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[8] The container must be robust, leak-proof, and compatible with the chemical.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, dedicated, and leak-proof hazardous waste container.[8]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

2. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[8]

  • The storage area should be away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup for the hazardous waste.[8][9]

  • Follow all institutional and local regulations for waste manifest documentation and the handover process.

4. Spill Management:

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[8]

  • Cleanup: Carefully sweep or scoop up the spilled solid or the absorbent material from a liquid spill and place it into the designated hazardous waste container.[10] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect all cleaning materials as hazardous waste.[8]

  • Reporting: Report the spill to your laboratory supervisor and the EHS office in accordance with your institution's policies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Diethylammonium Bromide Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Pure compound, contaminated items) C->D E Liquid Waste (Aqueous solutions) C->E F Collect in Labeled Hazardous Waste Container D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Licensed Hazardous Waste Disposal H->I

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Safe Handling and Disposal of Diethylammonium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe operational procedures and disposal of Diethylammonium bromide. This document provides immediate, procedural, and step-by-step instructions to ensure laboratory safety and logistical efficiency.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health effects. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper safety protocols is crucial to minimize risk.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following PPE is mandatory:

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical splash goggles meeting EN 166 standards.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[5]Protects against serious eye irritation from dust or splashes.[1][2][6]
Hand Protection Chemically resistant protective gloves (e.g., nitrile).[1][6] Gloves should be inspected before use and changed frequently.Prevents skin contact, which can cause irritation.[1][2]
Body Protection A lab coat with long sleeves.[1]Protects skin from accidental contact with the chemical.
Respiratory Protection Use in a well-ventilated area. If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]Prevents respiratory tract irritation from inhalation of dust.[2][3]
First Aid Measures

In the event of exposure to this compound, immediate action is necessary:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek medical attention.[1][2][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[1][3] If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Seek immediate medical advice.

Operational Plan: Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow: Handling this compound cluster_prep Preparation cluster_weighing Weighing cluster_dissolving Dissolving cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area weigh_tare Tare Weighing Vessel prep_area->weigh_tare Proceed to Weighing weigh_transfer Transfer Solid weigh_tare->weigh_transfer weigh_measure Record Mass weigh_transfer->weigh_measure dissolve_add_solid Add Solid to Solvent weigh_measure->dissolve_add_solid Proceed to Dissolving dissolve_mix Mix Solution dissolve_add_solid->dissolve_mix dissolve_observe Observe Dissolution dissolve_mix->dissolve_observe cleanup_decontaminate Decontaminate Glassware dissolve_observe->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: A flowchart illustrating the key stages of safely handling this compound.

Step-by-Step Handling Protocol

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[7]

  • Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.

  • Prepare the Work Area: Ensure a clean and organized workspace. Work should be conducted in a chemical fume hood to minimize inhalation exposure.[8] Cover the work surface with absorbent paper.

2. Weighing:

  • Tare the Weighing Vessel: Place a clean, dry weighing boat or beaker on the analytical balance and tare it.

  • Transfer the Solid: Using a clean spatula, carefully transfer the desired amount of this compound from the reagent bottle to the tared vessel.[9] Avoid creating dust. If transferring to a narrow-mouthed flask, use a powder funnel.[9][10]

  • Record the Mass: Once the desired amount is transferred, record the precise mass.

3. Dissolving:

  • Add Solid to Solvent: Carefully add the weighed this compound to the solvent in a suitable flask or beaker. Always add the solid to the liquid, not the other way around, to prevent splashing.

  • Mix the Solution: Gently stir or swirl the mixture to dissolve the solid. If necessary, use a magnetic stirrer.

  • Observe Dissolution: Ensure the solid is fully dissolved before proceeding with the experimental use.

4. Transferring the Solution:

  • When moving the prepared solution, use a secondary container to prevent spills in case of breakage.[2][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste materials, including unused product and contaminated items (e.g., gloves, weighing paper), should be collected in a designated, properly labeled hazardous waste container.[11]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.[12]

  • Contaminated Materials: Any equipment or labware that has come into contact with this compound should be decontaminated before reuse or disposed of as hazardous waste. For spills, absorb the material with an inert substance and place it in the hazardous waste container.[10]

By adhering to these safety and handling protocols, laboratory professionals can significantly minimize the risks associated with this compound and ensure a safe and efficient work environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylammonium bromide
Reactant of Route 2
Diethylammonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.